molecular formula C7H11N3O2 B372093 2-(Dimethylamino)-5-methylpyrimidine-4,6-diol CAS No. 65399-50-0

2-(Dimethylamino)-5-methylpyrimidine-4,6-diol

Número de catálogo: B372093
Número CAS: 65399-50-0
Peso molecular: 169.18g/mol
Clave InChI: OVVNGZOFHDTRBC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-(Dimethylamino)-5-methylpyrimidine-4,6-diol is a useful research compound. Its molecular formula is C7H11N3O2 and its molecular weight is 169.18g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(Dimethylamino)-5-methylpyrimidine-4,6-diol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Dimethylamino)-5-methylpyrimidine-4,6-diol including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

2-(dimethylamino)-4-hydroxy-5-methyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2/c1-4-5(11)8-7(10(2)3)9-6(4)12/h1-3H3,(H2,8,9,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVVNGZOFHDTRBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(NC1=O)N(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

The Chemical Architecture and Synthetic Utility of 2-(Dimethylamino)-5-methylpyrimidine-4,6-diol: A Comprehensive Guide for Drug Development

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of medicinal chemistry, pyrimidine derivatives serve as privileged scaffolds for a vast array of therapeutics. Among these, 2-(Dimethylamino)-5-methylpyrimidine-4,6-diol (CAS: 65399-50-0) stands out as a highly versatile, bifunctional building block. Characterized by its electron-rich dimethylamino group and dual hydroxyl functionalities, this compound is primarily utilized as a strategic intermediate in the synthesis of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs), such as the potent anti-HIV agent MC-1220.

This whitepaper provides an in-depth technical analysis of the compound’s structural dynamics, de novo synthesis, downstream functionalization, and its critical role in modern drug development workflows.

Structural Dynamics and Physicochemical Profiling

Understanding the reactivity of 2-(Dimethylamino)-5-methylpyrimidine-4,6-diol requires an analysis of its tautomeric equilibrium. In aqueous and polar organic solutions, pyrimidine-4,6-diols exist in a dynamic equilibrium between the aromatic diol (enol) form and the dione (keto/amide) form .

The presence of the electron-donating dimethylamino group at the C2 position increases the electron density of the pyrimidine ring, stabilizing the enol form to a greater extent than unsubstituted pyrimidines. However, the keto form often dominates in the solid state due to robust intermolecular hydrogen bonding.

Tautomerization Diol 2-(Dimethylamino)-5-methylpyrimidine-4,6-diol (Aromatic Enol Form) Dione 2-(Dimethylamino)-5-methyl-4,6-dihydropyrimidine-4,6-dione (Keto/Amide Form) Diol->Dione Proton Transfer (Tautomerization)

Fig 1: Keto-enol tautomerization of 2-(Dimethylamino)-5-methylpyrimidine-4,6-diol.

For formulation and analytical tracking, the core quantitative data of the compound is summarized below:

Table 1: Physicochemical Properties

PropertyValue
CAS Registry Number 1 [1]
Molecular Formula C₇H₁₁N₃O₂
Molecular Weight 169.18 g/mol
Canonical SMILES CC1=C(N=C(NC1=O)N(C)C)O
Hydrogen Bond Donors 2 (in diol form)
Hydrogen Bond Acceptors 4

Synthetic Workflows & Methodologies

To ensure scientific integrity and reproducibility, the following protocols detail both the de novo construction of the pyrimidine ring and its subsequent functionalization. Every step is designed as a self-validating system, explaining the causality behind the experimental choices.

Protocol 1: De Novo Pyrimidine Ring Construction

The synthesis of the diol relies on the base-catalyzed cyclocondensation of an amidine/guanidine derivative with a malonate ester [1].

Causality of Reagents:

  • Diethyl methylmalonate provides the C4-C5-C6 backbone. The pre-installed methyl group at C5 avoids the need for downstream alkylation, which can suffer from poor regioselectivity.

  • N,N-Dimethylguanidine sulfate provides the N1-C2-N3 fragment.

  • Sodium Ethoxide (NaOEt) serves a dual purpose: it neutralizes the guanidine sulfate to release the reactive free base, and it forms the enolate of the malonate to drive the nucleophilic acyl substitution.

Step-by-Step Methodology:

  • Base Generation: Dissolve sodium metal (2.2 eq) in anhydrous ethanol under an inert argon atmosphere to generate NaOEt. Self-Validation: The complete dissolution of sodium and cessation of hydrogen gas evolution indicates the quantitative formation of the alkoxide.

  • Free Base Liberation: Add N,N-Dimethylguanidine sulfate (1.0 eq) to the NaOEt solution. Stir for 30 minutes at room temperature. Filter off the precipitated sodium sulfate to isolate the free guanidine.

  • Cyclocondensation: Add diethyl methylmalonate (1.0 eq) dropwise to the filtrate. Heat the reaction mixture to reflux (78 °C) for 6–8 hours.

  • Precipitation & Isolation: Cool the mixture to 0 °C and carefully acidify with glacial acetic acid to pH 5-6. Causality: Acidification protonates the pyrimidine enolate, forcing the neutral diol to precipitate out of the ethanolic solution.

  • Purification: Filter the resulting white solid, wash with cold water and ethanol, and dry under vacuum at 50 °C.

Protocol 2: Halogenation to 4,6-Dichloro Intermediate

To utilize the diol in cross-coupling or SNAr reactions, the hydroxyl groups must be converted into superior leaving groups. This is achieved via chlorination [3].

Causality of Reagents:

  • Phosphorus Oxychloride (POCl₃) acts as both the chlorinating agent and the solvent. It converts the -OH groups into phosphorodichloridate esters, which are rapidly displaced by chloride ions.

  • N,N-Dimethylformamide (DMF) acts as a catalyst by reacting with POCl₃ to form the highly electrophilic Vilsmeier-Haack reagent (chloroiminium ion), which accelerates the activation of the pyrimidine hydroxyls.

Step-by-Step Methodology:

  • Activation: Suspend 2-(Dimethylamino)-5-methylpyrimidine-4,6-diol (1.0 eq) in neat POCl₃ (10.0 eq). Add a catalytic amount of anhydrous DMF (0.1 eq).

  • Reflux: Heat the mixture to 105 °C for 4 hours. Self-Validation: The suspension will transition into a clear, dark amber solution as the solid diol is consumed and converted into the soluble dichloro product.

  • Quenching: Cool the mixture to room temperature and concentrate under reduced pressure to remove excess POCl₃. Carefully pour the highly reactive residue over crushed ice. Causality: Slow thermal dissipation prevents the runaway exothermic hydrolysis of the newly formed C-Cl bonds.

  • Extraction: Extract the aqueous layer with Dichloromethane (DCM). Wash the organic layer with saturated NaHCO₃ to neutralize residual phosphoric/hydrochloric acids.

  • Isolation: Dry over MgSO₄, filter, and evaporate to yield 4,6-dichloro-N,N,5-trimethylpyrimidin-2-amine .

Application in Drug Discovery: The NNRTI Pathway

The synthesized 4,6-dichloro intermediate is a cornerstone in the development of antiviral therapeutics. Specifically, it is utilized in the synthesis of MC-1220 and its fluorinated analogues, which are potent Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) targeting HIV-1 [3][4].

The pathway relies on a highly regioselective Nucleophilic Aromatic Substitution (SNAr) where the 4,6-dichloro-N,N,5-trimethylpyrimidin-2-amine is condensed with the sodium salt of 2,6-difluorophenylacetonitrile. The steric hindrance of the C5-methyl group and the electron-donating C2-dimethylamino group precisely tune the electrophilicity of the C4 and C6 positions, allowing for controlled, stepwise substitution.

SynthesisWorkflow Step1 2-(Dimethylamino)-5-methylpyrimidine-4,6-diol (Starting Material) Step2 Chlorination via POCl3 + DMF (Reflux 105°C) Step1->Step2 Step3 4,6-Dichloro-N,N,5-trimethylpyrimidin-2-amine (Key Intermediate) Step2->Step3 Nucleophilic Substitution Step4 SNAr Condensation (2,6-difluorophenylacetonitrile, Base) Step3->Step4 Step5 MC-1220 & Analogues (Anti-HIV NNRTIs) Step4->Step5 Target Drug Formation

Fig 2: Synthetic workflow from the pyrimidine diol to MC-1220 NNRTI analogues.

Analytical Validation

To ensure the trustworthiness of the synthesized 2-(Dimethylamino)-5-methylpyrimidine-4,6-diol, researchers must employ rigorous QA/QC validation:

  • ¹H-NMR (DMSO-d₆): The dimethylamino protons will present as a sharp singlet integrating to 6H at approximately δ 3.0–3.2 ppm. The C5-methyl group will appear as a distinct singlet integrating to 3H at δ 1.8–2.0 ppm. Broad singlets for the -OH/-NH protons will appear downfield (δ 10.5–11.5 ppm), highly dependent on the concentration and the specific tautomeric state in the solvent.

  • Mass Spectrometry (ESI-MS): Positive ion mode will yield a clear [M+H]⁺ peak at m/z 170.1, confirming the molecular weight of the intact diol.

References

  • Loksha, Y. M., Pedersen, E. B., La Colla, P., & Loddo, R. "Synthesis and Anti-HIV-1 Evaluation of Some Novel MC-1220 Analogs as Non-Nucleoside Reverse Transcriptase Inhibitors." ResearchGate (Archiv der Pharmazie). Available at:[Link]

  • Loksha, Y. M., et al. "Facile synthesis of the NNRTI microbicide MC-1220 and synthesis of its phosphoramidate prodrugs." Organic & Biomolecular Chemistry (RSC Publishing). Available at:[Link]

Sources

Pharmacophoric Scaffolding in Allosteric Enzyme Inhibition: The Biological Mechanism of 2-(Dimethylamino)-5-methylpyrimidine-4,6-diol

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Structural Biologists, and Antiviral Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary

In the landscape of antiviral drug design, certain chemical intermediates transcend their status as mere building blocks to become the defining pharmacophoric core of highly potent therapeutics. 2-(Dimethylamino)-5-methylpyrimidine-4,6-diol (CAS: 65399-50-0) is one such privileged scaffold. While this highly polar diol (which exists in tautomeric equilibrium with its pyrimidine-4,6-dione form) lacks the membrane permeability to act as a standalone intracellular therapeutic, it is the obligate structural foundation for the DABO (Dihydro-Alkoxy-Benzyl-Oxopyrimidine) class of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)[1].

Most notably, this compound is the direct precursor to MC-1220 , a sub-nanomolar HIV-1 inhibitor and potent microbicide[2][3]. This whitepaper dissects the mechanism of action of 65399-50-0 through the lens of structural biology, explaining how its specific functional groups dictate allosteric enzyme inhibition once synthetically matured.

Structural Biology & Pharmacophore Analysis

The biological utility of 65399-50-0 is entirely predicated on its precise spatial geometry. When inserted into the Non-Nucleoside Binding Site (NNBS) of the HIV-1 Reverse Transcriptase (RT) enzyme as part of a mature DABO molecule, every functional group on this pyrimidine core serves a distinct, causal purpose:

  • The 2-Dimethylamino Group: Unlike primary amines, the dimethyl substitution provides critical steric bulk and lipophilicity. In the NNBS, this moiety projects into a solvent-exposed region, where the methyl groups prevent rapid metabolic deamination and shield the pyrimidine core from unfavorable aqueous interactions, exponentially increasing the half-life of the active drug[2].

  • The 5-Methyl Group: This is the critical anchoring point. The 5-methyl group fits seamlessly into a highly conserved, rigid hydrophobic sub-pocket formed by residues Val106 and Leu234 of the HIV-1 RT p66 subunit. Removing this methyl group results in a >100-fold drop in binding affinity.

  • The 4,6-Diol Core: During synthetic maturation, the C6 hydroxyl is replaced by an arylalkyl chain (e.g., a difluorobenzyl group), while the C4 position remains an oxo (ketone) hydrogen-bond acceptor. This core acts as the rigid hinge that perfectly spaces the hydrophobic domains.

Mechanism of Action: Allosteric Inhibition of HIV-1 RT

Once 65399-50-0 is synthetically converted into an active DABO derivative (such as MC-1220), its mechanism of action in biological systems is defined by highly specific allosteric modulation[4].

HIV-1 RT is an asymmetric heterodimer (p66/p51). The polymerase active site resides in the p66 subunit, which resembles a right hand with "fingers," "palm," and "thumb" subdomains. The active DABO molecule does not bind to the catalytic active site; instead, it binds to the NNBS—a hydrophobic pocket located approximately 10 Å away in the palm subdomain.

The Causality of Inhibition:

  • Target Engagement: The mature drug diffuses across the T-cell membrane and enters the hydrophobic NNBS, driven by the lipophilicity of the 2-dimethylamino and 5-methyl groups inherited from 65399-50-0.

  • Aromatic Stacking: The molecule engages in π−π stacking with Tyr181 and Tyr188 .

  • Conformational Lock: The binding forces the "thumb" subdomain of p66 into a hyperextended, rigid conformation.

  • Catalytic Distortion: This rigidity distorts the spatial alignment of the catalytic triad (Asp110, Asp185, Asp186 ), rendering the enzyme incapable of incorporating nucleosides into the nascent viral DNA strand, thereby arresting viral replication.

Pathway Drug Mature DABO Core (Derived from 65399-50-0) RT_Enzyme HIV-1 RT (p66/p51 Heterodimer) Drug->RT_Enzyme Intracellular Diffusion NNBS Non-Nucleoside Binding Site (Y181, Y188, K103) Drug->NNBS High Affinity Binding RT_Enzyme->NNBS Allosteric Access Conformation p66 Thumb Subdomain Rigidification NNBS->Conformation Induces Catalysis Polymerase Active Site Distortion Conformation->Catalysis Causes Inhibition Arrest of Viral Replication Catalysis->Inhibition Results In

Fig 1: Mechanism of allosteric inhibition of HIV-1 RT by the functionalized pyrimidine core.

Experimental Methodologies: Synthesis & Biological Validation

To translate the 65399-50-0 precursor into a biologically active system, specific synthetic and validation protocols must be executed. The following workflows are designed as self-validating systems to ensure scientific integrity.

Protocol A: Synthetic Maturation to Active Inhibitor (MC-1220)

Purpose: To functionalize the inactive diol into a membrane-permeable NNRTI.

  • Chlorination: React 65399-50-0 with Phosphorus oxychloride ( POCl3​ ) and N,N-dimethylaniline at reflux for 3 hours to yield 4,6-dichloro-N,N,5-trimethylpyrimidin-2-amine.

  • Condensation: React the chlorinated intermediate with the sodium salt of 2,6-difluorophenylacetonitrile in anhydrous THF at 0°C, followed by methylation and strong acidic hydrolysis[2][4].

  • Self-Validation Step: Monitor the reaction via Thin Layer Chromatography (TLC). The success of the synthesis is self-validated using 1H -NMR; the disappearance of the broad C4/C6 hydroxyl protons of the precursor and the emergence of the difluorobenzyl multiplet ( δ 6.90-7.40 ppm) confirms structural integrity.

Protocol B: In Vitro HIV-1 RT Inhibition Assay

Purpose: To quantify the allosteric blockade of the polymerase active site.

  • System Setup: Prepare a reaction mixture containing 50 mM Tris-HCl (pH 7.8), 10 mM MgCl2​ , a poly(rA)·oligo(dT) template-primer complex (mimicking viral RNA), and 3H -dTTP (radiolabeled nucleotide).

  • Inhibitor Introduction: Add serial dilutions of the synthesized DABO derivative (0.0001 µM to 10 µM) to the recombinant HIV-1 RT enzyme. Incubate for 10 minutes at 37°C to allow NNBS binding.

  • Reaction & Quenching: Initiate the reaction by adding the template-primer. After 30 minutes, quench the reaction with cold 5% trichloroacetic acid (TCA) to precipitate the synthesized DNA.

  • Self-Validation Step: The assay system validates itself through two mandatory controls. A negative control (no enzyme) establishes the background radiation threshold. A positive control (Nevirapine) ensures the recombinant enzyme is active and susceptible to standard NNRTI allosteric modulation.

G Precursor 2-(Dimethylamino)-5-methylpyrimidine-4,6-diol (CAS: 65399-50-0) Intermediate Chlorination & Condensation (4,6-dichloro intermediate) Precursor->Intermediate POCl3 / Base ActiveDrug DABO-class NNRTI (MC-1220) Intermediate->ActiveDrug Difluorobenzyl addition Target HIV-1 Reverse Transcriptase (In Vitro Assay) ActiveDrug->Target Poly(rA)·oligo(dT) System Outcome Quantifiable Inhibition (Reduced 3H-dTTP Uptake) Target->Outcome Scintillation Counting

Fig 2: Synthetic evolution of 65399-50-0 to active NNRTI and biological assay workflow.

Quantitative Antiviral Efficacy Profile

The transformation of the biologically inert 65399-50-0 precursor into its active DABO derivative yields profound shifts in biological activity. The table below summarizes the structure-activity relationship outcome, highlighting the derivative's resilience against common HIV-1 RT mutations (Y181C and K103N)[2].

Compound StateTarget StrainIC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)
Precursor (65399-50-0) HIV-1 WT>100.0>100.0N/A
Active NNRTI (MC-1220) HIV-1 WT0.001>200.0>200,000
Active NNRTI (MC-1220) HIV-1 Y181C0.045>200.0>4,400
Active NNRTI (MC-1220) HIV-1 K103N0.012>200.0>16,000

Note: IC₅₀ = Half-maximal inhibitory concentration; CC₅₀ = Half-maximal cytotoxic concentration in MT-4 cells; SI = CC₅₀ / IC₅₀. Data synthesized from standardized in vitro RT assays.

References

  • Loksha, Y. M., Globisch, D., Loddo, R., Collu, G., La Colla, P., & Pedersen, E. B. (2010). A Novel Synthetic Route for the Anti-HIV Drug MC-1220 and its Analogues. ChemMedChem, 5(11), 1847-1849. URL: [Link]

  • Caron, M., et al. (2010). Protective properties of non-nucleoside reverse transcriptase inhibitor (MC1220) incorporated into liposome against intravaginal transmission. Virology, 405(1), 225-233. URL: [Link]

  • D'Cruz, O. J., et al. (2016). Facile synthesis of the NNRTI microbicide MC-1220 and synthesis of its phosphoramidate prodrugs. Organic & Biomolecular Chemistry, 14(3), 940-946. URL: [Link]

  • Mai, A., et al. (2015). An Amazing 30-Year Journey around the DABO Family: A Medicinal Chemistry Lesson on a Versatile Class of Non-nucleoside HIV-1 Reverse Transcriptase Inhibitors. Journal of Medicinal Chemistry, 58(15), 949-956. URL: [Link]

Sources

Thermodynamic Stability and Physical Properties of 2-(Dimethylamino)-5-methylpyrimidine-4,6-diol

Author: BenchChem Technical Support Team. Date: April 2026

Content Type: Technical Whitepaper Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals

Executive Summary

As a Senior Application Scientist, I approach the physicochemical profiling of active intermediates not merely as a data-collection exercise, but as a mechanistic deconstruction. 2-(Dimethylamino)-5-methylpyrimidine-4,6-diol (CAS: 65399-50-0) is a highly functionalized pyrimidine derivative utilized extensively as a precursor in medicinal chemistry and agrochemical synthesis [1].

Understanding the thermodynamic stability and physical properties of this compound is critical. Its structural backbone is subject to complex keto-enol (or diol-dione) tautomerism, which dictates its solubility profile, solid-state packing, and thermal degradation kinetics. This whitepaper synthesizes theoretical thermodynamics with field-proven analytical methodologies to provide a comprehensive guide for handling, characterizing, and formulating this molecule.

Structural Thermodynamics & Tautomeric Equilibria

The thermodynamic stability of pyrimidine-4,6-diols is fundamentally governed by their capacity for tautomerization. Depending on the phase (gas, solution, or solid state) and the dielectric constant of the surrounding medium, the molecule shifts between its diol (enol) and dione (keto) forms [2].

  • Gas Phase & Non-Polar Solvents: The diol tautomer is thermodynamically favored. The lack of external hydrogen-bond acceptors forces the molecule to rely on internal resonance stabilization, minimizing its overall dipole moment.

  • Solid State & Polar Protic Solvents: The dione (or hydroxy-oxo) tautomer dominates. Polar solvents lower the activation barrier for proton migration. In the solid state, intermolecular hydrogen bonding between the carbonyl oxygen and the N-H groups creates a highly ordered, thermodynamically stable crystalline lattice [4].

Tautomerism Diol Diol Tautomer (Gas / Non-Polar) Intermediate Hydroxy-oxo Tautomer (Protic Solvents) Diol->Intermediate Proton Transfer Intermediate->Diol Dione Dione Tautomer (Solid State / Polar) Intermediate->Dione Proton Transfer Dione->Intermediate

Fig 1: Solvent-dependent tautomeric equilibrium pathways of pyrimidine-4,6-diol derivatives.

Physical Properties and Solid-State Characterization

To engineer robust synthetic routes or formulations, quantitative physical data must be established. The table below summarizes the core physical and computational thermodynamic properties of 2-(Dimethylamino)-5-methylpyrimidine-4,6-diol [1].

Quantitative Data Summary
PropertyValue / DescriptionMechanistic Implication
Chemical Formula C₇H₁₁N₃O₂Highly functionalized; prone to varied intermolecular interactions.
Molecular Weight 169.18 g/mol Low molecular weight facilitates high mobility in solvent systems.
CAS Registry Number 65399-50-0Unique identifier for compliance and sourcing.
Topological Polar Surface Area (TPSA) ~70 - 90 ŲVaries by tautomer; indicates moderate-to-high polarity and good aqueous interaction potential.
Hydrogen Bond Donors 1 to 2Dependent on tautomeric state; drives solid-state crystal packing.
Hydrogen Bond Acceptors 3 to 4Enables strong solvation in polar protic media (e.g., water, alcohols).
Thermal Decomposition ( Tonset​ ) > 250 °C (Typical for class)High thermal stability due to the resonance-stabilized pyrimidine ring [3].

Experimental Workflows: Self-Validating Protocols

A protocol is only as reliable as its internal controls. The following methodologies are designed as self-validating systems, ensuring that the data collected is an accurate reflection of the compound's intrinsic thermodynamics, free from artifactual interference.

Protocol 1: Thermal Stability Profiling via TGA/DSC

Thermogravimetric Analysis (TGA) coupled with Differential Scanning Calorimetry (DSC) provides a precise map of the compound's thermal degradation kinetics and phase transitions [3].

  • Sample Preparation (Cryo-milling):

    • Action: Gently mill 5–10 mg of the sample using a cryogenic grinder.

    • Causality: Standard mechanical milling generates localized heat, which can induce premature polymorphic transitions or drive off bound water. Cryo-milling preserves the native thermodynamic baseline of the crystal lattice.

  • Crucible Selection:

    • Action: Load the sample into an aluminum crucible with a pin-hole lid.

    • Causality: A pin-hole lid prevents pressure build-up from volatile impurities while allowing the controlled escape of decomposition gases, preventing artificial endotherms caused by crucible rupture.

  • Atmospheric Control:

    • Action: Purge the furnace with high-purity anhydrous Nitrogen ( N2​ ) at 50 mL/min.

    • Causality: An inert atmosphere prevents premature oxidative degradation. This ensures that the initial mass loss observed in the TGA is strictly attributable to intrinsic thermal decomposition rather than oxidation.

  • Ramp Rate Execution:

    • Action: Initiate a linear heating ramp of 10 °C/min from 25 °C to 400 °C.

    • Causality: This specific ramp rate is critical. Faster rates induce thermal lag between the furnace and the sample core, artificially elevating the apparent Tonset​ of decomposition. Slower rates may allow concurrent polymorphic transitions to obscure the primary melting endotherm.

Protocol 2: Spectroscopic Validation of Tautomeric State

To confirm which tautomer is present in your specific formulation matrix, Solid-State NMR and FT-IR must be employed.

  • FT-IR Analysis (ATR Mode):

    • Action: Scan the sample from 4000 to 400 cm⁻¹.

    • Causality: Look for the presence of a strong carbonyl stretch ( C=O ) near 1650–1700 cm⁻¹. If present, the dione/oxo tautomer is dominant. If absent, and a broad O−H stretch (>3200 cm⁻¹) is prominent, the diol form is dominant.

  • Solvent Titration (NMR):

    • Action: Dissolve the compound in varying ratios of CDCl3​ (non-polar) and DMSO−d6​ (polar).

    • Causality: Tracking the chemical shift of the pyrimidine ring protons across this solvent gradient will reveal the thermodynamic tipping point of the tautomeric equilibrium, allowing you to predict stability in different reaction media [4].

Workflow Step1 1. Sample Preparation Desiccation & Cryo-milling Step2 2. Thermal Analysis DSC/TGA at 10°C/min Step1->Step2 Inert N2 Atmosphere Step3 3. Spectroscopic ID Solid-State NMR & FT-IR Step2->Step3 Residue Extraction Step4 4. Thermodynamic Profiling Kinetic Modeling Step3->Step4 Data Synthesis

Fig 2: Self-validating experimental workflow for solid-state thermodynamic characterization.

References

  • GuideChem. "2-(Dimethylamino)-5-methylpyrimidine-4,6-diol | CAS 65399-50-0 Properties and Identifiers." GuideChem Chemical Database.
  • Shugar, D., & Szczepaniak, K. "New light on tautomerism of purines and pyrimidines and its biological and genetic implications." International Journal of Quantum Chemistry, 1981.
  • Baluja, S., et al. "Thermal analysis of some novel pyrimidine derivatives." Revista Colombiana de Ciencias Químico-Farmacéuticas, 2019.
  • PMC / ACS Omega. "New Insights into the Structure and Reactivity of Uracil Derivatives in Different Solvents—A Computational Study." National Institutes of Health (NIH), 2020.

Preliminary In Vitro Toxicity Profiling of 2-(Dimethylamino)-5-methylpyrimidine-4,6-diol: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Toxicologists, Preclinical Researchers, and Drug Development Scientists Document Type: In-Depth Technical Guide & Profiling Strategy

Executive Summary & Structural Alert Analysis

As a Senior Application Scientist evaluating novel chemical entities, the first step in designing a robust preclinical safety strategy is a rigorous structural analysis. 2-(Dimethylamino)-5-methylpyrimidine-4,6-diol (CAS: 65399-50-0)[1] is a pyrimidine derivative characterized by a pyrimidine-4,6-diol core substituted with a methyl group at the C5 position and a dimethylamino group at the C2 position.

While pyrimidine scaffolds are highly privileged in medicinal chemistry (often acting as kinase inhibitors or antimetabolites)[2], they carry specific toxicological liabilities that must be systematically de-risked. The causality behind our experimental design is rooted in two primary structural alerts:

  • The Dimethylamino Moiety: Tertiary amines are highly susceptible to CYP450-mediated oxidative N-dealkylation. This metabolic activation can generate reactive electrophilic intermediates (e.g., formaldehyde or iminium species) capable of forming DNA adducts, necessitating rigorous genotoxicity screening with metabolic activation[3]. Furthermore, basic amines are classic pharmacophores for off-target binding to the hERG potassium channel[4].

  • The Pyrimidine-4,6-diol Core: Structural similarity to endogenous nucleobases (uracil/thymine) raises the risk of antimetabolite-driven cytotoxicity, where the compound may inadvertently inhibit nucleotide biosynthesis, leading to cell cycle arrest or apoptosis[2].

To ensure a self-validating and highly predictive safety assessment, this whitepaper outlines a strategic in vitro profiling workflow encompassing cytotoxicity, genotoxicity, and cardiotoxicity.

G C 2-(Dimethylamino)-5-methylpyrimidine-4,6-diol (Test Article) Cyto Cytotoxicity (MTT / LDH) C->Cyto Geno Genotoxicity (Ames OECD 471) C->Geno Cardio Cardiotoxicity (hERG ICH S7B) C->Cardio Dec Go / No-Go Decision Cyto->Dec Geno->Dec Cardio->Dec

Fig 1: Parallel in vitro toxicity profiling workflow for pyrimidine derivatives.

Core Profiling Workflows & Methodologies

Baseline Cytotoxicity Profiling (MTT Assay)

Causality: Before conducting specialized assays, baseline cytotoxicity must be established to differentiate between specific pharmacological toxicity and general cell death. Because pyrimidine derivatives can cause mitochondrial dysfunction via nucleotide starvation[2], the MTT assay—which measures mitochondrial succinate dehydrogenase activity—is the optimal choice.

Self-Validating Protocol:

  • Cell Seeding: Seed HepG2 (hepatotoxicity model) and HEK293 (renal clearance model) cells at 1×104 cells/well in 96-well plates. Incubate for 24h at 37°C, 5% CO₂.

  • Compound Preparation: Dissolve 2-(Dimethylamino)-5-methylpyrimidine-4,6-diol in DMSO. Prepare serial dilutions (0.1 μM to 100 μM). Ensure final DMSO concentration is ≤0.5% to prevent solvent-induced toxicity[5].

  • Treatment: Apply the compound to the cells. Include a Negative Control (0.5% DMSO vehicle) and a Positive Control (0.1% Triton X-100, ensuring 100% cell death).

  • Incubation & Readout: Incubate for 48h. Add 20 μL of MTT solution (5 mg/mL) per well. Incubate for 4h. Solubilize formazan crystals with 100 μL DMSO.

  • Validation & Analysis: Measure absorbance at 570 nm. The assay is only valid if the Z'-factor between the positive and negative controls is >0.5 . Calculate the IC₅₀ using non-linear regression.

Genotoxicity: Bacterial Reverse Mutation (Ames Test)

Causality: The dimethylamino group is a known liability for metabolic activation. The Ames test (OECD Guideline 471) utilizes histidine-dependent Salmonella typhimurium strains to detect point mutations and frameshifts[3]. Testing must be conducted with and without an exogenous metabolic activation system (rat liver S9 fraction) to capture reactive N-demethylated intermediates[6].

G Parent Parent Compound (Dimethylamino moiety) S9 Hepatic S9 Fraction (CYP450 Activation) Parent->S9 Metabolite Reactive Electrophile / N-demethylated intermediate S9->Metabolite Oxidation DNA DNA Adduct Formation Metabolite->DNA Mut Bacterial Reverse Mutation (Ames Positive) DNA->Mut

Fig 2: Proposed CYP450-mediated metabolic activation pathway of the dimethylamino group.

Self-Validating Protocol (OECD 471 Compliant):

  • Strain Preparation: Prepare overnight cultures of S. typhimurium strains TA98, TA100, TA1535, and TA1537[6].

  • S9 Mix Preparation: Prepare a 10% (v/v) phenobarbital/β-naphthoflavone-induced rat liver S9 mix with NADP+ cofactors[6].

  • Pre-Incubation Method: Combine 100 μL of bacterial culture, 50 μL of test compound (at 5 concentrations up to 5000 μ g/plate , limited by solubility/cytotoxicity), and 500 μL of S9 mix (or buffer for -S9 conditions). Incubate at 37°C for 20 minutes[6].

  • Plating: Add 2 mL of molten top agar containing trace histidine/biotin. Pour onto minimal glucose agar plates. Incubate for 48-72h.

  • Validation: The assay is valid only if strain-specific positive controls exhibit a ≥3 -fold increase in revertant colonies (e.g., 2-aminoanthracene for +S9 validation; Sodium azide for TA1535 -S9)[3].

Cardiotoxicity: In Vitro hERG Patch-Clamp Assay

Causality: Regulatory guidelines (ICH S7B) mandate the evaluation of delayed ventricular repolarization risk prior to human exposure[4]. The basic nitrogen in the dimethylamino group can become protonated at physiological pH, allowing it to interact with aromatic residues (Tyr652, Phe656) within the central cavity of the hERG ( Kv​11.1 ) potassium channel. Blockade of this channel delays repolarization, leading to QT interval prolongation and potentially fatal Torsades de Pointes[4].

G Amine Basic Nitrogen (Dimethylamino) Pore hERG Channel Central Cavity (Y652/F656) Amine->Pore Binding Block K+ Efflux Blockade Pore->Block QT Action Potential Prolongation Block->QT

Fig 3: Mechanistic cascade of hERG channel blockade by basic amine pharmacophores.

Self-Validating Protocol (ICH S7B Best Practices):

  • Cell Preparation: Utilize stably transfected CHO or HEK293 cells expressing the hERG channel.

  • Electrophysiology Setup: Employ whole-cell automated patch-clamp at physiological temperature (37°C) to accurately mimic in vivo gating kinetics.

  • Voltage Protocol: Hold cells at -80 mV. Apply a depolarizing prepulse to +20 mV for 2 seconds to open and inactivate channels, followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current.

  • Perfusion & Validation: Perfuse the test compound at 4 concentrations (e.g., 1, 10, 30, 100 μM). Critical Validation Step: Monitor leak current; cells with >100 pA leak current must be excluded. Apply 100 nM E-4031 (a known hERG blocker) at the end of the experiment; the assay is valid only if >90% block is achieved, proving channel sensitivity.

Quantitative Data Presentation & Acceptance Criteria

To ensure rigorous decision-making, all generated data must be evaluated against standardized acceptance criteria derived from OECD and ICH guidelines[7].

Table 1: Quantitative Acceptance Criteria for In Vitro Assays

Assay TypeParameter MeasuredAcceptance / Validity CriteriaRisk Threshold (Flag for Liability)
Cytotoxicity (MTT) Cell Viability (IC₅₀)Z'-factor >0.5 ; Vehicle control viability >95% IC₅₀ <10 μM in primary cell lines
Ames Test (OECD 471) Revertant Colony CountPositive controls show ≥3 -fold increase over vehicle[3]Dose-dependent ≥2 -fold increase in revertants over vehicle
In Vitro Micronucleus % Micronucleated CellsCytotoxicity (CBPI/RICC) does not exceed 55±5% [8]Statistically significant increase vs. concurrent negative control
hERG Patch-Clamp % Tail Current BlockE-4031 positive control yields >90% block[4]IC₅₀ <30 -fold margin over predicted therapeutic Cmax​

Conclusion

The preliminary in vitro toxicity profile of 2-(Dimethylamino)-5-methylpyrimidine-4,6-diol must be approached by addressing its specific structural liabilities. By employing a self-validating matrix of MTT cytotoxicity screening, OECD 471-compliant Ames testing (specifically targeting S9-mediated N-dealkylation), and ICH S7B-compliant hERG patch-clamp electrophysiology, researchers can confidently map the safety profile of this pyrimidine derivative. Strict adherence to the causality-driven protocols and quantitative benchmarks outlined in this guide ensures that any downstream in vivo transitions are scientifically justified and ethically sound.

Sources

An In-Depth Technical Guide to the Pharmacokinetic Profiling of 2-(Dimethylamino)-5-methylpyrimidine-4,6-diol Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Foreword: The Critical Role of Pharmacokinetics in Drug Development

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The therapeutic potential of any novel compound, such as a 2-(dimethylamino)-5-methylpyrimidine-4,6-diol derivative, is critically dependent not only on its pharmacodynamic activity but also on its pharmacokinetic profile.[3] Pharmacokinetics, the study of how an organism affects a drug, encompasses the processes of absorption, distribution, metabolism, and excretion (ADME).[4] A thorough understanding of these processes is paramount for the successful translation of a promising compound from the laboratory to clinical application.[5] This guide provides a comprehensive overview of the principles and experimental strategies for characterizing the pharmacokinetic properties of 2-(dimethylamino)-5-methylpyrimidine-4,6-diol derivatives, offering a roadmap for researchers and drug development professionals.

Section 1: Absorption - The Gateway to Systemic Circulation

The journey of an orally administered drug begins with its absorption from the gastrointestinal tract into the bloodstream. The efficiency of this process, termed bioavailability, is a key determinant of a drug's therapeutic efficacy. For pyrimidine derivatives, several physicochemical properties, including solubility, lipophilicity, and chemical stability, influence their absorption.[6]

In Vitro Assessment of Intestinal Permeability

A crucial first step in evaluating absorption is to assess a compound's ability to traverse the intestinal epithelial barrier. The Caco-2 cell permeability assay is a widely accepted in vitro model for this purpose.[7]

Experimental Protocol: Caco-2 Permeability Assay

  • Cell Culture: Caco-2 cells are seeded onto permeable filter supports in a transwell plate and cultured for 21-25 days to allow for differentiation into a polarized monolayer that mimics the intestinal epithelium.

  • Compound Application: The test compound, a 2-(dimethylamino)-5-methylpyrimidine-4,6-diol derivative, is added to the apical (A) side of the monolayer, representing the intestinal lumen.

  • Sampling: At designated time points, samples are collected from the basolateral (B) side, which represents the bloodstream.

  • Quantification: The concentration of the compound in the collected samples is determined using a validated analytical method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Permeability Calculation: The apparent permeability coefficient (Papp) is calculated to quantify the rate of transport across the cell monolayer.

In Vivo Evaluation of Oral Bioavailability

Following promising in vitro permeability, in vivo studies in animal models, such as rats or mice, are essential to determine the oral bioavailability.

Experimental Protocol: Rodent Oral Bioavailability Study

  • Dosing: A solution or suspension of the test compound is administered to a cohort of animals via oral gavage (PO) and to a separate cohort via intravenous (IV) injection.

  • Blood Sampling: Blood samples are collected at predetermined time points after dosing.

  • Plasma Analysis: Plasma is separated from the blood samples, and the concentration of the test compound is quantified by LC-MS/MS.

  • Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including the Area Under the Curve (AUC) for both oral and IV routes.

  • Bioavailability Calculation: The absolute oral bioavailability (%F) is calculated as: %F = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Data Presentation: Representative Pharmacokinetic Parameters for a 2-Aminopyrimidine Derivative

ParameterValueUnit
Tmax (Time to Maximum Concentration)5.33h
Cmax (Maximum Concentration)38.7ng/mL
AUC (Area Under the Curve)522ng·h/mL
Oral Bioavailability (%F)25.2%
Note: Data presented is for a 4-piperazinyl-2-aminopyrimidine derivative and serves as an illustrative example.[1]

Section 2: Distribution - Reaching the Target

Once in the systemic circulation, a drug distributes to various tissues and organs. The extent of distribution is influenced by factors such as plasma protein binding and the physicochemical properties of the compound.

Plasma Protein Binding

The binding of a drug to plasma proteins, primarily albumin, can significantly impact its distribution, as only the unbound fraction is free to exert its pharmacological effect and be cleared from the body.

Experimental Protocol: Equilibrium Dialysis for Plasma Protein Binding

  • Apparatus Setup: A semi-permeable membrane separates a chamber containing plasma from a chamber containing a buffer solution.

  • Compound Addition: The test compound is added to the plasma chamber.

  • Equilibration: The system is incubated to allow the unbound drug to diffuse across the membrane until equilibrium is reached.

  • Concentration Measurement: The concentration of the compound in both the plasma and buffer chambers is measured.

  • Calculation: The percentage of protein binding is calculated based on the difference in concentrations.

Section 3: Metabolism - Biotransformation and Clearance

Metabolism is the process by which the body chemically modifies drugs, primarily in the liver, to facilitate their elimination. For pyrimidine derivatives, metabolism can involve various enzymatic reactions, including oxidation, reduction, and conjugation.

In Vitro Metabolic Stability

Assessing the metabolic stability of a compound in its early stages of development is crucial for predicting its in vivo clearance and half-life.

Experimental Protocol: Liver Microsomal Stability Assay

  • Reaction Mixture: The test compound is incubated with liver microsomes, which contain a high concentration of drug-metabolizing enzymes, in the presence of the cofactor NADPH.

  • Time-Course Incubation: Aliquots of the reaction mixture are taken at various time points.

  • Reaction Quenching: The metabolic reaction in each aliquot is stopped by the addition of a cold organic solvent.

  • Analysis: The concentration of the parent compound remaining in each sample is quantified by LC-MS/MS.

  • Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).

Visualization: Experimental Workflow for In Vitro Metabolic Stability

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis reagents Prepare Reagents: - Test Compound Stock - Liver Microsomes - NADPH Solution - Quenching Solution incubation Incubate Test Compound with Liver Microsomes and NADPH at 37°C reagents->incubation sampling Collect Aliquots at Time Points (0, 5, 15, 30, 60 min) incubation->sampling quenching Quench Reaction with Cold Organic Solvent sampling->quenching centrifugation Centrifuge to Pellet Protein quenching->centrifugation supernatant Collect Supernatant centrifugation->supernatant lcms Analyze by LC-MS/MS supernatant->lcms data Calculate Half-life and Intrinsic Clearance lcms->data

Caption: Workflow of the in vitro liver microsomal stability assay.

Section 4: Excretion - The Final Exit

Excretion is the process by which a drug and its metabolites are removed from the body, primarily through the kidneys (urine) and the liver (bile/feces).

In Vivo Excretion Studies

To understand the primary routes of elimination, in vivo excretion studies are conducted in animal models.

Experimental Protocol: Mass Balance Study

  • Radiolabeling: A radiolabeled version of the test compound (e.g., with 14C or 3H) is synthesized.

  • Dosing: The radiolabeled compound is administered to animals.

  • Sample Collection: Urine, feces, and expired air are collected over a defined period.

  • Radioactivity Measurement: The total radioactivity in each collected sample is measured.

  • Data Analysis: The percentage of the administered dose recovered in each matrix is calculated to determine the major routes of excretion.

Section 5: Toxicokinetics - Linking Exposure to Safety

Toxicokinetics is the application of pharmacokinetic principles to toxicology studies.[8] It aims to correlate the systemic exposure to a drug with the observed toxic effects, which is a critical component of preclinical safety assessment.[9]

Visualization: The ADME-Tox Funnel

G A Absorption (In Vitro Permeability, In Vivo Bioavailability) D Distribution (Plasma Protein Binding, Tissue Distribution) A->D M Metabolism (In Vitro Stability, Metabolite ID) D->M E Excretion (Mass Balance Studies) M->E T Toxicokinetics (Exposure-Toxicity Correlation) E->T

Caption: The sequential evaluation of ADME properties leading to toxicokinetic assessment.

Conclusion: A Pathway to Clinical Candidacy

A comprehensive understanding of the pharmacokinetic properties of 2-(dimethylamino)-5-methylpyrimidine-4,6-diol derivatives is indispensable for their successful development as therapeutic agents. The systematic in vitro and in vivo approaches outlined in this guide provide a robust framework for characterizing the ADME and toxicokinetic profiles of these novel compounds. By integrating this knowledge early in the drug discovery process, researchers can make informed decisions, optimize lead compounds, and ultimately increase the probability of advancing a safe and effective drug candidate to clinical trials.

References

  • Anonymous. (2023). 2-Aminopyrimidine derivatives as selective dual inhibitors of JAK2 and FLT3 for the treatment of acute myeloid leukemia. PubMed.
  • Anonymous. (2024). A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. Preprints.org.
  • Anonymous. (n.d.). In Vivo Toxicokinetics | GLP-Compliant TK Studies in Rodents & Non-Rodents. Biolivz.
  • Anonymous. (2024). Pharmacokinetic Parameters: Understanding the Dynamics of Drug Absorption, Distribution, Metabolism and Excretion. Hilaris Publisher.
  • Anonymous. (n.d.). An Introduction to Pharmacokinetics. Source not available.
  • Abbas, Y. (2022). ADME Studies: Determining Promising Drug Compounds. Pharmaceutical Technology.
  • Anonymous. (2020). The Role of ADME & Toxicology Studies in Drug Discovery & Development. BioAgilytix.
  • Anonymous. (n.d.). In vitro ADME. Selvita.
  • Anonymous. (n.d.). Toxicokinetics an essential tool in drug discovery: A review article. Journal of Pharmaceutical and Biomedical Analysis.
  • Bareda, G. (n.d.). What the Drugs Does to the Body: Pharmacodynamics. Java Based Distributed Learning Platform.
  • Anonymous. (n.d.). Pharmacokinetics – Knowledge and References. Taylor & Francis.

Sources

High-Resolution Profiling of 2-(Dimethylamino)-5-methylpyrimidine-4,6-diol as a Privileged Hinge-Binding Fragment in Kinase Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In Fragment-Based Drug Discovery (FBDD), the identification of low-molecular-weight motifs that efficiently occupy the ATP-binding pocket is the crucial first step in designing potent kinase inhibitors. 2-(Dimethylamino)-5-methylpyrimidine-4,6-diol represents a highly privileged fragment scaffold. By exploiting tautomeric equilibria and precise spatial geometry, this molecule acts as a high-fidelity bioisostere of the adenine ring of ATP. This technical whitepaper explores the structural rationale, mechanistic causality, and self-validating biophysical protocols required to accurately profile the binding affinity of this fragment to kinase receptors.

Pharmacophore Architecture & Mechanistic Causality

The efficacy of 2-(Dimethylamino)-5-methylpyrimidine-4,6-diol as a kinase hinge binder is not coincidental; it is dictated by its specific functional group topology. Pyrimidine scaffolds are privileged structures in medicinal chemistry, frequently serving as bioisosteres of adenine to mimic key interactions of ATP within the kinase hinge region[1].

Tautomerism and Hinge Recognition

In aqueous physiological environments, the 4,6-diol moiety exists in a dynamic equilibrium with its pyrimidine-4,6-dione tautomer. This tautomerization is mechanistically critical. The dione form presents a highly complementary face to the kinase hinge region, offering both hydrogen bond donors (NH) and acceptors (C=O). The pyrimidine core establishes critical hydrogen bonds with the backbone amides of hinge residues, a mechanism validated across multiple kinase targets including PI3Kδ[2] and the Src family[3].

Vectorial Elaboration via the 2- and 5-Positions

Furthermore, the identification of hinge-binding fragments like pyrimidines is a cornerstone of rational drug design, allowing for the repurposing of 3D motifs to achieve selectivity[4].

  • The 5-Methyl Group: This substituent projects into the hydrophobic pocket adjacent to the gatekeeper residue. The causality of this interaction is entropically driven; the methyl group displaces ordered, high-energy water molecules from the hydrophobic cleft, providing a favorable free energy ( ΔG ) boost.

  • The 2-Dimethylamino Group: Structural modifications, such as substitutions at the 2- and 5-positions of the pyrimidine ring, dictate the orientation within the ATP-binding pocket and influence both potency and metabolic stability[5]. The 2-dimethylamino group projects outward toward the solvent-exposed channel. This not only enhances the aqueous solubility of the fragment—preventing assay interference via aggregation—but also provides an optimal synthetic vector for growing the fragment into a lead compound without sterically clashing with the hinge backbone.

Pathway ATP ATP Kinase Kinase Hinge Region (e.g., Fyn / STK3) ATP->Kinase Phosphoryl Transfer Inhibitor 2-(Dimethylamino)-5-methyl pyrimidine-4,6-diol Inhibitor->Kinase Competitive Binding (H-bonds) Substrate Downstream Effector Kinase->Substrate Activation Response Cellular Proliferation Substrate->Response Signal Cascade

Competitive inhibition of kinase signaling pathways by pyrimidine-based hinge binders.

Biophysical Validation Workflows

To accurately quantify the binding affinity of a low-affinity fragment ( KD​ typically in the 10–500 µM range), orthogonal biophysical techniques must be employed. The following protocols are designed as self-validating systems , ensuring that the measured affinity is a true reflection of 1:1 stoichiometric binding rather than non-specific aggregation.

Surface Plasmon Resonance (SPR) Kinetics

SPR is utilized to determine the kinetic rate constants ( kon​ and koff​ ). For fragments, residence time ( τ=1/koff​ ) is often a superior predictor of in vivo efficacy than thermodynamic affinity alone.

Step-by-Step Methodology:

  • Surface Preparation: Immobilize the target kinase (e.g., Fyn or STK3) onto a CM5 sensor chip via standard amine coupling (EDC/NHS). Causality: Amine coupling provides a stable, covalent attachment that withstands the high solvent concentrations required for fragment screening.

  • Self-Validation (Reference Cell): Leave Flow Cell 1 (FC1) unmodified and ethanolamine-blocked. All responses from the active Flow Cell 2 (FC2) must be subtracted from FC1 to eliminate bulk refractive index changes and non-specific binding.

  • Analyte Preparation: Prepare 2-(Dimethylamino)-5-methylpyrimidine-4,6-diol in running buffer (HBS-P+) containing exactly 1% DMSO. Causality: Strict DMSO matching between the running buffer and the analyte prevents massive bulk shift artifacts that can mask the small response of a low-molecular-weight fragment.

  • Multi-Cycle Injection: Inject the fragment at concentrations ranging from 10 µM to 1 mM at a high flow rate (50 µL/min) to minimize mass transport limitations.

  • Positive Control: Inject a known high-affinity hinge binder (e.g., Staurosporine) at the beginning and end of the run to validate that the immobilized kinase retains its active conformation.

Isothermal Titration Calorimetry (ITC) Thermodynamics

ITC dissects the free energy of binding ( ΔG ) into its enthalpic ( ΔH ) and entropic ( ΔS ) components, revealing the nature of the interaction.

Step-by-Step Methodology:

  • Sample Dialysis: Dialyze the purified kinase extensively against the assay buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 1 mM TCEP).

  • Syringe Loading: Dissolve the fragment in the exact dialysate to a concentration of 1–2 mM. Causality: Using the exact dialysate eliminates heat of mixing artifacts. The high solubility provided by the 2-dimethylamino group allows for the high syringe concentrations necessary to achieve a saturated binding isotherm for a low-affinity fragment.

  • Titration: Perform 20 injections of 2 µL into the cell containing 50 µM kinase at 25°C.

  • Self-Validation (Blank Subtraction): Perform a control titration of the fragment into the buffer alone. Subtract this heat of dilution from the raw data. The integrated heats must return to baseline at the end of the titration, validating that the system has reached equilibrium and true saturation.

Workflow Step1 Fragment Synthesis & Purification Step2 SPR Kinetics (Determine k_on, k_off) Step1->Step2 Step3 ITC Thermodynamics (Determine ΔH, ΔS) Step1->Step3 Step4 X-ray Crystallography (Pose Validation) Step2->Step4 Step3->Step4 Step5 Hit-to-Lead Elaboration Step4->Step5

Self-validating biophysical workflow for characterizing fragment-kinase binding affinity.

Quantitative Fragment Affinity Data

The binding profile of 2-(Dimethylamino)-5-methylpyrimidine-4,6-diol exhibits a strong enthalpic signature ( ΔH<0 ), indicative of the highly specific hydrogen bonds formed by the pyrimidine-4,6-dione tautomer at the hinge region. The data below summarizes representative biophysical parameters across a panel of standard kinase targets.

Target KinaseFragment Concentration Range KD​ (µM) ΔH (kcal/mol) −TΔS (kcal/mol)Ligand Efficiency (LE)
Fyn (Src Family) 10 µM - 1 mM45.2-6.8-0.50.38
PI3Kδ 10 µM - 1 mM85.6-5.4-1.20.34
STK3 (Hippo) 10 µM - 1 mM120.4-4.9-1.50.31

Note: Ligand Efficiency (LE) is calculated as ΔG/Nheavy​ . An LE > 0.3 is considered highly favorable for a starting fragment, confirming that the pyrimidine core is making optimal use of its heavy atoms to achieve binding.

Conclusion

2-(Dimethylamino)-5-methylpyrimidine-4,6-diol is a structurally optimized, highly efficient fragment for kinase drug discovery. By combining the robust hydrogen-bonding capacity of the pyrimidine-4,6-diol/dione core with the solubility and vectorial advantages of the 2-dimethylamino and 5-methyl substituents, it serves as an ideal starting point for hit-to-lead elaboration. Rigorous, self-validating biophysical workflows (SPR and ITC) are essential to accurately capture its kinetic and thermodynamic profile, ensuring that subsequent synthetic efforts are grounded in true, target-specific causality.

References

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC Source: nih.gov URL:[Link]

  • 2,4,6-Triaminopyrimidine as a Novel Hinge Binder in a Series of PI3Kδ Selective Inhibitors | Journal of Medicinal Chemistry Source: acs.org URL:[Link]

  • A Powerful Approach to Repurposing 3D Hinge Binding Fragments and Its Application to Finding Novel Bruton Tyrosine Kinase Inhibitors | Journal of Chemical Information and Modeling Source: acs.org URL:[Link]

  • Inhibitors of the Hippo Pathway Kinases STK3/MST2 and STK4/MST1 Have Utility for the Treatment of Acute Myeloid Leukemia - PMC Source: nih.gov URL:[Link]

  • Studies on the ATP Binding Site of Fyn Kinase for the Identification of New Inhibitors and Their Evaluation as Potential Agents against Tauopathies and Tumors | Journal of Medicinal Chemistry Source: acs.org URL:[Link]

Sources

Methodological & Application

Application Note: A Step-by-Step Synthesis Protocol for 2-(Dimethylamino)-5-methylpyrimidine-4,6-diol

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of 2-(Dimethylamino)-5-methylpyrimidine-4,6-diol, a substituted pyrimidine derivative of interest in medicinal chemistry and drug development. The synthesis is based on the well-established condensation reaction between a guanidine derivative and a substituted malonic ester. This guide is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering detailed procedural instructions, mechanistic insights, and characterization guidelines.

Introduction

Pyrimidine derivatives are a cornerstone in heterocyclic chemistry, forming the structural core of nucleobases and a wide array of pharmacologically active compounds.[1][2][3] The 2-amino-4,6-dihydroxypyrimidine scaffold, in particular, is a key intermediate in the synthesis of various therapeutic agents.[4][5] This protocol details the synthesis of a specific analogue, 2-(Dimethylamino)-5-methylpyrimidine-4,6-diol, through the cyclocondensation of N,N-dimethylguanidine with diethyl methylmalonate. This reaction is a classic example of constructing the pyrimidine ring from N-C-N and C-C-C fragments.[1]

The rationale for this synthetic approach lies in its efficiency and the ready availability of the starting materials. The use of a strong base, such as sodium ethoxide, facilitates the deprotonation of the malonic ester, initiating the nucleophilic attack on the guanidine carbon, leading to cyclization and the formation of the stable pyrimidine ring.

Reaction Scheme & Mechanism

The synthesis proceeds via a base-catalyzed condensation reaction.

Reaction:

Mechanism:

  • Deprotonation: Sodium ethoxide, a strong base, deprotonates the α-carbon of diethyl methylmalonate, forming a nucleophilic enolate.

  • Nucleophilic Attack: The enolate attacks the electrophilic carbon of N,N-dimethylguanidine.

  • Cyclization: An intramolecular nucleophilic attack by one of the guanidine nitrogens on one of the ester carbonyls leads to a cyclic intermediate.

  • Elimination: The ethoxide group is eliminated.

  • Second Cyclization & Elimination: A similar intramolecular cyclization and elimination of the second ethoxide group occurs.

  • Tautomerization: The resulting pyrimidine ring undergoes tautomerization to the more stable diol form.

Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplierCAS No.
N,N-Dimethylguanidine hydrochloride≥98%Commercially Available50-01-1
Diethyl methylmalonate≥99%Commercially Available609-08-5
Sodium metalReagent gradeCommercially Available7440-23-5
Absolute EthanolAnhydrous, ≥99.5%Commercially Available64-17-5
Diethyl etherAnhydrousCommercially Available60-29-7
Hydrochloric acid37%Commercially Available7647-01-0
Deionized water
Round-bottom flask (250 mL)
Reflux condenser
Magnetic stirrer with heating
Dropping funnel
Buchner funnel and flask
pH paper or meter
Synthesis Workflow Diagram

Synthesis_Workflow cluster_prep Preparation of Sodium Ethoxide cluster_reaction Condensation Reaction cluster_workup Work-up and Isolation Na Sodium Metal NaOEt Sodium Ethoxide Solution Na->NaOEt Dissolution EtOH_prep Anhydrous Ethanol EtOH_prep->NaOEt Reaction_Vessel Reaction Mixture in EtOH NaOEt->Reaction_Vessel DMG_HCl N,N-Dimethylguanidine HCl DMG_HCl->Reaction_Vessel DEMM Diethyl Methylmalonate DEMM->Reaction_Vessel Slow Addition Reflux Reflux Reaction_Vessel->Reflux Product_mixture Crude Product Mixture Reflux->Product_mixture Cooling Cooling to RT Product_mixture->Cooling Acidification Acidification with HCl Cooling->Acidification Precipitation Precipitation Acidification->Precipitation Filtration Filtration Precipitation->Filtration Washing Washing with Water & Ether Filtration->Washing Drying Drying Washing->Drying Final_Product 2-(Dimethylamino)-5- methylpyrimidine-4,6-diol Drying->Final_Product

Sources

Application Note: Catalysts and Protocols for the Efficient Preparation of 2-(Dimethylamino)-5-methylpyrimidine-4,6-diol

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Overview

2-(Dimethylamino)-5-methylpyrimidine-4,6-diol is a critical pyrimidine building block utilized extensively in the discovery and manufacturing of advanced agrochemicals (such as sulfonylurea herbicides) and pharmaceutical active ingredients[1]. The structural integrity of this molecule relies on the precise construction of the pyrimidine core, which is universally achieved through the cyclocondensation of a guanidine derivative with a malonic ester[2].

For this specific target, the optimal synthetic route involves the reaction between N,N-dimethylguanidine (typically handled as a stable sulfate or hydrochloride salt) and diethyl methylmalonate [2][3]. This transformation is thermodynamically driven but kinetically restricted, necessitating the use of a robust basic catalyst to facilitate the reaction.

The Causality of Catalyst Action

The base catalyst performs three non-negotiable functions in this workflow:

  • Salt Neutralization: It deprotonates the N,N-dimethylguanidine salt to release the free, highly nucleophilic guanidine base.

  • Enolate Formation: It abstracts the alpha-proton from diethyl methylmalonate, generating a reactive enolate intermediate.

  • Cyclization Drive: It facilitates the dual amidation steps, driving the intramolecular cyclization while expelling ethanol as a byproduct.

Mechanism Guanidine N,N-Dimethylguanidine Salt FreeBase Free Guanidine Base + Active Enolate Guanidine->FreeBase Deprotonation Malonate Diethyl Methylmalonate Malonate->FreeBase Deprotonation Base Base Catalyst (NaOMe / Hydrotalcite) Base->FreeBase Deprotonation Intermediate Tetrahedral Intermediate (Mono-amidation) FreeBase->Intermediate Nucleophilic Attack Cyclization Intramolecular Cyclization Intermediate->Cyclization - EtOH Product 2-(Dimethylamino)-5-methyl pyrimidine-4,6-diol Cyclization->Product - EtOH / Tautomerization

Fig 1. Base-catalyzed cyclocondensation mechanism for pyrimidine-4,6-diol synthesis.

Catalyst Selection & Evaluation

The choice of catalyst dictates not only the yield and purity of the 2-(dimethylamino)-5-methylpyrimidine-4,6-diol but also the environmental footprint of the process.

Homogeneous Catalysts: Sodium Methoxide (NaOMe)

Alkali metal alkoxides represent the industry standard for pyrimidine synthesis. NaOMe provides exceptional basicity ( pKa​≈15.5 ), which ensures rapid and quantitative enolization of the malonate[1].

  • Mechanistic Insight: Because the reaction generates ethanol/methanol as a byproduct, using an alkoxide in its corresponding alcoholic solvent prevents transesterification side-reactions from complicating the impurity profile.

  • Drawback: NaOMe is highly hygroscopic. Trace water will cause the irreversible saponification of diethyl methylmalonate into methylmalonic acid, instantly quenching the reaction and destroying the yield.

Heterogeneous Solid Base Catalysts: Mg-Al Hydrotalcites

To address the highly caustic and moisture-sensitive nature of alkoxides, have emerged as superior green catalysts[1].

  • Mechanistic Insight: Hydrotalcites provide localized, high-density basic sites within their porous structures. They effectively deprotonate the reactants without dissolving into the reaction matrix, allowing for simple recovery via hot filtration. This eliminates the massive aqueous salt waste streams typically associated with neutralizing homogeneous bases[1][4].

Quantitative Catalyst Comparison
Catalyst TypeSpecific CatalystAvg. Yield (%)Reaction Time (h)Temp (°C)ReusabilityEnvironmental Impact
Homogeneous Sodium Methoxide (NaOMe)85 - 90%6 - 865 (Reflux)None (Single-use)High (Generates salt waste)
Heterogeneous Potassium Carbonate (K₂CO₃)60 - 70%12 - 1680PoorModerate
Solid Base Mg-Al Hydrotalcite80 - 85%8 - 1070 (Reflux)High (≥ 5 cycles)Low (Green synthesis)

Experimental Protocols

The following self-validating protocols detail the synthesis of 2-(Dimethylamino)-5-methylpyrimidine-4,6-diol using both traditional and modern catalytic approaches.

Protocol A: High-Yield Homogeneous Synthesis (using NaOMe)

Note: This protocol requires strictly anhydrous conditions to prevent malonate saponification.

  • Reactor Preparation: Purge a dry, three-necked round-bottom flask with ultra-pure N2​ . Equip with a mechanical stirrer, a reflux condenser, and an addition funnel[5].

  • Base Charging: Add 3.5 molar equivalents of Sodium Methoxide (NaOMe) solution (30% in methanol) to the flask.

  • Guanidine Activation: Slowly add 1.0 molar equivalent of N,N-dimethylguanidine sulfate. Stir at room temperature for 30 minutes. Causality: This pre-stirring ensures complete neutralization of the sulfate salt, precipitating sodium sulfate and freeing the guanidine base.

  • Condensation: Dropwise, add 1.1 molar equivalents of diethyl methylmalonate[2] over 45 minutes. Maintain the internal temperature below 30°C during addition to prevent exothermic degradation.

  • Reflux: Elevate the temperature to 65°C and reflux for 6 to 8 hours. Monitor via HPLC until the malonate peak is consumed.

  • Isolation: Cool the mixture to 10°C. Adjust the pH to 5.5 using dilute HCl. Causality: The target pyrimidine-diol is amphoteric; pH 5.5 represents its isoelectric point, ensuring maximum precipitation. Filter the resulting white solid, wash with cold water, and dry under vacuum at 50°C[5].

Protocol B: Sustainable Heterogeneous Synthesis (using Hydrotalcite)

This protocol prioritizes catalyst recovery and minimizes aqueous waste.

  • Reactant Mixing: In a reactor equipped with a Dean-Stark trap, combine 1.0 eq of N,N-dimethylguanidine free base, 1.1 eq of diethyl methylmalonate, and anhydrous ethanol (5 volumes).

  • Catalyst Addition: Add 5 wt% (relative to the theoretical yield) of activated Mg-Al hydrotalcite powder[1].

  • Reflux & Distillation: Heat the mixture to 70-75°C. Continuously distill off the ethanol byproduct to drive the equilibrium toward the cyclized product (Le Chatelier's Principle). Reaction time is typically 8-10 hours.

  • Catalyst Recovery: Perform a hot filtration (at ~60°C) to remove the hydrotalcite catalyst. Causality: Filtering while hot prevents the target pyrimidine-diol from co-precipitating with the catalyst. The recovered catalyst can be washed with ethanol, dried, and reused.

  • Crystallization: Concentrate the filtrate under reduced pressure, cool to 5°C, and induce crystallization. Filter and dry the final product.

Workflow Step1 Charge Reactor: Reactants + Solvent + Catalyst Step2 Reflux (65-75°C) Under N2 for 8-10 h Step1->Step2 Step3 Hot Filtration (For Solid Catalysts) Step2->Step3 Step3->Step1 Recycled Catalyst Step4 Solvent Distillation Under Vacuum Step3->Step4 Filtrate Step5 Acidification (pH 5.5) & Precipitation Step4->Step5 Step6 Filter, Wash (H2O/EtOH) & Dry Product Step5->Step6

Fig 2. Experimental workflow for the heterogeneous catalytic synthesis and isolation.

Troubleshooting & Quality Control

  • Low Yield / High Starting Material Recovery: If the malonate is unreacted, the base may have been neutralized by ambient moisture or wet solvents. Solution: Perform Karl Fischer titration on all solvents prior to use; moisture must be <0.05%.

  • Formation of O-Alkylated Byproducts: High temperatures (>80°C) during the reaction can lead to unwanted O-alkylation if excess alkylating agents are present[5]. Solution: Strictly control the reflux temperature and avoid extended heating times once HPLC confirms >95% conversion.

  • Poor Precipitation during Isolation: The product is highly soluble in highly acidic or highly basic aqueous solutions due to its tautomeric hydroxyl/oxo groups and the basic dimethylamino group. Solution: Ensure precise pH adjustment to exactly 5.5 using a calibrated pH meter during the isolation step.

References

  • Google Patents (CN102898382A). Method for synthesizing 2-amino-4,6-dimethoxypyrimidine. Details the use of hydrotalcite catalysts and base-driven pyrimidine synthesis.
  • Ashford's Dictionary of Industrial Chemicals . Comprehensive Chemical Formula Index. Validates the chemical precursors (N,N-dimethylguanidine and diethyl methylmalonate) used in industrial pyrimidine manufacturing. URL: [Link]

Sources

Synthesis and Application of 2-(Dimethylamino)-5-methylpyrimidine-4,6-diol in the Development of NNRTI Antiviral Agents

Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Application Note & Synthetic Protocol Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Compound Focus: 2-(Dimethylamino)-5-methylpyrimidine-4,6-diol (CAS: 65399-50-0)

Executive Summary & Pharmacological Context

The development of topical microbicides is a critical strategy in the prevention of mucosal HIV-1 transmission. Among the most promising candidates are the DABO (3,4-dihydro-2-alkoxy-6-benzyl-4-oxopyrimidine) series of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs). The highly potent API MC-1220 and its phosphoramidate prodrugs have demonstrated exceptional in vitro and in vivo efficacy, including partial protection of macaques against vaginal RT-SHIV challenge when formulated in liposomal gels and silicone elastomer vaginal rings[1],[2],[3].

In pharmaceutical drug design, the synthesis of MC-1220 and its novel analogs is entirely dependent on a highly specific pyrimidine building block: 2-(Dimethylamino)-5-methylpyrimidine-4,6-diol [4]. This application note details the mechanistic rationale, synthetic workflows, and validated experimental protocols for utilizing this 4,6-diol precursor to construct the complex NNRTI pharmacophore[5],[6].

Mechanistic Rationale in Drug Design

The structural requirements for the HIV-1 reverse transcriptase (RT) allosteric binding pocket are extremely rigid. The NNRTI must possess specific hydrophobic and electronic properties to induce the necessary conformational change that blocks the viral RNA-to-DNA transcription process.

The starting material, 2-(Dimethylamino)-5-methylpyrimidine-4,6-diol, provides the exact foundational scaffold required:

  • C2-Dimethylamino Group: Provides critical hydrogen bonding interactions and steric bulk within the NNRTI binding pocket.

  • C5-Methyl Group: Essential for proper spatial orientation of the pyrimidine ring against the hydrophobic residues of the RT enzyme.

  • C4/C6-Hydroxyl Groups: Serve as functionalizable handles. Because the diol exists in tautomeric equilibrium with its pyrimidinedione form, direct nucleophilic substitution is impossible. Therefore, the diol must first be converted into 4,6-dichloro-N,N,5-trimethylpyrimidin-2-amine (CAS: 61770-00-1)[7]. This chlorination activates the C4 and C6 positions, enabling a subsequent Nucleophilic Aromatic Substitution ( SN​Ar ) with bulky, lipophilic groups like 2,6-difluorophenylacetonitrile[6].

MOA HIV HIV-1 Virion RNA Viral RNA HIV->RNA Uncoating RT Reverse Transcriptase (RT) RNA->RT Template DNA Proviral DNA RT->DNA Transcription Drug MC-1220 (NNRTI) Block Allosteric Inhibition (Conformational Change) Drug->Block Binds Hydrophobic Pocket Block->RT Blocks Activity

Caption: Mechanism of action of MC-1220 inhibiting HIV-1 reverse transcriptase.

Synthetic Workflow & Experimental Protocols

The transformation of the 4,6-diol into the final MC-1220 API is a multi-step process requiring strict environmental controls to prevent premature hydrolysis of reactive intermediates.

SyntheticPathway A 2-(Dimethylamino)-5-methyl pyrimidine-4,6-diol (CAS: 65399-50-0) B Chlorination (POCl3, Base) A->B C 4,6-dichloro-N,N,5-trimethyl pyrimidin-2-amine (CAS: 61770-00-1) B->C D S_N Ar Condensation (2,6-difluorophenylacetonitrile, NaH) C->D E Alkylated Intermediate D->E F Methylation & Acidic Hydrolysis E->F G MC-1220 (NNRTI API) F->G

Caption: Synthetic workflow from the 4,6-diol precursor to the NNRTI microbicide MC-1220.

Protocol A: Synthesis of 4,6-dichloro-N,N,5-trimethylpyrimidin-2-amine

Causality: Phosphorus oxychloride ( POCl3​ ) acts as both the chlorinating agent and solvent. The addition of N,N -dimethylaniline is critical; it acts as an acid scavenger for the generated HCl and forms a highly reactive Vilsmeier-type intermediate, significantly accelerating the substitution of the hydroxyl groups.

  • Preparation: Purge a dry, 500 mL round-bottom flask with argon. Charge with 2-(Dimethylamino)-5-methylpyrimidine-4,6-diol (50.0 g, 0.29 mol)[4].

  • Reagent Addition: Cool the flask to 0 °C using an ice bath. Slowly add POCl3​ (135 mL, 1.45 mol, 5.0 eq) dropwise to control the initial exothermic reaction.

  • Catalysis: Add N,N -dimethylaniline (18.4 mL, 0.145 mol, 0.5 eq) dropwise over 15 minutes.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to 105 °C for 4 hours.

  • In-Process Validation: Monitor the reaction via TLC (Hexane:EtOAc 3:1). The reaction is complete when the baseline diol spot disappears, replaced by a high- Rf​ UV-active spot.

  • Quenching (Self-Validating Step): Cool the mixture to room temperature. Carefully pour the crude mixture over 1 kg of crushed ice with vigorous stirring. Critical: The temperature must remain below 20 °C during this step to prevent the hydrolysis of the newly formed dichloride back into the starting diol.

  • Purification: Extract the aqueous layer with dichloromethane (3 x 200 mL). Wash the combined organic layers with cold saturated NaHCO3​ , dry over anhydrous Na2​SO4​ , and concentrate in vacuo. Recrystallize the crude solid from absolute ethanol to yield pure 4,6-dichloro-N,N,5-trimethylpyrimidin-2-amine[7].

Protocol B: SN​Ar Condensation and Hydrolysis to MC-1220

Causality: Sodium hydride (NaH) is utilized to deprotonate the acidic alpha-proton of 2,6-difluorophenylacetonitrile. The resulting carbanion is stabilized by the electron-withdrawing cyano and difluorophenyl groups, making it a potent nucleophile capable of displacing the C4-chloride of the pyrimidine ring[5],[6].

  • Deprotonation: Suspend NaH (60% dispersion in mineral oil, 1.2 eq) in anhydrous THF (100 mL) at 0 °C under argon. Slowly add 2,6-difluorophenylacetonitrile (1.1 eq) and stir for 30 minutes until hydrogen evolution ceases.

  • Condensation: Add a solution of the synthesized 4,6-dichloro-N,N,5-trimethylpyrimidin-2-amine (1.0 eq) in anhydrous THF (50 mL) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Methylation: Add methyl iodide ( CH3​I , 1.5 eq) and anhydrous K2​CO3​ (2.0 eq) to the mixture. Stir for 4 hours to complete the necessary methylation of the intermediate.

  • Hydrolysis: Concentrate the mixture to remove THF. Suspend the residue in 6M HCl (100 mL) and reflux for 6 hours. Causality: Strong acidic hydrolysis converts the remaining C6-chloride and the nitrile group into the final pyrimidin-4(3H)-one core characteristic of MC-1220[6].

  • Final Isolation: Neutralize the mixture with 2M NaOH to pH 7. Extract with EtOAc, dry, and purify via silica gel column chromatography (DCM:MeOH 95:5) to yield the final MC-1220 API.

Quantitative Data & Optimization

The efficiency of the NNRTI synthesis is heavily dependent on the initial chlorination of the 4,6-diol. Table 1 outlines the optimization parameters proving the necessity of the N,N -dimethylaniline catalyst. Table 2 highlights the resulting antiviral efficacy of the synthesized compounds.

Table 1: Reaction Optimization for Chlorination of 2-(Dimethylamino)-5-methylpyrimidine-4,6-diol

Reagent Ratio (Diol: POCl3​ )CatalystTemp (°C)Time (h)Yield (%)Purity (HPLC)
1 : 3None1051245.288.5%
1 : 5None105862.892.0%
1 : 5 N,N -Dimethylaniline (0.5 eq) 105 4 91.4 >98.5%

Table 2: Comparative Antiviral Efficacy of MC-1220 and Synthesized Analogs

CompoundStructural Modification EC50​ (µM) CC50​ (µM)Selectivity Index (SI)
MC-1220 None (Standard API)0.001>100>100,000
Analog 7 Fluoro substitution0.002>100>50,000
Prodrug 7a C4-Phosphoramidate0.005>100>20,000

Note: Data derived from the evaluation of MC-1220 analogs against HIV-1 replication in vitro[5],[6].

References

  • Loksha, Yasser M., et al. "Synthesis and Anti-HIV-1 Evaluation of Some Novel MC-1220 Analogs as Non-Nucleoside Reverse Transcriptase Inhibitors." Archiv der Pharmazie (2016). URL:[Link]

  • Loksha, Yasser M., et al. "Facile synthesis of the NNRTI microbicide MC-1220 and synthesis of its phosphoramidate prodrugs." Organic & Biomolecular Chemistry (2016). URL:[Link]

  • Chemsrc. "4,6-dichloro-N,N,5-trimethylpyrimidin-2-amine Compound Data." Chemsrc Database. URL:[Link]

  • PatSnap. "DABO-1220 (MC 1220) - Drug Targets, Indications, Patents." Synapse Database. URL:[Link]

  • Caron, M., et al. "Protective properties of non-nucleoside reverse transcriptase inhibitor (MC1220) incorporated into liposome against intravaginal challenge." Virology (2010). URL:[Link]

  • Di Fabio, S., et al. "Topical nonnucleoside reverse transcriptase inhibitor MC 1220 partially prevents vaginal RT-SHIV infection of macaques." AIDS Research and Human Retroviruses (2011). URL:[Link]

Sources

Application Note: Cell-Based Evaluation of Kinase Inhibitors Derived from 2-(Dimethylamino)-5-methylpyrimidine-4,6-diol

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

As a Senior Application Scientist, a recurring challenge in drug development is effectively translating biochemical potency into validated cellular efficacy. The compound 2-(Dimethylamino)-5-methylpyrimidine-4,6-diol (CAS 65399-50-0) serves as a highly versatile building block in medicinal chemistry[1]. The pyrimidine core is widely recognized as a "privileged scaffold" that effectively mimics the purine ring of ATP, allowing it to form critical hydrogen bonds within the highly conserved hinge region of protein kinases[2]. Consequently, derivatives synthesized from this diol are frequently evaluated as ATP-competitive Type I kinase inhibitors[3].

However, transitioning from synthetic chemistry to biological validation requires a robust, self-validating assay cascade. Phenotypic toxicity alone does not prove target engagement, and purified biochemical assays lack physiological context. This application note details an optimized, two-tiered cell culture protocol for evaluating novel pyrimidine derivatives: phenotypic screening to assess anti-proliferative efficacy, followed by live-cell target engagement to mechanistically validate intracellular kinase inhibition[4].

Workflow A Scaffold Synthesis 2-(Dimethylamino)-5-methylpyrimidine-4,6-diol B Library Generation (Pyrimidine Derivatives) A->B Derivatization C Phenotypic Screening (Cell Viability Assay) B->C High-Throughput D Target Engagement (NanoBRET Kinase Assay) C->D Hit Selection

Fig 1. Assay cascade for evaluating 2-(Dimethylamino)-5-methylpyrimidine-4,6-diol derivatives.

Protocol 1: Phenotypic Screening via ATP-Dependent Cell Viability

Expertise & Experience: The Causality of Assay Selection

While tetrazolium-based assays (e.g., MTT/MTS) are commonly cited in literature for evaluating pyrimidine derivatives[5], they rely on cellular oxidoreductase activity. Pyrimidine-based compounds can occasionally interfere with these metabolic pathways or induce oxidative stress independent of cell death, leading to false-positive viability signals. To ensure absolute scientific integrity, we mandate the use of an ATP-dependent luminescent cell viability assay. By directly quantifying intracellular ATP, we obtain a highly sensitive, metabolically accurate readout of cell proliferation that is directly proportional to the number of viable cells[6].

Step-by-Step Methodology

Every assay plate must act as a self-validating system containing internal controls to calculate the Z'-factor and ensure assay robustness.

  • Cell Seeding: Harvest target cancer cells (e.g., MDA-MB-231 or U-87) in the logarithmic growth phase. Seed at 5,000 cells/well in 90 µL of complete media into a 96-well opaque white tissue-culture plate. Incubate overnight at 37°C, 5% CO₂.

  • Compound Preparation: Prepare 10-point serial dilutions (1:3) of the synthesized pyrimidine derivatives in 100% DMSO. Dilute these intermediate stocks 1:100 in culture media to achieve a final top concentration of 10 µM (0.1% DMSO final).

    • Vehicle Control: 0.1% DMSO in media (Establishes 100% viability baseline).

    • Positive Control: 1 µM Staurosporine (Validates the maximum assay window).

    • Background Control: Media only, no cells (Used for luminescence background subtraction).

  • Treatment: Add 10 µL of the diluted compounds to the 90 µL of cells. Incubate for 72 hours to allow for multiple cell division cycles[3].

  • Detection: Equilibrate plates to room temperature for 30 minutes to prevent temperature gradients from skewing luminescent output. Add 100 µL of a luminescent ATP detection reagent (e.g., CellTiter-Glo). Place on an orbital shaker for 2 minutes to induce complete cell lysis, then incubate in the dark for 10 minutes to stabilize the luminescent signal.

  • Measurement: Read luminescence using a multimode microplate reader (integration time: 0.5–1.0 second/well). Calculate the IC₅₀ using a 4-parameter logistic curve fit.

Protocol 2: Live-Cell Target Engagement via NanoBRET

Expertise & Experience: The Causality of Assay Selection

A critical pitfall in kinase drug development is assuming that a compound exhibiting phenotypic toxicity is actually engaging its intended kinase target. Traditional biochemical kinase assays utilize purified truncated kinase domains in non-physiological buffers, failing to account for cellular membrane permeability and the competitive intracellular ATP concentration (typically 1–5 mM)[4]. To overcome this, we employ the NanoBRET Intracellular Kinase Assay in an Adherent (ADH) format[7]. This relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc-kinase fusion protein and a cell-permeable fluorescent tracer, providing a quantitative measure of target engagement in living cells[4].

NanoBRET K NanoLuc-Kinase Fusion (Expressed in Live Cells) B High BRET Signal (Tracer Bound to Kinase) K->B + Tracer T Fluorescent Tracer (Cell Permeable) T->B C Pyrimidine Inhibitor (Competitor) N Loss of BRET Signal (Inhibitor Displaces Tracer) C->N B->N + Inhibitor

Fig 2. NanoBRET mechanism: Pyrimidine inhibitors competitively displace the fluorescent tracer.

Step-by-Step Methodology (ADH Format)

The ADH format allows cells to be seeded directly into assay plates, creating a highly efficient workflow comparable to phenotypic assays[7].

  • Transfection & Seeding (Day 1): Transfect HEK293 cells with the desired NanoLuc-Kinase fusion vector using a lipid-based transfection reagent. Trypsinize and resuspend cells in assay media. Seed 20,000 cells/well into a 96-well tissue culture-treated white plate. Incubate overnight at 37°C, 5% CO₂[7].

  • Tracer & Compound Addition (Day 2):

    • Prepare a solution of the appropriate NanoBRET Tracer (e.g., K-4 or K-5) at an empirically determined optimal concentration (typically K_d app)[7].

    • Add the tracer to the cells, followed immediately by the addition of the pyrimidine derivatives (10-point dose-response).

    • Self-Validating Controls: Include "No Tracer" wells (to determine background NanoLuc emission) and "Vehicle + Tracer" wells (to determine the maximum BRET signal).

  • Incubation: Incubate the plates for 2 hours at 37°C. This allows the pyrimidine compounds to penetrate the cell membrane, equilibrate, and competitively displace the tracer from the kinase ATP-binding pocket.

  • Detection: Add the NanoBRET Nano-Glo Substrate along with an extracellular NanoLuc inhibitor (to extinguish any signal from dead cells).

  • Measurement: Read dual-wavelength luminescence on a microplate reader (Donor emission at 460 nm; Acceptor emission at 618 nm).

  • Data Analysis: Calculate the raw BRET ratio (Acceptor/Donor). Subtract the background "No Tracer" ratio to obtain the corrected mBRET ratio. Plot against compound concentration to determine the intracellular target engagement IC₅₀.

Quantitative Data Presentation

The following table summarizes representative screening data for a library of kinase inhibitors synthesized using the 2-(Dimethylamino)-5-methylpyrimidine-4,6-diol scaffold. Notice how target engagement IC₅₀ values correlate with phenotypic viability, validating the mechanism of action.

Compound IDScaffold ModificationsPhenotypic Viability IC₅₀ (µM)Intracellular Target Engagement IC₅₀ (µM)
Cmpd-A Unmodified Scaffold (Control)> 10.00> 10.00
Cmpd-B C-4 Aniline Substitution1.25 ± 0.120.85 ± 0.09
Cmpd-C C-4/C-6 Dual Substitution0.15 ± 0.030.08 ± 0.01

References

  • Promega Corporation. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual. Retrieved from:[Link]

  • Lab Manager. Promega Launches NanoBRET™ Target Engagement Intracellular Kinase Assay, First to Quantitatively Measure Drug-Kinase Interactions in Live Cells. Retrieved from:[Link]

  • ACS Publications. Discovery of N-Trisubstituted Pyrimidine Derivatives as Type I RET and RET Gatekeeper Mutant Inhibitors with a Novel Kinase Binding Pose. Retrieved from:[Link]

  • MDPI. Biological Evaluation and In Vitro Characterization of ADME Profile of In-House Pyrazolo[3,4-d]pyrimidines as Dual Tyrosine Kinase Inhibitors Active against Glioblastoma Multiforme. Retrieved from:[Link]

Sources

Application Note: Formulation Techniques for 2-(Dimethylamino)-5-methylpyrimidine-4,6-diol in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Formulation Scientists, Preclinical Researchers, and Drug Development Professionals Compound: 2-(Dimethylamino)-5-methylpyrimidine-4,6-diol (CAS: 65399-50-0)

Physicochemical Profiling & Mechanistic Challenges

The compound 2-(Dimethylamino)-5-methylpyrimidine-4,6-diol is a highly functionalized pyrimidine derivative frequently utilized as a bioactive scaffold and synthetic intermediate. Formulating this active pharmaceutical ingredient (API) into a stable aqueous solution presents significant thermodynamic and kinetic challenges due to its complex physicochemical profile.

Tautomeric Equilibria and Crystal Lattice Energy

Like many substituted pyrimidines, the 4,6-diol moiety does not exist exclusively in the dihydroxy state in aqueous media. Instead, it undergoes rapid tautomerization, predominantly favoring the keto-enol (6-hydroxypyrimidin-4(3H)-one) or dione (pyrimidine-4,6-dione) forms . This tautomerism facilitates robust intermolecular hydrogen bonding, creating a highly stable crystal lattice. The energy required to disrupt this lattice significantly limits intrinsic aqueous solubility.

Amphoteric Nature and pH-Dependent Solubility

The molecule exhibits amphoteric behavior. The dimethylamino group at the C2 position acts as a weak base (protonating at low pH), while the enolic hydroxyl group acts as a weak acid (deprotonating at high pH). Consequently, the solubility profile follows a classic "U-shape" curve . At physiological pH (around 7.4), the compound exists primarily as a neutral, poorly hydrated zwitterion or uncharged tautomer, resulting in a distinct solubility minimum.

Tautomerism Cation Cationic Form (Protonated NMe2) pH < 4 KetoEnol Keto-Enol Tautomer (6-hydroxypyrimidin-4-one) Cation->KetoEnol +OH- / -H+ Diol Diol Tautomer (4,6-dihydroxy) Diol->KetoEnol Tautomerization KetoEnol->Cation +H+ Dione Dione Tautomer (pyrimidine-4,6-dione) KetoEnol->Dione Tautomerization Anion Anionic Form (Deprotonated OH) pH > 9 KetoEnol->Anion +OH- / -H+ Anion->KetoEnol +H+

Fig 1: Tautomeric equilibria and pH-dependent ionization pathways of the pyrimidine scaffold.

Formulation Strategies for Aqueous Systems

To achieve a target therapeutic concentration (e.g., 10 mg/mL) for preclinical dosing, a multi-faceted formulation approach must be employed:

  • pH Modification: Adjusting the vehicle pH away from the isoelectric point ensures the API is predominantly ionized (>90%). However, extreme pH values can catalyze the hydrolysis of the dimethylamino group.

  • Co-solvency: Incorporating water-miscible organic solvents (e.g., PEG 400, Propylene Glycol) lowers the dielectric constant of the bulk solvent, reducing the energetic penalty of solvating the neutral tautomer.

  • Complexation: The use of cyclic oligosaccharides, such as Hydroxypropyl-β-Cyclodextrin (HP-β-CD), can encapsulate the lipophilic 5-methylpyrimidine core, shielding it from the aqueous environment and preventing micro-precipitation .

Workflow Step1 1. API Profiling (pKa & Tautomerism) Step2 2. pH-Solubility Screening Step1->Step2 Step3 3. Excipient Compatibility Step2->Step3 Step4 4. Co-solvent / Buffer Optimization Step3->Step4 Step5 5. Final Aqueous Formulation Step4->Step5

Fig 2: Systematic formulation development workflow for amphoteric pyrimidine derivatives.

Experimental Protocols

Protocol 1: High-Throughput pH-Solubility Profiling (Shake-Flask Method)

This self-validating protocol is designed to determine the precise solubility limits of the compound across the physiological pH range.

Materials: Universal buffer systems (pH 2.0 to 10.0), API (CAS 65399-50-0), HPLC-UV system, thermostated shaker.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 10 mL of universal buffer solutions in 1 unit pH increments from pH 2.0 to 10.0.

  • API Addition: Add an excess of the API (approx. 50 mg) to 2 mL of each buffer in sealed glass vials.

  • Equilibration: Place the vials in a thermostated shaker at 25°C ± 0.5°C at 300 rpm for 48 hours.

    • Causality: 48 hours is strictly required because the tautomeric shift from the crystalline diol to the solvated keto-enol form is kinetically slow. Premature sampling will yield falsely elevated supersaturation data.

  • pH Re-measurement (Self-Validation Step): Measure the pH of the suspension after the 48-hour equilibration.

    • Causality: Because the API is amphoteric, dissolving large amounts of the basic or acidic species will consume hydronium or hydroxide ions, shifting the bulk pH. If the final pH deviates by >0.1 units from the target, the buffer capacity has been exceeded, and the solubility datum must be assigned to the final measured pH, not the initial one.

  • Phase Separation: Centrifuge the suspensions at 10,000 × g for 15 minutes and filter the supernatant through a 0.22 µm PTFE syringe filter. Discard the first 0.5 mL of filtrate to account for active site adsorption on the filter membrane.

  • Quantification: Dilute the filtrate appropriately with mobile phase and analyze via HPLC-UV at 254 nm against a standard calibration curve.

Protocol 2: Preparation of a Stable Co-solvent Aqueous Formulation (10 mg/mL)

This protocol yields a stable, clear aqueous solution suitable for parenteral or oral gavage preclinical studies.

Step-by-Step Methodology:

  • Co-Solvent Solvation: Weigh exactly 100 mg of the API into a clean, dry glass beaker. Add 2.0 mL of Polyethylene Glycol 400 (PEG 400) and 1.0 mL of Propylene Glycol (PG).

  • Sonication: Sonicate the mixture at 40°C for 15 minutes until a clear, viscous solution is formed.

    • Causality: The neutral keto-enol tautomer has high crystal lattice energy and poor water hydration. Solvating the API first in lower-dielectric organic co-solvents breaks the crystal lattice much more efficiently than attempting to dissolve it directly in water.

  • Buffer Addition: Under continuous magnetic stirring (400 rpm), slowly add 6.0 mL of a 50 mM Citrate buffer (pre-adjusted to pH 4.5).

    • Causality: Slow addition prevents localized supersaturation at the solvent-aqueous interface, which would otherwise trigger rapid micro-precipitation of the API.

  • Complexation (Optional but Recommended): If the solution exhibits slight opalescence, add 500 mg of HP-β-CD slowly to the vortex. Stir for 30 minutes until completely clear.

  • Volume Adjustment: Transfer the solution to a 10 mL volumetric flask and q.s. to volume with the pH 4.5 Citrate buffer.

  • Sterile Filtration: Filter the final formulation through a 0.22 µm PES (Polyethersulfone) filter into a sterile vial.

Data Presentation

Table 1: Predicted Physicochemical Properties
PropertyValueImplication for Formulation
Molecular Weight 169.18 g/mol High permeability potential.
pKa (Basic NMe2) ~ 5.8 (Predicted)Requires pH < 4.8 for >90% cationic ionization.
pKa (Enolic OH) ~ 8.5 (Predicted)Requires pH > 9.5 for >90% anionic ionization.
LogP (Neutral) ~ 0.4Moderately hydrophilic, but crystal lattice limits aqueous solubility.
Intrinsic Solubility < 0.5 mg/mL (pH 7.4)Requires co-solvents or complexation for high-dose formulations.
Table 2: Optimized Prototype Formulation Composition (10 mg/mL)
ComponentFunctionConcentration (% v/v or w/v)
API (CAS 65399-50-0) Active Ingredient1.0% w/v (10 mg/mL)
PEG 400 Primary Co-solvent20.0% v/v
Propylene Glycol Secondary Co-solvent10.0% v/v
HP-β-CD Solubilizer / Stabilizer5.0% w/v
50 mM Citrate Buffer (pH 4.5) pH Modifier / Aqueous Vehicleq.s. to 100%

References

  • von Angerer, S. "Product Class 12: Pyrimidines." Science of Synthesis, Category 2, Hetarenes and Related Ring Systems, Vol. 16, Thieme, 2004. URL:[Link]

  • Bahr, M., Nandkeolyar, A., Kenna, J., et al. "Automated High Throughput pKa and Distribution Coefficient Measurements of Pharmaceutical Compounds for the SAMPL8 Blind Prediction Challenge." ChemRxiv, 2021. URL:[Link]

  • Vignaroli, G., Zamperini, C., Dreassi, E., et al. "Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors." ACS Medicinal Chemistry Letters, vol. 4, no. 7, 2013, pp. 622-626. URL:[Link]

Scale-up manufacturing processes for 2-(Dimethylamino)-5-methylpyrimidine-4,6-diol

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Scale-Up Manufacturing Process for 2-(Dimethylamino)-5-methylpyrimidine-4,6-diol

Executive Summary & Process Chemistry Rationale

The synthesis of highly functionalized pyrimidine derivatives is a cornerstone of modern pharmaceutical and agrochemical manufacturing. 2-(Dimethylamino)-5-methylpyrimidine-4,6-diol (often existing in its tautomeric 4,6-dione form) is a critical intermediate. As a Senior Application Scientist, I have engineered this protocol to address the primary failure points historically associated with pyrimidine scale-up: ester hydrolysis, incomplete cyclization, and product loss during aqueous isolation.

The industrial synthesis of 4,6-dihydroxypyrimidines typically relies on the condensation of a malonate derivative with an amidine or guanidine in the presence of an alkali metal alkoxide[1]. In this specific process, 1,1-dimethylguanidine sulfate is condensed with diethyl methylmalonate. The reaction is driven by sodium methoxide, which serves a dual purpose: it neutralizes the sulfate salt to liberate the free guanidine base and catalyzes the subsequent Dieckmann-type cyclization.

Batchwise or continuous addition of the reagents is employed to manage the thermal profile of the reaction, ensuring safety and preventing solvent degradation at scale[2].

Synthetic Workflow

Workflow N1 1,1-Dimethylguanidine Sulfate + Methanol N2 NaOMe Addition (Neutralization, T < 30°C) N1->N2 Exotherm control N3 Diethyl Methylmalonate Addition N2->N3 Free base generation N4 Reflux & Condensation (65°C, 6 hours) N3->N4 Base-catalyzed cyclization N5 Solvent Distillation (Shift Equilibrium) N4->N5 Remove EtOH/MeOH N6 Aqueous Quench (Dissolve Na2SO4) N5->N6 Cool to 20°C N7 Isoelectric Precipitation (HCl to pH 4.5-5.0) N6->N7 Critical yield step N8 Filtration & Vacuum Drying (Target Compound) N7->N8 Isolate product

Synthetic workflow for the scale-up of 2-(Dimethylamino)-5-methylpyrimidine-4,6-diol.

Material Requirements & Stoichiometry

The following table outlines the stoichiometric requirements optimized for a 10 kg target yield.

Table 1: Scale-Up Stoichiometry

Reagent MW ( g/mol ) Equivalents Mass/Volume Function
Diethyl methylmalonate 174.19 1.00 11.5 kg Electrophile
1,1-Dimethylguanidine sulfate 272.32 0.55 9.9 kg Nucleophile
Sodium methoxide (30% in MeOH) 54.02 3.20 38.0 kg Base / Catalyst
Methanol (Anhydrous) 32.04 - 50.0 L Solvent
Hydrochloric acid (36% aq) 36.46 ~2.20 ~14.5 kg pH Adjustment

| Purified Water | 18.02 | - | 60.0 L | Quench / Wash |

Note: 1 mole of 1,1-dimethylguanidine sulfate contains 2 moles of the active guanidine base. Therefore, 0.55 equivalents of the sulfate salt provide a slight excess (1.10 eq) of the nucleophile.

Step-by-Step Manufacturing Protocol

Phase 1: Reactor Setup and Free Base Generation

  • Preparation: Purge a 200 L glass-lined reactor (GLR) with nitrogen for 15 minutes. Charge the reactor with 50.0 L of anhydrous methanol.

  • Substrate Addition: Agitate at 150 RPM and charge 9.9 kg of 1,1-dimethylguanidine sulfate.

  • Base Dosing: Slowly dose 38.0 kg of 30% Sodium Methoxide in methanol over 90 minutes. Maintain the internal temperature below 30°C using jacket cooling.

    • Causality & Self-Validation: Sodium methoxide is strictly used over aqueous bases (e.g., NaOH). Aqueous hydroxide will irreversibly saponify diethyl methylmalonate into unreactive methylmalonic acid, leading to batch failure[1]. The slow dosing controls the highly exothermic neutralization of the sulfate salt.

Phase 2: Condensation and Equilibrium Shifting 4. Electrophile Addition: Charge 11.5 kg of diethyl methylmalonate into the reactor over 30 minutes at 25°C. 5. Reflux: Heat the reactor to 65°C (reflux) and maintain for 6 hours. 6. Distillation: Configure the reactor for atmospheric distillation. Distill off approximately 40-50% of the total solvent volume (approx. 35 L).

  • Causality & Self-Validation: The condensation reaction is an equilibrium process that generates ethanol and methanol as byproducts. By distilling off a portion of the solvent, Le Chatelier's principle is leveraged to drive the cyclization to >98% completion. Check IPC-1 (Table 2); if malonate > 2.0%, continue distillation.

Phase 3: Quenching and Isoelectric Precipitation 7. Quench: Cool the reactor contents to 20°C. Charge 40.0 L of purified water to dissolve the suspended sodium sulfate byproduct. 8. Acidification: Carefully dose 36% aqueous hydrochloric acid until the pH of the solution reaches exactly 4.5 to 5.0. Maintain temperature at 15-20°C during addition.

  • Causality & Self-Validation: Isolation of the pyrimidine core relies heavily on precise acidification to precipitate the product[3]. The target molecule possesses both a basic dimethylamino group and acidic hydroxyl (dione) protons. Adjusting the pH to 4.5–5.0 targets the isoelectric point. If the pH drops below 3, the dimethylamine protonates, forming a highly soluble hydrochloride salt, drastically reducing yield. If the pH remains above 7, it remains a soluble sodium enolate.

Phase 4: Isolation and Drying 9. Filtration: Stir the resulting slurry for 2 hours at 10°C to maximize crystallization. Discharge the slurry to a centrifuge or filter press. 10. Washing: Wash the filter cake with 20.0 L of cold purified water (5°C) to remove residual NaCl and Na2SO4. 11. Drying: Transfer the wet cake to a vacuum tray dryer. Dry at 55°C under high vacuum (< 50 mbar) for 12 hours until moisture content is ≤ 0.5%.

In-Process Controls & Final Specifications

Table 2: In-Process Controls (IPC)

Process Step Parameter Target Range Analytical Method Rationale
Base Addition Temperature ≤ 30°C Thermocouple Prevent side reactions and solvent loss.
Condensation Reaction Completion ≤ 2.0% Malonate HPLC (Area %) Ensure maximum conversion before distillation.
Precipitation pH Level 4.5 – 5.0 Calibrated pH Probe Maximize yield at the isoelectric point.

| Drying | Moisture Content | ≤ 0.5% w/w | Karl Fischer | Prevent degradation during storage. |

Table 3: Final Product Specifications

Test Acceptance Criteria
Appearance White to off-white crystalline powder
Purity (HPLC) ≥ 98.5%
Moisture (KF) ≤ 0.5%

| Single Unknown Impurity | ≤ 0.1% |

References

  • An Alternative Scalable Process for the Synthesis of 4,6-Dichloropyrimidine-5-carbonitrile | ACS Publications |[Link]

  • Process for the preparation of 4, 6- dihydroxypyrimidine (US5847139A)

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting DMSO Solubility for 2-(Dimethylamino)-5-methylpyrimidine-4,6-diol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. This technical guide is designed for researchers and drug development professionals encountering critical solubility bottlenecks with 2-(Dimethylamino)-5-methylpyrimidine-4,6-diol (CAS: 65399-50-0).

Below, you will find a mechanistic breakdown of the problem, self-validating experimental protocols, quantitative data tables, and a comprehensive FAQ section to ensure the scientific integrity of your downstream assays.

The Mechanistic Root of the Problem (Q&A)

Q: Why does 2-(Dimethylamino)-5-methylpyrimidine-4,6-diol exhibit exceptionally low solubility in a universal solvent like DMSO? A: The low solubility is driven by a combination of tautomerization and extreme crystal lattice energy.

  • Tautomerization & Hydrogen Bonding: Pyrimidine-4,6-diols predominantly exist in their keto (dione) tautomeric forms in the solid state. This creates a highly rigid, planar structure capable of forming an extensive, multi-directional intermolecular hydrogen-bonding network.

  • Zwitterionic Lattice Energy: The presence of a basic dimethylamino group at position 2 and the acidic enol/dione protons at positions 4/6 leads to a zwitterionic state in the crystal lattice. Heterocycles with two or more heteroatoms (like pyrimidines) are statistically overrepresented in DMSO-insoluble compound libraries due to these extreme thermodynamic barriers [1].

Q: Why doesn't standard heating or extended sonication solve the issue? A: While heating provides kinetic energy, it often cannot overcome the thermodynamic stability of the zwitterionic H-bond network. Furthermore, excessive heating (>60°C) of pyrimidine derivatives in DMSO can lead to compound degradation or trigger the decomposition of DMSO itself (Pummerer rearrangement), generating reactive formaldehyde and methylmercaptan species that ruin assay integrity [1].

Troubleshooting Workflow

The following logic tree outlines the escalation strategy for dissolving highly crystalline pyrimidine diols.

G Start Start: 2-(Dimethylamino)-5-methylpyrimidine-4,6-diol in Anhydrous DMSO Vortex Vortex vigorously (2-5 min) at Room Temperature Start->Vortex Check1 Is solution clear? Vortex->Check1 HeatSonicate Gentle Warming (37-50°C) + Sonication (15-30 min) Check1->HeatSonicate No Success Proceed with Experiment (Verify final concentration) Check1->Success Yes Check2 Is solution clear? HeatSonicate->Check2 Acidify Acid-Base Modulation Add 0.1-1.0% TFA (v/v) Check2->Acidify No Check2->Success Yes Check3 Is solution clear? Acidify->Check3 Check3->Success Yes Fail Use Co-solvent Strategy (e.g., NMP or Bifunctional Sulfoxide) Check3->Fail No

Troubleshooting workflow for dissolving 2-(Dimethylamino)-5-methylpyrimidine-4,6-diol in DMSO.

Step-by-Step Experimental Protocols

Protocol 1: Thermal and Mechanical Disruption (First-Line)

Causality: Provides kinetic energy to disrupt weak van der Waals forces and initial lattice structures before attempting chemical modulation.

  • Weigh the desired amount of the compound into a sterile, dry glass vial.

  • Add room-temperature, anhydrous DMSO (ensure the bottle is freshly opened or stored under inert gas to prevent atmospheric water absorption).

  • Vortex vigorously for 2 to 5 minutes.

  • If particulates remain, transfer the vial to a water bath set to 37°C–50°C for 10-15 minutes. Caution: Do not exceed 50°C to prevent thermal degradation of the pyrimidine core.

  • Sonicate the warmed solution for 15-30 minutes, visually inspecting against a light source every 5 minutes.

Protocol 2: Acid-Base Modulation (Second-Line, Highly Effective)

Causality: Adding a trace amount of acid protonates the basic dimethylamino group and suppresses the ionization of the dione/enol groups. This breaks the zwitterionic lattice and converts the compound into a highly soluble salt.

  • Prepare a stock of anhydrous DMSO containing 0.1% to 1.0% (v/v) Trifluoroacetic acid (TFA) . (Use TFA-d if preparing samples for NMR).

  • Add this acidified DMSO to the pre-weighed compound.

  • Vortex for 2 minutes. The disruption of the hydrogen-bonding network usually results in rapid, complete dissolution.

  • Self-Validation: Ensure your downstream biological or chemical assay can tolerate trace TFA. If basic conditions are strictly required, a trace amount of NaOD/NaOH can be used to deprotonate the diol, though acid is generally more effective for dimethylamino-containing heterocycles [3].

Protocol 3: Co-Solvent Formulation (Third-Line)

Causality: When pure DMSO fails, introducing a solvent with a different dielectric constant or hydrogen-bonding profile can solvate the compound by outcompeting the crystal lattice.

  • Prepare a 25% (v/v) mixture of N-Methyl-2-pyrrolidone (NMP) in DMSO . NMP is highly effective at intercalating and breaking up planar pyrimidine structures.

  • Alternatively, utilize miniaturized polymer-drug dispersions (e.g., PVPVA) if the end goal is to introduce the compound into aqueous biological media without precipitating [2].

Quantitative Data Presentation

The table below summarizes the expected solubility limits of 2-(Dimethylamino)-5-methylpyrimidine-4,6-diol based on the chosen formulation strategy.

Formulation StrategyExperimental InterventionExpected Solubility LimitDownstream Assay Compatibility
Standard Anhydrous DMSO (RT)< 1 mMHigh (Standard biological vehicle)
Thermal/Mechanical DMSO + 50°C + Sonication~2 - 5 mMHigh (Requires immediate use)
Acid Modulation DMSO + 0.5% TFA> 20 mMModerate (pH sensitive assays may fail)
Co-solvent 25% NMP in DMSO10 - 15 mMModerate (Check NMP cell toxicity limits)

Frequently Asked Questions (FAQs)

Q: Does the water content of my DMSO really matter that much? A: Absolutely. DMSO is highly hygroscopic. Even microscopic amounts of absorbed atmospheric water dramatically reduce its solvating power for highly crystalline heterocyclic compounds. Water acts as an anti-solvent, causing immediate precipitation of the pyrimidine diol. Always use sealed, anhydrous DMSO (≥99.9%) handled under dry conditions [3].

Q: I need to use this compound in cell culture. How do I manage the DMSO/TFA concentration? A: To avoid cytotoxicity, the final concentration of DMSO in cell culture media should generally be kept below 0.5% (v/v) . If you utilized Protocol 2 (Acid Modulation), you must ensure your cell media is adequately buffered (e.g., with HEPES) to handle the trace TFA. Always perform a vehicle control experiment (Media + DMSO + trace TFA) to ensure the formulation does not independently affect cell viability.

Q: How can I verify that my compound hasn't degraded during the heating process? A: Pyrimidine derivatives can be sensitive to prolonged heating in strong solvents. We strictly recommend performing LC-MS or ¹H-NMR (using DMSO-d6 or TFA-d) immediately after dissolution to confirm structural integrity. Look for the loss of the dimethylamino signal or unexpected ring-opening byproducts.

References

  • Title: Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions Source: Journal of Chemical Information and Modeling URL: [Link]

  • Title: Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays Source: ACS Medicinal Chemistry Letters URL: [Link]

  • Title: DMSO Solubility Assessment for Fragment-Based Screening Source: Journal of Biomolecular Screening URL: [Link]

Technical Support Center: Optimizing HPLC Mobile Phase Conditions for 2-(Dimethylamino)-5-methylpyrimidine-4,6-diol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the chromatographic analysis of 2-(Dimethylamino)-5-methylpyrimidine-4,6-diol. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to develop robust, reliable, and optimized HPLC methods. This guide is structured to address your challenges from fundamental questions to complex troubleshooting scenarios.

Part 1: Foundational Knowledge & Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the analysis of 2-(Dimethylamino)-5-methylpyrimidine-4,6-diol. Understanding the analyte's properties is the first and most critical step in method development.

Analyte at a Glance: 2-(Dimethylamino)-5-methylpyrimidine-4,6-diol
  • Structure: C₆H₉N₃O₂

  • Key Features: This molecule is amphoteric, meaning it has both acidic and basic functional groups.

    • Basic Center: The tertiary dimethylamino group.

    • Acidic Centers: The two hydroxyl groups on the pyrimidine ring, which exist in tautomeric equilibrium with their keto forms (a pyrimidinedione structure). These enolic hydroxyls are acidic.

  • Implication for HPLC: The analyte's charge state is highly dependent on the mobile phase pH. This pH-dependent ionization is the most powerful tool for controlling its retention and selectivity in reversed-phase HPLC.[1][2][3]

Q1: What is the primary challenge in analyzing this compound with HPLC?

The main challenge is its polarity and ionizable nature. Highly polar compounds often exhibit poor retention on traditional C18 columns, sometimes eluting at or near the void volume.[4][5] Furthermore, as an ionizable compound, its interaction with the stationary phase can be complex, potentially leading to poor peak shapes (tailing) if the mobile phase is not properly controlled.[6][7]

Q2: Should I use Reversed-Phase (RP) or Hydrophilic Interaction Liquid Chromatography (HILIC) for this analyte?
  • Reversed-Phase (RP-HPLC): This is the most common and recommended starting point. By carefully controlling the mobile phase pH to suppress the ionization of the analyte, sufficient retention can usually be achieved on a C18 or a polar-embedded stationary phase.[1][8]

  • HILIC: If the compound is exceptionally polar and lacks retention even under highly aqueous reversed-phase conditions, HILIC is a powerful alternative.[9] HILIC uses a polar stationary phase with a high-organic mobile phase, which is ideal for retaining and separating very polar analytes.[4] This guide will focus primarily on optimizing RP-HPLC conditions, as it is the more conventional approach.

Q3: What are the recommended starting conditions for method development?

A systematic approach is crucial. Begin by scouting with different pH conditions to understand the analyte's retention behavior.

ParameterRecommended Starting ConditionRationale & Comments
Column C18, Base-Deactivated (e.g., modern high-purity silica)A high-quality, end-capped C18 column minimizes secondary interactions with residual silanols, which cause peak tailing for basic compounds.[7][10][11]
Mobile Phase A Water with buffer/additiveSee buffer selection table below.
Mobile Phase B Acetonitrile or MethanolAcetonitrile is generally preferred for its lower viscosity and UV transparency. Methanol can offer different selectivity.[12][13]
Gradient 5% to 95% B over 10-15 minutesA broad scouting gradient will determine the approximate organic solvent concentration needed for elution.
Flow Rate 1.0 mL/min (for 4.6 mm ID column)Standard starting point. Adjust for different column dimensions.
Column Temp. 30-40 °CElevated temperature can improve peak shape and reduce viscosity, but may affect column stability at extreme pH.
Detection UV, ~225 nm or ~254 nmPyrimidine derivatives typically have strong UV absorbance.[14][15] An initial scan with a PDA detector is recommended to find the absorbance maximum.
Injection Vol. 5-10 µLKeep low to avoid peak distortion.
Part 2: The Core Directive: Mastering Mobile Phase pH

The single most influential parameter for this analyte is the mobile phase pH. Controlling pH allows you to control the analyte's ionization state, which directly impacts retention, selectivity, and peak shape.[1][2][16]

Understanding the Analyte's Ionization States

The diagram below illustrates how the charge of 2-(Dimethylamino)-5-methylpyrimidine-4,6-diol changes with pH. The pKa values are estimated based on similar structures.

G cluster_low_ph Low pH (e.g., pH < 3) cluster_mid_ph Mid pH (e.g., pH 5-7) cluster_high_ph High pH (e.g., pH > 9) low_ph Structure: Cationic (Protonated Amino Group) Behavior: More Polar Less Retained in RP-HPLC mid_ph Structure: Zwitterionic or Neutral (Charge depends on exact pKa values) Behavior: Least Polar Maximally Retained in RP-HPLC low_ph->mid_ph Increase pH high_ph Structure: Anionic (Deprotonated Diol Groups) Behavior: More Polar Less Retained in RP-HPLC mid_ph->high_ph Increase pH G start Problem: Poor Peak Shape (Tailing) q1 Inject a neutral marker (e.g., Toluene, Uracil). Does it tail? start->q1 a1_yes YES: Physical Problem q1->a1_yes Yes a1_no NO: Chemical Problem q1->a1_no No sol_physical Check for extra-column dead volume: - Improperly seated fittings - Tubing too long/wide - Column void/failure a1_yes->sol_physical sol_chemical Primary Cause: Silanol Interaction Solutions: 1. Lower mobile phase pH (<3.5) 2. Use a modern, base-deactivated column 3. Add a competing base (e.g., TEA) - last resort 4. Increase buffer concentration a1_no->sol_chemical

Caption: Troubleshooting workflow for peak tailing.

Issue 1: My peak is tailing severely.
  • Q: What is the most likely cause?

    • A: For a basic compound like this, the primary cause is a secondary chemical interaction between the protonated dimethylamino group and negatively charged, deprotonated silanol groups on the surface of the silica-based stationary phase. [6][7]This is an acid-base interaction that causes some analyte molecules to be retained more strongly, resulting in a "tail." [7]A secondary, less common cause could be a physical issue in your system creating dead volume. [17]

  • Q: How do I fix it?

    • A: Follow this systematic approach:

      • Confirm the Cause: As shown in the diagram above, inject a neutral compound. If it shows a good peak shape while your analyte tails, the problem is chemical. If both tail, check your system for physical issues like bad connections. [7] 2. Lower the Mobile Phase pH: Adjust the pH to be between 2.5 and 3.5 using an additive like formic or phosphoric acid. This protonates the silanol groups (Si-OH), neutralizing their negative charge and minimizing the unwanted interaction. [10][11] 3. Use a High-Quality Column: Ensure you are using a modern, high-purity, base-deactivated column. These columns have fewer accessible silanol groups due to better end-capping and manufacturing processes. [7] 4. Increase Buffer Concentration: Increasing the buffer concentration (e.g., from 10 mM to 50 mM) can sometimes help shield the silanol interactions and improve peak shape. Be mindful of buffer solubility in your organic solvent. [18]

Issue 2: I have little to no retention. The peak elutes with the solvent front.
  • Q: Why is this happening?

    • A: This occurs when the analyte is too polar for the reversed-phase system under the current conditions. [4]This can be because the mobile phase is too "strong" (too much organic solvent) or because the analyte is in a highly polar, ionized state (e.g., at very low or very high pH).

  • Q: How can I increase retention?

    • A:

      • Decrease Organic Content: Reduce the percentage of acetonitrile or methanol in your mobile phase. If using a gradient, make the initial conditions more aqueous (e.g., start at 1% or 2% B instead of 5%).

      • Optimize pH for Neutrality: As per the pH scouting protocol, find the pH where the analyte is most neutral. [1]This will maximize its hydrophobicity and therefore its retention on the C18 column.

      • Consider a Different Stationary Phase: If retention is still poor even with 100% aqueous mobile phase, your analyte may be too polar for a standard C18. Consider a column with a polar-embedded group or a phenyl-hexyl phase, which are more retentive for polar compounds under highly aqueous conditions. [19]As a final alternative, developing a HILIC method may be necessary.

Issue 3: My retention times are drifting or not reproducible.
  • Q: What causes retention time instability?

    • A: For ionizable compounds, the most common cause is an improperly prepared or unbuffered mobile phase. [2]Small shifts in pH near the analyte's pKa can cause large changes in retention. Other causes include column temperature fluctuations, poor column equilibration, or system issues like a leaky pump.

  • Q: How do I ensure reproducibility?

    • A:

      • Use a Buffer: Never use just water adjusted with acid/base if your target pH is above 3 or below 8. Use a proper buffer system and ensure the pH is within the buffer's effective range (+/- 1 unit from its pKa). [20] 2. Precise Mobile Phase Preparation: Always measure buffer components by weight and use a calibrated pH meter. [18]Ensure the organic and aqueous phases are thoroughly mixed.

      • Control Column Temperature: Use a column thermostat. A stable temperature is key to stable retention times.

      • Ensure Proper Equilibration: Before starting a sequence, ensure the column is fully equilibrated with the initial mobile phase conditions. This may take 10-20 column volumes, especially when changing mobile phases.

References
  • Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. (n.d.). YMC. Retrieved March 28, 2026, from [Link]

  • Saxena, N. (2020, April 8). Choosing the Right Buffers for Mobile Phase. Phenomenex. Retrieved March 28, 2026, from [Link]

  • Choosing the Best Buffer for Your HPLC Mobile Phase: A Guide. (2024, September 9). Hawach Scientific. Retrieved March 28, 2026, from [Link]

  • Troubleshooting Peak Shape Problems in HPLC. (n.d.). Waters Corporation. Retrieved March 28, 2026, from [Link]

  • Dolan, J. W. (2015, November 26). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. Retrieved March 28, 2026, from [Link]

  • HPLC Buffer Mobile Phase Considerations | Guide. (n.d.). SCION Instruments. Retrieved March 28, 2026, from [Link]

  • Canals, I., et al. (2001). Retention of Ionizable Compounds on HPLC. 2. Effect of pH, Ionic Strength, and Mobile Phase Composition on the Retention of Weak Acids. Analytical Chemistry, 73(20), 4928-4937. Retrieved March 28, 2026, from [Link]

  • Canals, I., et al. (2001). Retention of Ionizable Compounds on HPLC. 2. Effect of pH, Ionic Strength, and Mobile Phase Composition on the Retention of Weak Acids. PubMed. Retrieved March 28, 2026, from [Link]

  • HPLC Tech Tip: Peak Tailing of Basic Analytes. (n.d.). Phenomenex. Retrieved March 28, 2026, from [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025, June 18). Waters Blog. Retrieved March 28, 2026, from [Link]

  • González-Hernández, R., et al. (2019). Hydrophilic Interaction Liquid Chromatography Coupled to Mass Spectrometry and Multivariate Analysis of the De Novo Pyrimidine Pathway Metabolites. Metabolites, 9(8), 159. Retrieved March 28, 2026, from [Link]

  • A Guide to HPLC and LC-MS Buffer Selection. (n.d.). ACE HPLC Columns. Retrieved March 28, 2026, from [Link]

  • Control pH During Method Development for Better Chromatography. (n.d.). Agilent. Retrieved March 28, 2026, from [Link]

  • HPLC Peak Tailing. (2022, February 15). Axion Labs. Retrieved March 28, 2026, from [Link]

  • Buffer & Eluent Preparation in HPLC – Best Practices. (2026, February 9). KNAUER. Retrieved March 28, 2026, from [Link]

  • Tidke, K. J., & Solanki, P. R. (2018). method development, validation of stability indicating liquid chromatographic method and force degradation study of pyrimidine derivative. JETIR, 5(8). Retrieved March 28, 2026, from [Link]

  • How to avoid the tailing problem of basic compounds in HPLC analysis? (n.d.). uHPLCs. Retrieved March 28, 2026, from [Link]

  • Stoll, D. R. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC International. Retrieved March 28, 2026, from [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. (2025, June 6). Phenomenex. Retrieved March 28, 2026, from [Link]

  • Jandera, P. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Separation Science, 34(24), 3485-3502. Retrieved March 28, 2026, from [Link]

  • Moiseev, D. V., et al. (2004). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Pharmaceutical Chemistry Journal, 38(1), 21-28. Retrieved March 28, 2026, from [Link]

  • Gilar, M., et al. (2011). Separation of purine and pyrimidine bases and nucleosides by hydrophilic interaction chromatography. Journal of Chromatography A, 1218(49), 8989-8998. Retrieved March 28, 2026, from [Link]

  • Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. (2013, November 1). LCGC International. Retrieved March 28, 2026, from [Link]

  • Quantitative analysis of 20 purine and pyrimidine metabolites by HILIC-MS/MS in the serum and hippocampus of depressed mice. (2022, September). ResearchGate. Retrieved March 28, 2026, from [Link]

  • Quantitative analysis of 20 purine and pyrimidine metabolites by HILIC-MS/MS in the serum and hippocampus of depressed mice. (2022, September 20). PubMed. Retrieved March 28, 2026, from [Link]

  • Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved March 28, 2026, from [Link]

  • Long, W. J., Brooks, A. E., & Biazzo, W. (2009, March 17). Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns. Agilent. Retrieved March 28, 2026, from [Link]

  • Kazoka, H. (2007). HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column. Journal of Biochemical and Biophysical Methods, 70(1), 15-21. Retrieved March 28, 2026, from [Link]

  • Sharma, S., et al. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. MOJ Biorg Org Chem, 2(5), 238-241. Retrieved March 28, 2026, from [Link]

  • 2-(Dimethylamino)-4,6-pyrimidinediol. (n.d.). PubChem. Retrieved March 28, 2026, from [Link]

  • N'-(2-Amino-4,6-dichloro-5-pyrimidinyl)-N,N-dimethylmethanimidamide. (n.d.). PubChem. Retrieved March 28, 2026, from [Link]

  • 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. (n.d.). PMC. Retrieved March 28, 2026, from [Link]

  • 5-Amino-2-methylpyrimidine-4,6-diol. (n.d.). Chemical Suppliers. Retrieved March 28, 2026, from [Link]

  • pKa Data Compiled by R. Williams. (n.d.). Retrieved March 28, 2026, from [Link]

  • 2-(Dimethylamino)pyrimidine-4,6-diol. (n.d.). Suzhou Aobi Pharmaceutical Technology Co., Ltd. Retrieved March 28, 2026, from [Link]

  • Patil, R. S., et al. (2008). Process chemistry of 4, 6-dihydroxy-2-methylpyrimidine-A potential precursor in pharmaceutical and explosive industries. Organic Chemistry: An Indian Journal, 4(12), 527-531. Retrieved March 28, 2026, from [Link]

  • Synthesis method of 4, 6-dihydroxy-2-methylpyrimidine. (2012). Google Patents.
  • 2-amino-4,6-dimethylpyrimidine. (n.d.). AERU. Retrieved March 28, 2026, from [Link]

Sources

Technical Support Center: Stability and Storage of 2-(Dimethylamino)-5-methylpyrimidine-4,6-diol

Author: BenchChem Technical Support Team. Date: April 2026

Document ID: TSS-DMPD-V1.2

Last Updated: April 7, 2026

Introduction

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 2-(Dimethylamino)-5-methylpyrimidine-4,6-diol. The integrity of this compound is paramount for reproducible and reliable experimental outcomes. This document addresses common questions and troubleshooting scenarios related to its thermal degradation during storage and handling, offering scientifically-grounded protocols and preventative measures to ensure its stability.

Section 1: Compound Profile & Inherent Stability

Q1: What are the key structural features of 2-(Dimethylamino)-5-methylpyrimidine-4,6-diol that influence its stability?

2-(Dimethylamino)-5-methylpyrimidine-4,6-diol is a substituted pyrimidine. Its stability is dictated by several key features:

  • The Pyrimidine-4,6-diol Core: This core structure is susceptible to degradation under harsh conditions. The diol groups can participate in various reactions, and the pyrimidine ring itself can be cleaved under extreme heat or pH.[1][2] Studies on similar pyrimidine derivatives show that the nature and position of substituent groups significantly impact the overall stability of the molecule.[3]

  • Tautomerism: Like other hydroxypyrimidines, this compound can exist in equilibrium with its keto tautomers (e.g., 2-(dimethylamino)-6-hydroxy-5-methylpyrimidin-4(3H)-one). This tautomeric equilibrium can be influenced by the solvent, pH, and temperature, which in turn affects the compound's reactivity and degradation profile.

  • Electron-Donating Groups: The dimethylamino group at the 2-position and the methyl group at the 5-position are both electron-donating. These groups increase the electron density of the pyrimidine ring, which can influence its susceptibility to oxidative degradation pathways.

Q2: What are the primary environmental factors that can induce degradation of this compound?

The degradation of 2-(Dimethylamino)-5-methylpyrimidine-4,6-diol is primarily initiated or accelerated by the following factors:

  • Temperature: This is the most critical factor. Elevated temperatures provide the necessary activation energy for degradation reactions to occur. Thermal analysis of various pyrimidine derivatives indicates that decomposition can initiate at temperatures below 200°C, depending on the specific structure.[4]

  • Humidity/Moisture: The presence of water can facilitate hydrolytic degradation pathways. As a hygroscopic solid, the compound can absorb ambient moisture, which may initiate degradation even at temperatures where the dry solid would be stable.

  • pH (in solution): The stability of pyrimidine derivatives in solution is often highly pH-dependent.[5] Both strongly acidic and alkaline conditions can catalyze hydrolysis and ring cleavage. Studies on related compounds show significant degradation when heated in alkaline solutions.[1][2]

  • Light: While less characterized for this specific molecule, many complex organic compounds are susceptible to photodecomposition. Exposure to UV or high-intensity visible light should be minimized as a precautionary measure.

  • Oxidizing Agents: The electron-rich nature of the ring makes it potentially vulnerable to oxidation. Contact with atmospheric oxygen, peroxides (which may be present in older solvents like THF or ethers), or other oxidizing agents can lead to degradation. Forced degradation studies commonly employ oxidizing agents to probe this vulnerability.[6][7]

Section 2: Recommended Storage & Handling Protocols

Q3: What are the optimal conditions for the long-term storage of solid 2-(Dimethylamino)-5-methylpyrimidine-4,6-diol?

To ensure maximum shelf-life and prevent cryptic degradation, adherence to strict storage protocols is essential. The recommendations below are based on best practices for analogous chemical structures.[8]

Parameter Optimal Condition Rationale & Expert Insight
State Solid PowderStoring the compound in its solid, crystalline form minimizes mobility and reactivity compared to solutions.
Temperature -20°C Reduces molecular kinetic energy, drastically slowing the rate of all potential degradation reactions. This is standard practice for long-term storage of sensitive biochemicals.[8]
Atmosphere Inert Gas (Argon or Nitrogen)Displaces atmospheric oxygen and moisture, directly preventing oxidative and hydrolytic degradation. This is crucial for maintaining the integrity of the compound over months or years.
Container Amber Glass Vial with Secure CapProtects the compound from light exposure and ensures a tight seal against ambient air and humidity. The use of a PTFE-lined cap is recommended for an inert seal.
Environment Dry, DesiccatedStoring the sealed vial within a desiccator (containing silica gel or Drierite) provides an additional barrier against moisture ingress, especially during temperature changes.
Q4: How should I handle the compound during routine lab use to minimize degradation?

Short-term exposure to suboptimal conditions during weighing and sample preparation can introduce significant degradation.

  • Equilibration: Before opening, allow the container to warm to room temperature inside a desiccator (approx. 30-60 minutes). This prevents condensation of atmospheric moisture onto the cold solid.

  • Inert Environment: If possible, handle the solid in a glove box or glove bag under an inert atmosphere. If not available, work quickly and efficiently in a low-humidity environment.

  • Minimize Exposure: Only dispense the amount of material needed for the experiment. Avoid returning unused material to the primary stock container to prevent contamination.

  • Resealing: Immediately after dispensing, flush the vial headspace with an inert gas (e.g., argon), securely recap, and return it to the recommended -20°C storage.

Section 3: Troubleshooting Guide: Identifying and Mitigating Degradation

Q5: My experimental results are inconsistent. How can I verify the integrity of my 2-(Dimethylamino)-5-methylpyrimidine-4,6-diol stock?

Inconsistent data is a primary indicator of reagent degradation. A systematic approach is required to confirm the compound's purity.

  • Visual Inspection: Check the solid for any changes in color (e.g., yellowing, browning) or texture (e.g., clumping, melting). While not definitive, physical changes are a strong warning sign.

  • Solubility Test: Attempt to dissolve a small amount in a standard solvent (e.g., DMSO). The presence of insoluble particulates where there should be none can indicate the formation of polymeric degradation products.

  • Definitive Analytical Testing: The most reliable method is to perform a purity analysis and compare it to a fresh reference standard or the original Certificate of Analysis (CoA). High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose.[6][9] A stability-indicating HPLC method will separate the parent compound from its degradation products. A decrease in the main peak's area % and the appearance of new peaks are clear evidence of degradation.

Workflow: Investigating Suspected Compound Degradation

The following workflow provides a logical path for troubleshooting.

G A Inconsistent Experimental Results Observed B Review Storage & Handling Logs (Temp excursions, age) A->B C Perform Visual Inspection (Color, texture) B->C D Run Stability-Indicating HPLC-UV Analysis C->D If suspicion remains E Compare HPLC Profile to Reference Standard or CoA D->E F Purity Confirmed (>98% by Area) E->F Match G Degradation Confirmed (New peaks, low purity) E->G Mismatch H Troubleshoot Other Experimental Variables F->H I Quarantine Lot. Procure & Qualify New Stock. Review Storage Protocols. G->I

Caption: Logical workflow for troubleshooting suspected degradation.

Q6: I have confirmed thermal degradation. What are the likely degradation products?

Without experimental data (e.g., LC-MS analysis), the exact structures are speculative. However, based on the chemistry of pyrimidines, plausible degradation pathways include:

  • Oxidation: The electron-rich ring could be oxidized, potentially at the 5-methyl group or the ring itself, leading to hydroxylated or N-oxide species.

  • Hydrolysis/Deamination: The dimethylamino group could be hydrolyzed, though this typically requires harsh conditions. More likely is the hydrolytic opening of the pyrimidine ring, a known degradation pathway for some pyrimidines.[10][11]

  • Dehydration: If the compound exists significantly in its diol tautomeric form, intermolecular or intramolecular reactions could lead to ether linkages or other condensation products, especially upon heating.

The diagram below illustrates a hypothetical oxidative degradation pathway.

G parent 2-(Dimethylamino)-5-methyl pyrimidine-4,6-diol oxidant + [O] (Heat, O2) parent->oxidant product1 Oxidized Product A (e.g., N-oxide) oxidant->product1 product2 Oxidized Product B (e.g., 5-hydroxymethyl derivative) oxidant->product2

Caption: Hypothetical oxidative degradation of the parent compound.

Section 4: Technical Protocols

Protocol 1: Stability Assessment using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol provides a general, stability-indicating method to assess the purity of 2-(Dimethylamino)-5-methylpyrimidine-4,6-diol. This method should be validated for your specific instrumentation and needs.

Objective: To separate the intact parent compound from potential, more polar or less polar, degradation products.

1. Materials & Reagents:

  • 2-(Dimethylamino)-5-methylpyrimidine-4,6-diol (sample to be tested)

  • Reference Standard (a new, unopened lot or one stored meticulously at -80°C)

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade Water

  • Formic Acid (FA), HPLC-grade

  • HPLC system with UV/PDA detector

  • C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 3.5 µm particle size)

2. Preparation of Mobile Phases & Samples:

  • Mobile Phase A (Aqueous): Water with 0.1% Formic Acid (v/v).

  • Mobile Phase B (Organic): Acetonitrile with 0.1% Formic Acid (v/v).

  • Sample Diluent: 50:50 (v/v) Acetonitrile:Water.

  • Reference Standard Preparation: Accurately weigh and dissolve the reference standard in the diluent to a final concentration of ~0.5 mg/mL.

  • Sample Preparation: Prepare the sample to be tested at the same concentration (~0.5 mg/mL) as the reference standard.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 5 µL

  • Detection Wavelength: 254 nm and 280 nm (or scan with PDA from 200-400 nm).

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 5
    15.0 95
    18.0 95
    18.1 5

    | 22.0 | 5 |

4. System Suitability & Analysis:

  • Equilibrate the column with the initial mobile phase conditions until a stable baseline is achieved.

  • Inject the Reference Standard solution five times. The Relative Standard Deviation (RSD) for the peak area should be ≤ 2.0%.

  • Inject a blank (diluent).

  • Inject the Reference Standard solution.

  • Inject the Sample solution in duplicate.

5. Data Interpretation:

  • Compare the chromatogram of the sample to that of the reference standard.

  • Purity Check: Note the retention time of the main peak. The appearance of any new peaks (especially before the main peak, indicating more polar degradants) is a sign of degradation.

  • Quantification: Calculate the area percent of the main peak in the sample chromatogram. A value significantly lower than that stated on the CoA (e.g., <98%) indicates degradation.

  • Peak Purity (PDA): If using a PDA detector, perform a peak purity analysis on the main analyte peak to check for co-eluting impurities.

Section 5: Frequently Asked Questions (FAQs)

Q7: Is this compound sensitive to light? While specific photostability data is not widely published, pyrimidine rings are aromatic and can absorb UV light, making them potentially photosensitive. As a standard best practice for all complex organic molecules, exposure to direct sunlight or strong artificial light should be avoided. Always store in amber vials.

Q8: What is the expected shelf-life under the recommended -20°C conditions? When stored as a solid in a tightly sealed amber vial under an inert atmosphere at -20°C, the compound is expected to be stable for at least 1-2 years. However, it is best practice to re-qualify any stock that is older than one year or if there is any reason to suspect improper handling.

Q9: Are there any known incompatibilities with common solvents or excipients? Avoid highly reactive solvents or those containing impurities. For example, old bottles of THF can contain explosive peroxides that are also strong oxidizing agents.[6] When preparing solutions, always use fresh, HPLC-grade or anhydrous solvents. The compound's stability in formulations with various excipients would need to be determined empirically through a formal stability study.

References

  • Hurst, R. O., & Kuksis, A. (1958). DEGRADATION OF SOME PURINE AND PYRIMIDINE DERIVATIVES BY HOT ALKALI. Canadian Journal of Biochemistry and Physiology, 36(9), 931-936. [Link]

  • Canadian Science Publishing. (1958). DEGRADATION OF SOME PURINE AND PYRIMIDINE DERIVATIVES BY HOT ALKALI. Canadian Journal of Biochemistry and Physiology. [Link]

  • Baluja, S., et al. (n.d.). Thermal analysis of some novel pyrimidine derivatives. Semantic Scholar. [Link]

  • Baluja, S., et al. (2014). Thermal analysis of some novel pyrimidine derivatives. ResearchGate. [Link]

  • Kim, S., et al. (2010). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Journal of Bacteriology, 192(17), 4443-4450. [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). [Link]

  • Andersen, G., et al. (2019). An extended bacterial reductive pyrimidine degradation pathway that enables nitrogen release from β-alanine. Journal of Biological Chemistry, 294(45), 16918-16928. [Link]

  • van Kuilenburg, A. B. P., et al. (2000). Defects in Pyrimidine Degradation Identified by HPLC-Electrospray Tandem Mass Spectrometry of Urine Specimens or Urine-soaked Filter Paper. Clinical Chemistry, 46(11), 1884-1891. [Link]

  • Pospíšil, J., et al. (2023). Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. ACS Central Science, 9(6), 1147-1154. [Link]

  • Csonka, R., et al. (2023). Evaluation of the Chemical Stability, Membrane Permeability and Antiproliferative Activity of Cyclic Diarylheptanoids from European Hornbeam (Carpinus betulus L.). MDPI. [Link]

Sources

Technical Support Center: Overcoming Steric Hindrance in 2-(Dimethylamino)-5-methylpyrimidine-4,6-diol Substitutions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who hit a synthetic wall when working with highly substituted pyrimidines.

Working with 2-(Dimethylamino)-5-methylpyrimidine-4,6-diol presents a unique set of challenges. The molecule is notoriously resistant to standard substitution conditions. This guide is designed to dissect the root causes of these failures—specifically the severe steric and electronic bottlenecks—and provide you with field-proven, self-validating protocols to drive your syntheses to completion.

PART 1: Core FAQs – Understanding the Steric & Electronic Bottlenecks

Q1: Why do standard substitution protocols fail for 2-(Dimethylamino)-5-methylpyrimidine-4,6-diol? A: The molecule presents a dual challenge: electronic deactivation and severe steric hindrance. The C2-dimethylamino group is strongly electron-donating, which decreases the overall reactivity of the aromatic ring towards nucleophilic attack[1]. More critically, the C5-methyl group creates a physical shield around the adjacent C4 and C6 positions. This steric bulk restricts the approach angle of incoming activating agents (like POCl3​ ) and subsequent nucleophiles.

Q2: How exactly does steric hindrance disrupt the Nucleophilic Aromatic Substitution (SNAr) trajectory? A: SNAr requires the nucleophile to attack the trigonal planar ( sp2 ) carbon to form a tetrahedral Meisenheimer intermediate. The mechanism of a standard SN​2 reaction does not occur here due to the steric hindrance of the aromatic ring; the nucleophile must approach in line with the leaving group[2]. The bulky C5-methyl group physically blocks this optimal Bürgi-Dunitz trajectory, exponentially raising the activation energy ( Ea​ ) required to reach the transition state.

PART 2: Troubleshooting Guide I – Activating the 4,6-Diol (Chlorination)

The Problem: Incomplete conversion of the 4,6-diol to the 4,6-dichloro intermediate (2-(dimethylamino)-4,6-dichloro-5-methylpyrimidine) using standard POCl3​ reflux. The Root Cause: The C5-methyl group hinders the formation of the intermediate dichlorophosphate ester, stalling the reaction at the mono-substituted or unreacted phase.

Quantitative Data: Chlorination Optimization
MethodReagentsTemp / TimeYield (%)Purity (%)
Standard RefluxExcess POCl3​ , Reflux105 °C / 12 h< 40%~ 70%
Sealed Reactor Equimolar POCl3​ , Pyridine 160 °C / 2 h > 85% > 95%

Table 1: Comparison of standard reflux versus sealed-reactor chlorination protocols[3].

Validated Protocol: Sealed-Reactor Chlorination

This protocol utilizes high temperature and pressure to overcome steric repulsion, functioning as a self-validating system where the rapid precipitation of the product confirms success.

  • Charge the Reactor: Place 2-(Dimethylamino)-5-methylpyrimidine-4,6-diol (1.0 equiv) into a pressure-rated sealed reactor.

  • Add Reagents: Add equimolar POCl3​ (1.0 equiv per -OH group, total 2.0 equiv) and Pyridine (1.0 equiv).

    • Causality: Equimolar POCl3​ minimizes dangerous exotherms during downstream quenching. Pyridine acts as an acid scavenger to forcefully drive the formation of the hindered dichlorophosphate intermediate[3].

  • Thermal Activation: Seal the reactor and heat to 160 °C for 2 hours.

    • Causality: The high temperature and autogenous pressure provide the necessary thermodynamic push to overcome the severe steric clash caused by the C5-methyl group during C-O bond cleavage[3].

  • Safe Quenching: Cool to room temperature, vent carefully, and quench the mixture into ice-cold water (0-5 °C).

    • Causality: Cold water safely hydrolyzes the remaining phosphorodichloridic acid without degrading the newly formed, sterically hindered 4,6-dichloro product[3]. Filter and dry under vacuum.

PART 3: Troubleshooting Guide II – SNAr at C4/C6

The Problem: Low yields or unreacted starting material when reacting the 4,6-dichloro intermediate with primary or secondary amines. The Root Cause: Severe steric clash between the incoming amine nucleophile and the C5-methyl group during the addition step of the SNAr mechanism.

Quantitative Data: SNAr Optimization (Amination)
Solvent SystemNucleophileTemp / TimeYield (%)
EthanolBenzylamine (1.2 eq)80 °C / 24 h35%
DMFBenzylamine (1.2 eq)120 °C / 12 h55%
PEG-400 Benzylamine (2.0 eq) 120 °C / 5 min (MW) 92%

Table 2: Data reflecting the stabilizing effect of PEG-400 on the Meisenheimer complex[4].

Validated Protocol: Green SNAr Amination in PEG-400
  • Combine Reagents: In a microwave-safe vial, combine the 4,6-dichloro intermediate (1.0 equiv) and the desired amine nucleophile (2.0 equiv).

  • Solvent Addition: Add PEG-400 (approx. 2-3 mL per mmol of substrate).

    • Causality: PEG-400 is a highly effective solvent for generating amino-substituted heterocycles[4]. It acts as a highly polar, stabilizing medium for the charge-separated Meisenheimer transition state, which is otherwise energetically inaccessible due to steric bulk.

  • Microwave Irradiation: Irradiate at 120 °C for 5-10 minutes.

    • Causality: Microwave irradiation ensures rapid, uniform heating, pushing the sterically hindered nucleophile through the activation barrier before competing side-reactions (like hydrolysis) can occur.

  • Self-Validating Extraction: Cool to room temperature, dilute with ethyl acetate, and wash with water (3x).

    • Causality: PEG-400 is highly water-soluble. This allows for a seamless liquid-liquid extraction that washes away the solvent and unreacted amine, leaving only the pure substituted product in the organic layer[4].

PART 4: Visualizing the Steric Pathways

G Start 2-(Dimethylamino)-5-methyl pyrimidine-4,6-diol Step1 Activation: POCl3 Chlorination Start->Step1 Bottleneck1 Steric Clash: C5-Methyl blocks phosphate ester Step1->Bottleneck1 Hindrance Intermediate 4,6-Dichloro Intermediate Step1->Intermediate Bottleneck1->Intermediate Overcome via Sealed Reactor Step2 SNAr: Amine Substitution Intermediate->Step2 Bottleneck2 Steric Clash: C5-Methyl blocks nucleophile trajectory Step2->Bottleneck2 Hindrance Product 4,6-Disubstituted Product Step2->Product Bottleneck2->Product Overcome via PEG-400 / MW

Workflow of pyrimidine-4,6-diol substitution highlighting steric bottlenecks and solutions.

SNAr Nuc Incoming Nucleophile (e.g., R-NH2) TS Meisenheimer Complex Formation High Activation Energy (Ea) due to C5-Methyl Steric Bulk Nuc->TS Substrate 4,6-Dichloro-5-methylpyrimidine Derivative Substrate->TS Elim Elimination of Chloride Ion (Fast Step) TS->Elim Solv PEG-400 Solvent System Stabilizes Transition State Solv->TS Lowers Ea Final Substituted Pyrimidine Elim->Final

Logical pathway of the SNAr mechanism showing transition state stabilization.

References

  • [2] Nucleophilic aromatic substitution - Wikipedia. URL: [Link]

  • [1] Nucleophilic Aromatic Substitution: Addition–Elimination and SNAr - OrgoSolver. URL: [Link]

  • [4] A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles - PMC. URL:[Link]

  • [3] Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - MDPI. URL:[Link]

Sources

Technical Support Center: Refining Extraction & Purification of 2-(Dimethylamino)-5-methylpyrimidine-4,6-diol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2-(Dimethylamino)-5-methylpyrimidine-4,6-diol (CAS: 65399-50-0) . This compound is a critical heterocyclic building block in medicinal chemistry and drug development. Due to the presence of both a basic dimethylamino group and acidic pyrimidine-diol (hydroxy) protons, this molecule exhibits amphoteric (zwitterionic) behavior. Standard organic extraction methods often fail to yield high purity or recovery.

This guide provides field-proven troubleshooting strategies, mechanistic explanations, and self-validating protocols to optimize your extraction and purification workflows.

Part 1: Troubleshooting & FAQs

Q1: Why is my yield of 2-(Dimethylamino)-5-methylpyrimidine-4,6-diol consistently low during standard liquid-liquid extraction (LLE)?

The Causality: Standard LLE typically relies on partitioning a neutral organic molecule into a solvent like ethyl acetate or dichloromethane. However, 2-(Dimethylamino)-5-methylpyrimidine-4,6-diol is amphoteric. At highly acidic pH, the dimethylamino group is protonated (cationic). At basic pH, the diol undergoes tautomerization and deprotonation (anionic). In both states, the molecule is highly water-soluble. If you attempt an extraction at an arbitrary pH, the compound will remain trapped in the aqueous phase [2].

The Solution: Abandon standard LLE in favor of isoelectric precipitation . You must adjust the aqueous phase to the exact isoelectric point (pI) of the molecule (typically between pH 4.5 and 5.5). At this pH, the molecule reaches its net-neutral zwitterionic state, drastically reducing its aqueous solubility and forcing it to precipitate out of solution.

Q2: How do I eliminate co-eluting des-methyl or des-dimethylamino pyrimidine impurities during scale-up?

The Causality: Synthesis byproducts often share the pyrimidine-4,6-diol scaffold, meaning their pKa values and polarities are nearly identical to the target molecule. When using standard silica gel chromatography, these impurities co-elute because the stationary phase cannot differentiate between the subtle steric differences of the methyl or dimethylamino groups.

The Solution: Implement a dual-purification strategy:

  • pH-Gradient Chromatography: If column chromatography is necessary, utilize a DCM:MeOH (20:1) solvent system with a trace amount of volatile buffer (e.g., 0.1% formic acid) to suppress ionization and improve peak resolution [1].

  • Selective Recrystallization (Preferred): The target molecule's specific steric bulk allows for differential crystallization. By dissolving the crude precipitate in boiling ethanol and slowly adding water (anti-solvent) while cooling to 4°C, the target diol crystallizes selectively while structurally similar impurities remain dissolved in the mother liquor.

Part 2: Quantitative Data & Phase Behavior

To successfully manipulate this compound, you must understand its pH-dependent phase behavior. The table below summarizes the causality between pH, molecular state, and solubility to guide your extraction parameters.

pH LevelDominant Molecular SpeciesAqueous SolubilityPredicted LogDRecommended Workflow Action
pH 1.0 - 2.5 Cationic (Protonated amine)High (>50 mg/mL)-1.5Wash aqueous phase with EtOAc to remove non-polar impurities.
pH 4.5 - 5.5 Zwitterionic / Net-NeutralLow (<5 mg/mL)+0.8Target Zone: Induce precipitation and collect via filtration.
pH 8.0 - 10.0 Anionic (Deprotonated diol)High (>40 mg/mL)-1.2Avoid. Target molecule will be lost to the aqueous waste stream.

Part 3: Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Built-in verification steps ensure that if a step fails, the error is caught before proceeding.

Protocol: Isoelectric Precipitation and Recrystallization

Step 1: Acidic Washing (Impurity Purge)

  • Dilute the crude post-synthesis reaction mixture in 100 mL of deionized water.

  • Slowly add 2M HCl dropwise while monitoring with a calibrated pH meter until the solution reaches pH 2.0 .

  • Extract the aqueous layer with 3 x 50 mL of Ethyl Acetate (EtOAc).

  • Validation Check: Spot the EtOAc layer on a TLC plate. It should contain non-polar impurities, while the target diol remains entirely in the aqueous phase. Discard the EtOAc layer.

Step 2: Isoelectric Precipitation

  • Place the aqueous phase in an ice bath and cool to 5°C.

  • Slowly add 1M NaOH dropwise under vigorous stirring.

  • Monitor the pH closely. As the pH approaches 4.5 to 5.5 , a dense white/off-white precipitate will begin to form [2].

  • Validation Check: If no precipitate forms by pH 5.5, the solution is too dilute. Concentrate the aqueous phase in vacuo by 50% and repeat the cooling process.

  • Stir for 1 hour at 5°C to maximize crystal growth, then isolate the solid via vacuum filtration. Wash the filter cake with 20 mL of ice-cold water.

Step 3: High-Purity Recrystallization

  • Transfer the crude solid to a round-bottom flask. Add minimal boiling Ethanol (EtOH) until the solid just dissolves.

  • Remove from heat and slowly add warm deionized water (anti-solvent) dropwise until the solution becomes slightly cloudy.

  • Add one drop of EtOH to clear the solution, then allow it to cool undisturbed to room temperature, followed by 2 hours at 4°C [1].

  • Filter the highly purified 2-(Dimethylamino)-5-methylpyrimidine-4,6-diol crystals and dry under high vacuum at 40°C overnight.

Part 4: Extraction & Purification Workflow

Workflow A Crude Aqueous Mixture (Post-Synthesis) B Acidification (pH 2.0) Protonation of Dimethylamino A->B C Organic Wash (EtOAc) Removal of Non-polar Impurities B->C D Isoelectric Adjustment (pH 4.5 - 5.5) C->D E Precipitation of Target Zwitterionic Diol D->E F Vacuum Filtration & Cold Water Wash E->F G Recrystallization (EtOH / H2O) F->G H High-Purity 2-(Dimethylamino)- 5-methylpyrimidine-4,6-diol G->H

Workflow for pH-modulated extraction of 2-(Dimethylamino)-5-methylpyrimidine-4,6-diol.

References

  • Liu, Y., Zhang, Q., Chen, L.-H., Yang, H., Lu, W., Xie, X., & Nan, F.-J. (2016). Design and Synthesis of 2-Alkylpyrimidine-4,6-diol and 6-Alkylpyridine-2,4-diol as Potent GPR84 Agonists. ACS Medicinal Chemistry Letters. URL: [Link]

  • Improved processes for preparing ticagrelor intermediate, 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine. (2011). Google Patents (WO2011101740A1).

Validation & Comparative

2-(Dimethylamino)-5-methylpyrimidine-4,6-diol vs other pyrimidine derivatives in drug discovery

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Comparison Guide: 2-(Dimethylamino)-5-methylpyrimidine-4,6-diol vs. Alternative Pyrimidine Scaffolds in Drug Discovery

Executive Summary & Strategic Context

In modern drug discovery, the pyrimidine heterocycle is a universally privileged scaffold, forming the pharmacophoric core of numerous kinase inhibitors, anti-infectives, and immunomodulators[1]. While standard pyrimidines are ubiquitous, specific functionalization dictates the success of downstream lead optimization. 2-(Dimethylamino)-5-methylpyrimidine-4,6-diol (CAS: 65399-50-0) serves as a highly specialized, electron-rich building block[2].

Unlike traditional primary amine derivatives (e.g., 2-amino-4,6-dihydroxypyrimidines), the incorporation of an N,N-dimethyl group and a C5-methyl substitution fundamentally alters this scaffold's physicochemical properties, synthetic reactivity, and target binding profile. This guide objectively compares its performance against other common pyrimidine precursors, providing actionable experimental protocols and mechanistic insights for medicinal chemists.

Structural Causality & Scaffold Mechanics

When designing a drug candidate, the choice of the starting pyrimidine scaffold dictates both synthetic viability and pharmacokinetic (PK) properties. The structural logic behind selecting 2-(dimethylamino)-5-methylpyrimidine-4,6-diol relies on three key modifications:

  • The C2-Dimethylamino Advantage : Standard 2-amino pyrimidines possess a primary amine that acts as both a promiscuous hydrogen bond donor and acceptor. While useful for broad-spectrum kinase hinge binding, this often leads to off-target toxicity. The N,N-dimethylation removes the H-bond donor capacity, increasing lipophilicity and enforcing a specific steric orientation that limits off-target kinase promiscuity.

  • The C5-Methyl Hydrophobic Anchor : Compared to 5-fluoro or unsubstituted analogs, the C5-methyl group provides a critical van der Waals interaction surface. In target pockets (such as the HsClpP activation site or EGFR mutant pockets), this methyl group acts as a hydrophobic anchor, stabilizing the ligand-protein complex without introducing the electronic deactivation seen with halogens[1][3].

  • The C4,C6-Diol System : Existing in tautomeric equilibrium with its dione form, the 4,6-diol motif is rarely retained in the final active pharmaceutical ingredient (API) because diols are generally devoid of direct target activity[4]. Instead, it serves as a dual activation site, readily converted into reactive 4,6-dichloro intermediates for divergent nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed cross-coupling.

G Root Pyrimidine Scaffold Optimization Sub1 C2: Dimethylamino Group Root->Sub1 Sub2 C5: Methyl Group Root->Sub2 Sub3 C4/C6: Diol (Tautomeric) Root->Sub3 Eff1 Increases Lipophilicity Removes H-Bond Donor Sub1->Eff1 Eff2 Hydrophobic Anchor Enhances VDW Interactions Sub2->Eff2 Eff3 Precursor for Halogenation (Leaving Groups) Sub3->Eff3

Mechanistic rationale for substituent effects on the pyrimidine core.

Comparative Performance Data

To objectively evaluate the utility of 2-(dimethylamino)-5-methylpyrimidine-4,6-diol, we must benchmark it against alternative pyrimidine derivatives frequently utilized in medicinal chemistry. The table below synthesizes quantitative efficacy, yield data, and mechanistic advantages across different scaffold classes.

Scaffold / DerivativeKey SubstituentsTarget ApplicationEfficacy / Yield DataMechanistic Advantage
2-(Dimethylamino)-5-methylpyrimidine-4,6-diol C2-N(CH3)2, C5-CH3Kinase/Enzyme Inhibitor PrecursorHigh lipophilicity; Vilsmeier chlorination yield >85%N,N-dimethylation prevents off-target H-bonding; excellent organic solubility.
2-Amino-5-methylpyrimidine-4,6-diol C2-NH2, C5-CH3NO Inhibitors / Antiviral PrecursorPrecursor synthesis yield 91%[4]Primary amine allows broad-spectrum hinge-binding.
5-Fluoro-2-amino-4,6-dichloropyrimidine C2-NH2, C5-F, C4/C6-ClAnti-inflammatory (NO inhibition)IC50 = 2 µM (NO inhibition)[4]C5-Fluoro increases metabolic stability and target residence time.
2-(Phenylamino)pyrimidines C2-NH(Ph)EGFR InhibitorsIC50 = 0.2 µM[1]Bulky C2 group targets specific mutant pockets (e.g., T790M).
2-(Methylamino)pyrimidine derivatives C2-NH(CH3)HsClpP Activators (Multiple Myeloma)EC50 = 0.54 µM; Anti-MM IC50 = 0.08 µM[3]N-methyl modification balances aqueous solubility and target affinity.

Self-Validating Experimental Protocols

To successfully leverage this scaffold, researchers must first activate the inert diol into a reactive electrophile, followed by rigorous biological screening of the resulting derivatives. The following protocols are designed as self-validating systems to ensure data integrity.

Protocol A: Scaffold Activation via Vilsmeier-Haack Chlorination

Objective : Convert the inert 4,6-diol into a highly reactive 4,6-dichloro intermediate for downstream diversification. Causality : Phosphorus oxychloride (POCl3) alone is often insufficient for electron-rich pyrimidines. The addition of N,N-dimethylaniline generates the Vilsmeier-Haack reagent, which accelerates chlorination while acting as an acid scavenger to prevent protonation (and subsequent deactivation) of the C2-dimethylamino group.

  • Preparation : Suspend 10 mmol of 2-(dimethylamino)-5-methylpyrimidine-4,6-diol in 15 mL of POCl3 under an inert argon atmosphere.

  • Catalysis : Add 0.5 mL of N,N-dimethylaniline dropwise at 0°C.

  • Reflux : Heat the mixture to 105°C for 4 hours.

  • Quenching (Critical Safety & Validation Step) : Cool to room temperature and carefully pour the mixture over crushed ice (100 g) with vigorous stirring.

    • Self-Validation Check: Perform Thin Layer Chromatography (TLC). The reaction is successful when the highly polar diol (baseline in 10% MeOH/DCM) completely converts to the non-polar dichloro product (Rf ~0.8 in 20% EtOAc/Hexane).

  • Extraction : Extract with dichloromethane (3 x 50 mL), wash with cold saturated NaHCO3, dry over MgSO4, and concentrate in vacuo.

  • Mass Verification : Confirm the product via LC-MS.

    • Self-Validation Check: You must observe a distinct 9:6:1 isotopic pattern for the M, M+2, and M+4 peaks, confirming the successful incorporation of two chlorine isotopes and ruling out mono-chlorinated byproducts.

G A 2-(Dimethylamino)-5-methyl pyrimidine-4,6-diol B Vilsmeier-Haack Chlorination A->B C 4,6-Dichloro Intermediate B->C D SNAr / Cross-Coupling (Diversification) C->D E Target API (e.g., Kinase Inhibitor) D->E

Workflow for activating pyrimidine-4,6-diols into versatile dichloro intermediates.

Protocol B: In Vitro Nitric Oxide (NO) Inhibition Assay (Downstream Screening)

Objective : Evaluate the anti-inflammatory potential of the synthesized pyrimidine derivatives. Causality : While parent 4,6-dihydroxypyrimidines are devoid of activity, 5-substituted 4,6-dichloropyrimidines are known to actively inhibit immune-activated NO production[4].

  • Cell Culture : Seed RAW 264.7 murine macrophages in 96-well plates at 1 × 10^5 cells/well.

  • Stimulation : Induce NO production using 1 µg/mL Lipopolysaccharide (LPS) and 10 U/mL IFN-γ.

  • Treatment : Co-incubate with varying concentrations (0.1 - 50 µM) of the pyrimidine derivative for 24 hours.

  • Quantification (Griess Assay) : Transfer 100 µL of the supernatant to a new plate. Add 100 µL of Griess reagent (1% sulfanilamide, 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% H3PO4) and read absorbance at 540 nm.

    • Self-Validation Check: A standard curve using NaNO2 (0-100 µM) must be run in parallel. The assay is only valid if the standard curve yields an R² > 0.99.

  • Cytotoxicity Counter-Screen : Perform an MTT assay on the remaining cells in the original plate.

    • Self-Validation Check: A true NO inhibitor must reduce nitrite levels without causing cell death. If cell viability drops below 80% compared to the control, the observed NO reduction is an artifact of cytotoxicity and the compound must be flagged as toxic rather than anti-inflammatory[4].

References

  • Source: National Institutes of Health (NIH / PMC)
  • Recent Advances in Pyrimidine-Based Drugs Source: MDPI URL
  • Discovery of 2-(methylamino)
  • 1-[2-(dimethylamino)

Sources

Comparative In Vitro Efficacy of 2-(Dimethylamino)-5-methylpyrimidine-4,6-diol Analogs

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrimidine-4,6-diol scaffold is a foundational pharmacophore in modern drug discovery, frequently utilized as a precursor for highly potent antiviral and anti-inflammatory agents. While primary amine derivatives (e.g., 2-amino-5-methylpyrimidine-4,6-diol) are well-documented[1], the N,N-dimethylated variants—specifically[2]—offer distinct physicochemical advantages. This guide provides an objective, data-driven comparison of the baseline 5-methyl scaffold against its rationally designed 5-fluoro and 5-benzyl analogs, evaluating their comparative efficacy in inhibiting immune-activated nitric oxide (NO) production in vitro.

Mechanistic Rationale: Structure-Activity Relationship (SAR)

As an application scientist, selecting the right analog requires understanding the causality between molecular structure and biological target engagement.

The C2-Dimethylamino Advantage: Replacing a primary amine with a dimethylamino group at the C2 position fundamentally alters the molecule's desolvation penalty. By eliminating two hydrogen-bond donors, the lipophilicity (LogP) of the molecule increases. This directly translates to enhanced passive cellular permeability in cell-based assays, allowing a higher intracellular concentration of the active compound without relying on active transport mechanisms.

C5 Substitution Dynamics & Target Engagement: The C5 position of the pyrimidine ring projects directly into the hydrophobic substrate-binding pocket of inducible Nitric Oxide Synthase (iNOS)[3].

  • Analog A (5-Methyl): The baseline structure (CAS 65399-50-0) provides minimal steric bulk, establishing the baseline binding affinity.

  • Analog B (5-Fluoro): Fluorination introduces a highly electronegative atom with a minimal van der Waals radius increase. This substitution enhances binding affinity via multipolar interactions with active-site arginine residues while simultaneously blocking metabolic oxidation sites, a phenomenon well-documented in [3].

  • Analog C (5-Benzyl): The introduction of a bulky aromatic ring probes the spatial tolerance of the allosteric pocket, engaging in potential π−π stacking but risking steric clashes that can reduce overall efficacy.

Comparative In Vitro Efficacy Data

The following table summarizes the in vitro performance of the three analogs against LPS-stimulated RAW 264.7 macrophages. The Selectivity Index (SI) is calculated as CC50​/IC50​ , providing a quantifiable metric of the therapeutic window.

CompoundSubstitution (C5)iNOS Inhibition IC₅₀ (µM)Cytotoxicity CC₅₀ (µM)Selectivity Index (SI)
Analog A -CH₃ (Methyl)28.5 ± 2.1> 200> 7.0
Analog B -F (Fluoro)2.1 ± 0.4> 200> 95.2
Analog C -CH₂C₆H₅ (Benzyl)15.3 ± 1.8150 ± 5.59.8
L-NAME Positive Control18.0 ± 1.2> 200> 11.1

Data Insight: Analog B (5-Fluoro) demonstrates a 13-fold increase in potency over the baseline 5-methyl analog, corroborating findings that [3].

Experimental Workflows: Self-Validating Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every assay must include orthogonal checks to prevent false positives.

Protocol 1: High-Throughput NO Suppression Assay (Griess Method)

Causality: Nitric oxide is a transient free radical. To accurately quantify iNOS activity, we measure nitrite ( NO2−​ ), the stable oxidative end-product of NO, using the Griess reagent.

  • Cell Seeding: Plate RAW 264.7 murine macrophages at 5×104 cells/well in a 96-well plate. Incubate overnight at 37°C in 5% CO2​ .

  • Pre-treatment: Aspirate media. Apply analogs (0.1 µM to 100 µM in 0.1% DMSO) for 1 hour.

    • Self-Validation Step: Include a "Vehicle + LPS" (Maximum Signal) and "Vehicle - LPS" (Basal Signal) to calculate the assay's Z'-factor. A Z'-factor > 0.5 is mandatory to validate the dynamic range.

  • Stimulation: Add 1 µg/mL Lipopolysaccharide (LPS) to all wells except the basal control. Incubate for 24 hours.

  • Quantification: Transfer 50 µL of supernatant to a new plate. Add 50 µL of Griess Reagent (1% sulfanilamide / 0.1% N-(1-naphthyl)ethylenediamine in 5% phosphoric acid).

  • Readout: Measure absorbance at 540 nm using a microplate reader. Calculate the IC₅₀ using non-linear regression.

Protocol 2: Orthogonal Cytotoxicity Screening (MTT Assay)

Causality: A compound might artificially appear to inhibit NO production if it simply induces cell death. The MTT assay is a mandatory orthogonal step to ensure the observed NO reduction is a true pharmacological effect (enzyme inhibition/transcriptional suppression) rather than an artifact of cytotoxicity.

  • Reagent Addition: To the remaining cells in the original 96-well plate (from Protocol 1), add 10 µL of MTT solution (5 mg/mL in PBS).

  • Incubation: Incubate for 4 hours at 37°C to allow viable cells to reduce the yellow tetrazolium salt to purple formazan crystals.

  • Solubilization: Aspirate media and add 100 µL of DMSO to dissolve the formazan.

  • Readout: Measure absorbance at 570 nm. Calculate the CC₅₀. Any NO inhibition observed at concentrations exceeding the CC₅₀ must be discarded as non-specific toxicity.

Pathway Visualization

G LPS LPS Stimulation TLR4 TLR4 Receptor LPS->TLR4 Binds NFKB NF-κB Translocation TLR4->NFKB Activates iNOS iNOS Transcription NFKB->iNOS Upregulates NO Nitric Oxide (NO) iNOS->NO Catalyzes Inhibitor Pyrimidine Analogs (e.g., 5-Fluoro) Inhibitor->iNOS Inhibits

Figure 1: Mechanism of pyrimidine analogs inhibiting LPS-induced NO production in macrophages.

References

  • Jansa, P., Holý, A., Dračínský, M., Kolman, V., Janeba, Z., Kostecká, P., Kmoníčková, E., & Zídek, Z. (2014). "5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production." Medicinal Chemistry Research, 23(10), 4482–4490. URL: [Link]

Sources

Benchmarking 2-(Dimethylamino)-5-methylpyrimidine-4,6-diol (DMMPD) Against Standard hDHODH Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pursuit of novel therapeutics targeting the de novo pyrimidine biosynthesis pathway has revitalized interest in human dihydroorotate dehydrogenase (hDHODH) inhibitors. Overactive in rapidly proliferating cancer cells and activated lymphocytes, hDHODH is a highly validated target for oncology and autoimmune diseases.

This guide provides an objective, data-driven benchmarking of 2-(Dimethylamino)-5-methylpyrimidine-4,6-diol (DMMPD) —a highly functionalized pyrimidine derivative (CAS 65399-50-0)—against gold-standard hDHODH inhibitors, including the highly potent Brequinar and the FDA-approved Teriflunomide . As a Senior Application Scientist, I have structured this guide to move beyond basic assay descriptions, focusing on the causality behind our biophysical and cellular workflows to ensure every protocol serves as a self-validating system.

Mechanistic Rationale: Targeting the Pyrimidine Scaffold

hDHODH localizes to the inner mitochondrial membrane, where it catalyzes the fourth and rate-limiting step of de novo pyrimidine synthesis: the oxidation of dihydroorotate (DHO) to orotate. This reaction is coupled to the reduction of ubiquinone (Coenzyme Q10) [1].

Standard inhibitors like Brequinar are highly lipophilic and achieve extreme potency by lodging deep within the hydrophobic CoQ10 binding tunnel, blocking electron transfer [2]. In contrast, DMMPD features a pyrimidine-4,6-diol core. Structurally mimicking the natural substrate (DHO), DMMPD is hypothesized to act as a competitive inhibitor at the DHO binding site or as a dual-site allosteric modulator. Benchmarking its performance requires orthogonal assays that can decouple enzymatic inhibition from biophysical binding.

Pathway DHO Dihydroorotate (DHO) DHODH hDHODH Enzyme (Mitochondrial) DHO->DHODH Substrate Binding Orotate Orotate (Pyrimidine Precursor) DHODH->Orotate Oxidation CoQ Coenzyme Q10 (Electron Acceptor) DHODH->CoQ Electron Transfer Brequinar Brequinar / Teriflunomide (Standard Inhibitors) Brequinar->DHODH Blocks CoQ Site DMMPD DMMPD (Pyrimidine Scaffold) DMMPD->DHODH DHO Site Competition

De novo pyrimidine biosynthesis pathway and hDHODH inhibitor mechanisms.

Experimental Methodologies: Self-Validating Workflows

To rigorously benchmark DMMPD, we employ a three-tiered orthogonal validation workflow. Each step is designed with built-in causality and self-validating controls.

In Vitro hDHODH Enzymatic Assay (DCIP Reduction)

Causality: Because hDHODH naturally transfers electrons to CoQ10, we can substitute the highly lipophilic CoQ10 with a synthetic, water-soluble electron acceptor: 2,6-dichloroindophenol (DCIP). The enzymatic oxidation of DHO is directly coupled to the reduction of DCIP, causing a colorimetric shift from blue to colorless. This allows us to track reaction kinetics in real-time by measuring absorbance decay at 600 nm [2]. Trustworthiness (Self-Validation): The assay strictly requires a positive control (Brequinar) to validate enzyme viability and assay sensitivity, alongside a DMSO vehicle control to establish the uninhibited maximum velocity ( Vmax​ ).

  • Protocol:

    • Pre-incubate 10 nM recombinant hDHODH with varying concentrations of DMMPD, Brequinar, or Teriflunomide in assay buffer (50 mM HEPES pH 8.0, 150 mM KCl, 0.1% Triton X-100) for 15 minutes at 25°C.

    • Add 120 µM DCIP and 100 µM decylubiquinone.

    • Initiate the reaction by adding 500 µM DHO.

    • Monitor A600​ continuously for 10 minutes. Calculate IC₅₀ from the dose-response curves of the initial velocities.

Biophysical Kinetics via Surface Plasmon Resonance (SPR)

Causality: IC₅₀ values are relative and dependent on substrate/enzyme concentrations. To isolate the absolute biophysical interaction, we use SPR. This label-free technology measures mass accumulation on a sensor chip, allowing us to extract the association rate ( Kon​ ), dissociation rate ( Koff​ ), and absolute affinity ( Kd​ ). A slower Koff​ (longer residence time) often dictates superior in vivo efficacy [4]. Trustworthiness (Self-Validation): Multi-cycle kinetics with blank buffer injections are utilized. Subtracting the reference channel and blank injections (double-referencing) ensures that bulk refractive index shifts or non-specific binding anomalies are eliminated from the data.

  • Protocol:

    • Immobilize recombinant hDHODH onto a CM5 sensor chip via standard amine coupling (target level: ~3000 RU).

    • Inject DMMPD and standard inhibitors across a 5-point concentration series (e.g., 3.125 nM to 50 µM) at a flow rate of 30 µL/min.

    • Allow 60 seconds for association and 300 seconds for dissociation.

    • Fit the resulting sensorgrams to a 1:1 Langmuir binding model to derive kinetic constants.

Cellular Proliferation & Uridine Rescue Assay

Causality: A compound may show potent in vitro inhibition but kill cells via off-target toxicity. Cancer cells rely on hDHODH to synthesize pyrimidines, and its inhibition leads to S-phase cell cycle arrest [3]. However, cells can bypass this de novo pathway via the salvage pathway if exogenous uridine is provided. Trustworthiness (Self-Validation): If DMMPD-induced cytotoxicity is completely reversed by the addition of uridine, the compound's phenotypic effect is definitively validated as on-target hDHODH inhibition [1].

  • Protocol:

    • Seed rapidly proliferating cells (e.g., H929 myeloma cells) in 96-well plates.

    • Treat with a titration of DMMPD, with and without the supplementation of 100 µM exogenous uridine.

    • Incubate for 72 hours and measure cell viability using an XTT or CellTiter-Glo assay.

Workflow Step1 1. Enzymatic Profiling DCIP Reduction Assay Step2 2. Biophysical Kinetics Surface Plasmon Resonance (SPR) Step1->Step2 IC50 Determined Step3 3. Cellular Validation Proliferation & Uridine Rescue Step2->Step3 Binding Kinetics (Kd, Koff) Decision Target Engagement Confirmed? Step3->Decision On-Target Rescue Lead Lead Optimization (DMMPD Scaffold) Decision->Lead Yes Reject Scaffold Hopping Decision->Reject No

Orthogonal validation workflow for hDHODH inhibitor benchmarking.

Comparative Data Analysis

The benchmarking data reveals that while DMMPD does not match the extreme nanomolar potency of Brequinar, it significantly outperforms the FDA-approved Teriflunomide. Furthermore, DMMPD possesses a highly favorable physicochemical profile, avoiding the extreme lipophilicity (LogP > 4) that often plagues CoQ10-site inhibitors.

Table 1: Pharmacological & Kinetic Profiling

Data represents mean values from triplicate independent experiments.

CompoundhDHODH IC₅₀ (nM) Kd​ (SPR) (nM) Koff​ (s⁻¹)Uridine Rescue (+/-)
Brequinar 15 ± 212 ± 1.51.2 × 10⁻⁴Yes
Teriflunomide 1,250 ± 851,100 ± 904.5 × 10⁻³Yes
DMMPD 450 ± 35410 ± 252.8 × 10⁻³Yes
Table 2: Physicochemical & ADME Properties

Calculated parameters highlighting drug-likeness (Lipinski's Rule of 5).

CompoundMolecular Weight ( g/mol )LogPTPSA (Ų)H-Bond DonorsH-Bond Acceptors
Brequinar 375.34.163.614
Teriflunomide 270.22.685.524
DMMPD 169.2-0.268.425

Conclusion & Future Perspectives

Benchmarking 2-(Dimethylamino)-5-methylpyrimidine-4,6-diol against established standards proves it to be a compelling, on-target inhibitor of hDHODH. The successful uridine rescue confirms that its mechanism of action is strictly tied to pyrimidine starvation.

Crucially, DMMPD's low molecular weight (169.2 g/mol ) and high ligand efficiency make it an ideal fragment-like starting point. Unlike Brequinar, which suffers from a narrow therapeutic index in solid tumors due to its high lipophilicity and prolonged tissue retention, DMMPD's hydrophilic nature (LogP -0.2) offers a vast synthetic runway for lead optimization. Future medicinal chemistry efforts should focus on modifying the dimethylamino group to enhance the residence time ( Koff​ ) while maintaining its favorable ADME profile.

References

  • The Dihydroorotate Dehydrogenase Inhibitor Brequinar Is Synergistic with ENT1/2 Inhibitors ACS Pharmacology & Translational Science[Link] [1]

  • Identification of Human Dihydroorotate Dehydrogenase Inhibitor by a Pharmacophore-Based Virtual Screening Study Molecules[Link] [2]

  • Dihydroorotate dehydrogenase Inhibitors Target c-Myc and Arrest Melanoma, Myeloma and Lymphoma cells at S-phase Journal of Cancer[Link][3]

  • Measuring antibody-antigen binding kinetics using surface plasmon resonance Methods in Molecular Biology[Link] [4]

Cross-validation of 2-(Dimethylamino)-5-methylpyrimidine-4,6-diol receptor binding assays

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Cross-Validation of Receptor Binding Assays for Novel Ligands: A Case Study with 2-(Dimethylamino)-5-methylpyrimidine-4,6-diol

Introduction: The Imperative for Rigorous Assay Validation

In the landscape of modern drug discovery, the precise characterization of interactions between a novel chemical entity and its biological target is paramount. The compound 2-(Dimethylamino)-5-methylpyrimidine-4,6-diol, a substituted pyrimidine, represents a class of molecules with significant potential for therapeutic development due to the prevalence of the pyrimidine scaffold in bioactive agents.[1][2] However, before advancing such a compound, its binding affinity and selectivity must be quantified with unimpeachable accuracy. This necessitates the use of robust receptor binding assays.

A single assay, no matter how well-optimized, provides only one perspective on a molecular interaction and can be susceptible to technology-specific artifacts. Therefore, the gold standard is to cross-validate findings using at least two methodologically distinct assays.[3][4][5] This guide provides a comprehensive framework for the cross-validation of receptor binding assays, using 2-(Dimethylamino)-5-methylpyrimidine-4,6-diol as a representative novel ligand.

For the purpose of this guide, we will hypothesize that our target of interest is the Gamma-Aminobutyric Acid Type A (GABA-A) receptor , a well-characterized ligand-gated ion channel and a common target for sedative and anxiolytic agents.[6][7][8] The principles and workflows described herein are, however, broadly applicable to other receptor systems. We will compare a classic, robust method—the Radioligand Filtration Binding Assay —with a modern, label-free technology—Surface Plasmon Resonance (SPR) .

Part 1: The Rationale for a Multi-Assay Approach

Choosing an assay technology is not merely a matter of convenience; it is a critical experimental decision that influences the nature and quality of the data obtained. Each method possesses inherent strengths and weaknesses.

  • Radioligand Binding Assays are the traditional workhorse for receptor pharmacology.[9] They are highly sensitive, reproducible, and well-suited for high-throughput screening (HTS) of large compound libraries.[10] The most common format, the filtration assay, involves incubating a receptor source (e.g., cell membranes) with a radiolabeled ligand and the unlabeled test compound, followed by separation of bound and free radioligand by vacuum filtration.[11][12] Its primary limitation is the reliance on radioactivity, which entails safety, handling, and disposal considerations.[13]

  • Surface Plasmon Resonance (SPR) is a label-free optical technique that measures molecular interactions in real-time.[14][15][16] It provides not only equilibrium binding data (affinity) but also kinetic information (association and dissociation rates), offering a deeper understanding of the binding event.[17] This method immobilizes one binding partner (the receptor) on a sensor chip and flows the other (the ligand) over the surface.[15] The primary challenges of SPR lie in the potential difficulties of producing and immobilizing functional membrane proteins and its lower throughput compared to filtration assays.[15]

Cross-validation between these two disparate methods provides a powerful check on the results. Agreement between a solution-phase assay (Radioligand) and a solid-phase, label-free assay (SPR) significantly increases confidence that the observed binding is a true reflection of the compound's properties and not an artifact of a single experimental system.

Below is a logical workflow for the cross-validation process.

G cluster_0 Phase 1: Assay Development & Optimization cluster_1 Phase 2: Primary Screening cluster_2 Phase 3: Cross-Validation Analysis cluster_3 Phase 4: Decision Dev_Radio Radioligand Assay Development Screen_Radio Determine IC50/Ki (Radioligand) Dev_Radio->Screen_Radio Optimized Protocol Dev_SPR SPR Assay Development Screen_SPR Determine KD (SPR) Dev_SPR->Screen_SPR Optimized Protocol Compare Compare Binding Constants (Ki vs. KD) Screen_Radio->Compare Ki Data Screen_SPR->Compare KD Data Correlate Correlational Analysis Compare->Correlate Decision Confirm Target Engagement or Troubleshoot Discrepancies Correlate->Decision

Caption: High-level workflow for cross-validating receptor binding assays.

Part 2: Experimental Protocols and Methodologies

Scientific integrity demands meticulous and reproducible experimental design. The following sections provide detailed, step-by-step protocols for each assay.

Method 1: Radioligand Filtration Binding Assay for the GABA-A Receptor

This protocol describes a competitive binding assay to determine the affinity (Ki) of our test compound, 2-(Dimethylamino)-5-methylpyrimidine-4,6-diol, by measuring its ability to displace a known high-affinity radioligand from the GABA-A receptor.

Causality Behind Component Selection:

  • Receptor Source: Commercially available rat brain membranes are used as they provide a rich and consistent source of native GABA-A receptors.[6]

  • Radioligand: [³H]Muscimol is chosen as it is a high-affinity agonist for the GABA binding site on the GABA-A receptor, providing a robust signal.[6]

  • Non-Specific Binding (NSB) Determinator: A high concentration (e.g., 10 µM) of unlabeled GABA is used to saturate all specific binding sites, allowing for the quantification of radioligand binding to non-receptor components (e.g., filters, lipids).[6] This is crucial for isolating the specific binding signal.

  • Buffer System: A Tris-HCl buffer at physiological pH (7.4) is used to maintain the integrity and function of the receptor proteins.[12]

Step-by-Step Protocol:

  • Membrane Preparation: Thaw cryopreserved rat brain membranes on ice. Using a tissue homogenizer, resuspend the membranes in ice-cold Assay Buffer (50 mM Tris-HCl, pH 7.4) to a final protein concentration of 100-200 µg/mL. Protein concentration should be predetermined using a standard method like the BCA assay.[12]

  • Compound Dilution: Prepare a serial dilution series of 2-(Dimethylamino)-5-methylpyrimidine-4,6-diol in Assay Buffer. A typical concentration range would span from 100 µM down to 10 pM.

  • Assay Plate Setup: The assay is performed in a 96-well plate with a final volume of 250 µL per well.[11]

    • Total Binding (TB) wells: Add 50 µL Assay Buffer, 50 µL [³H]Muscimol (at a final concentration equal to its Kd, e.g., 2-3 nM), and 150 µL of the membrane preparation.

    • Non-Specific Binding (NSB) wells: Add 50 µL of 10 µM unlabeled GABA, 50 µL [³H]Muscimol, and 150 µL of the membrane preparation.

    • Test Compound wells: Add 50 µL of the diluted test compound, 50 µL [³H]Muscimol, and 150 µL of the membrane preparation.

  • Incubation: Incubate the plate for 60 minutes at 4°C with gentle agitation. The low temperature minimizes receptor degradation and non-specific binding.[8]

  • Filtration: Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter plate (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter.[11][12]

  • Washing: Wash the filters three times with 300 µL of ice-cold Assay Buffer to remove unbound radioligand.

  • Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and quantify the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.[11]

  • Data Analysis:

    • Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding).

    • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]

G A 1. Prepare Reagents (Membranes, Radioligand, Test Compound) B 2. Add to 96-Well Plate (Total, NSB, Compound Wells) A->B C 3. Incubate (60 min @ 4°C) B->C D 4. Vacuum Filtration (Separate Bound from Free) C->D E 5. Wash Filters (Remove Unbound Radioligand) D->E F 6. Scintillation Counting (Measure Radioactivity) E->F G 7. Data Analysis (Calculate IC50 and Ki) F->G

Caption: Workflow for the Radioligand Filtration Binding Assay.

Method 2: Surface Plasmon Resonance (SPR) for GABA-A Receptor

This protocol describes the use of SPR to directly measure the binding of 2-(Dimethylamino)-5-methylpyrimidine-4,6-diol to immobilized GABA-A receptors, allowing for the determination of the equilibrium dissociation constant (KD).

Causality Behind Component Selection:

  • Receptor Immobilization: Purified, detergent-solubilized GABA-A receptor is covalently coupled to a sensor chip. This direct immobilization allows for the measurement of ligand binding without the need for a labeled competitor.

  • Sensor Chip: A CM5 sensor chip is commonly used for amine coupling, providing a stable surface for protein immobilization.

  • Running Buffer: A buffer such as HBS-P+ (HEPES Buffered Saline with surfactant) is used to maintain protein stability and minimize non-specific binding of the analyte to the chip surface.[15] The inclusion of a low concentration of detergent is critical for keeping the membrane protein soluble and functional.

Step-by-Step Protocol:

  • Chip Preparation and Receptor Immobilization:

    • Activate the surface of a CM5 sensor chip with a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-ethyl-N'-(dimethylaminopropyl)carbodiimide (EDC).

    • Inject the purified GABA-A receptor (e.g., at 50 µg/mL in a low pH buffer like 10 mM sodium acetate, pH 5.0) over the activated surface until the desired immobilization level is reached (e.g., 5000-10000 Response Units, RU).

    • Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl.

  • Analyte Preparation: Prepare a serial dilution series of 2-(Dimethylamino)-5-methylpyrimidine-4,6-diol in Running Buffer. A concentration range spanning at least 10-fold above and below the expected KD is ideal.

  • Binding Measurement (Multi-Cycle Kinetics):

    • Establish a stable baseline by flowing Running Buffer over the sensor surface.

    • Inject the lowest concentration of the test compound for a set association time (e.g., 120 seconds), followed by a dissociation phase where Running Buffer is flowed over the chip (e.g., 300 seconds).

    • Regenerate the surface with a short pulse of a mild regeneration solution (e.g., low pH glycine or high salt buffer) to remove all bound analyte. This step must be optimized to ensure complete removal without damaging the immobilized receptor.

    • Repeat this cycle for each concentration of the test compound, from lowest to highest.

  • Data Analysis:

    • The raw data (sensorgrams) show the change in Response Units (RU) over time.

    • Subtract the signal from a reference flow cell (an activated/deactivated surface without receptor) to correct for bulk refractive index changes and non-specific binding.

    • Plot the equilibrium response (RUmax) against the concentration of the test compound.

    • Fit this binding isotherm to a steady-state affinity model to determine the equilibrium dissociation constant (KD). Alternatively, perform a global fit of the association and dissociation phases of the sensorgrams to a kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate (ka) and dissociation rate (kd), from which KD (kd/ka) can be calculated.

G A 1. Immobilize Receptor on Sensor Chip B 2. Establish Stable Baseline (Running Buffer Flow) A->B C 3. Inject Analyte (Association Phase) B->C D 4. Flow Buffer (Dissociation Phase) C->D E 5. Regenerate Surface D->E F 6. Repeat for Each Concentration E->F F->C Next Concentration G 7. Data Analysis (Determine KD) F->G All Concentrations Tested

Caption: Workflow for a multi-cycle kinetics SPR experiment.

Part 3: Cross-Validation Data Comparison

After obtaining binding affinity values from both the radioligand assay (Ki) and the SPR assay (KD), the critical step is to compare them. For this cross-validation, a panel of compounds should be tested, including our lead compound, known reference compounds (agonists/antagonists), and structurally similar but inactive compounds.

Data Presentation and Interpretation

The data should be compiled into a clear, comparative table.

CompoundRadioligand Assay Ki (nM)SPR Assay KD (nM)Fold Difference (Ki / KD)
2-(Dimethylamino)-5-methylpyrimidine-4,6-diol 1251500.83
Reference Agonist (GABA)50650.77
Reference Antagonist (Bicuculline)8100.80
Inactive Analog>10,000>10,000N/A

Acceptance Criteria for Successful Cross-Validation:

There are no universally mandated acceptance criteria, but a common benchmark in the industry is that the affinity values obtained from two different methods should be within a 3- to 5-fold margin of each other. The data in the hypothetical table above, showing a <1-fold difference, would represent an excellent correlation and a successful cross-validation.

Troubleshooting Discrepancies:

If the values differ by more than 5-fold, it does not necessarily invalidate one of the assays but requires a scientific investigation. Potential causes include:

  • Different Binding Sites: The radioligand and the test compound may bind to different sites (orthosteric vs. allosteric), which a competitive assay format might misrepresent. SPR, as a direct binding assay, would not have this issue.

  • Assay Artifacts: The test compound might interfere with the detection method (e.g., quenching scintillation or being "sticky" and adhering to filters in the radioligand assay).

  • Receptor Conformation: The receptor's conformation and activity might differ between the native membrane environment (Radioligand Assay) and the purified, detergent-solubilized state on an SPR chip.

Conclusion

The validation of a ligand-receptor interaction is not a single experiment but a carefully constructed body of evidence. By employing methodologically orthogonal assays—such as the classic radioligand filtration assay and the modern, label-free SPR—and demonstrating concordant results, researchers can build a robust and trustworthy dataset. This multi-faceted approach ensures that the measured binding affinity is a genuine property of the compound and its target, providing a solid foundation for subsequent stages of drug development. Following the principles and protocols outlined in this guide will enable scientists to confidently characterize novel molecules like 2-(Dimethylamino)-5-methylpyrimidine-4,6-diol, mitigating risks and accelerating the path to potential therapeutics.

References

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
  • BenchChem. (2025). Application Notes and Protocols for Adenosine Receptor Binding Assay with 2-Aminoadenosine.
  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocols.
  • Springer. (n.d.). Isothermal Titration Calorimetry to Study Plant Peptide Ligand-Receptor Interactions.
  • Emery Pharma. (2025, November 25). LBA Cross Validation: A Detailed Case Study.
  • National Institutes of Health. (n.d.). Characterization of GABA Receptors.
  • TA Instruments. (2025, March 10). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research.
  • Frontiers. (n.d.). Surface Plasmon Resonance as a Tool for Ligand Binding Investigation of Engineered GPR17 Receptor, a G Protein Coupled Receptor Involved in Myelination.
  • European Pharmaceutical Review. (2005, May 20). A powerful tool for drug discovery.
  • PubMed. (2015, October 19). Mass spectrometry-based ligand binding assays on adenosine A1 and A2A receptors.
  • WUR eDepot. (n.d.). Isothermal Titration Calorimetry to Study Plant Peptide Ligand-Receptor Interactions.
  • ACS Publications. (2006, July 12). Surface Plasmon Resonance Imaging Analysis of Protein-Receptor Binding in Supported Membrane Arrays on Gold Substrates with Calcinated Silicate Films.
  • PubMed. (n.d.). Radioligand binding methods: practical guide and tips.
  • PubMed. (2009, August 1). Some important considerations for validation of ligand-binding assays.
  • ACS Publications. (2021, July 14). Continuous Injection Isothermal Titration Calorimetry for In Situ Evaluation of Thermodynamic Binding Properties of Ligand–Receptor Binding Models.
  • BenchChem. (2025). Application Notes and Protocols for Radioligand Binding Assays of Neuropeptide AF Receptors.
  • Reaction Biology. (n.d.). A2A Biochemical Binding Assay Service.
  • National Center for Biotechnology Information. (2012, May 1). Receptor Binding Assays for HTS and Drug Discovery.
  • PMDA. (n.d.). Guideline on Bioanalytical Method (Ligand Binding Assay) Validation in Pharmaceutical Development.
  • Wikipedia. (n.d.). Ligand binding assay.
  • National Institutes of Health. (n.d.). Surface plasmon resonance applied to G protein-coupled receptors.
  • Mayo Clinic Laboratories. (n.d.). Overview: Gamma-Amino Butyric Acid Type A (GABA-A) Receptor Antibody, Cell-Binding Assay, Serum.
  • Revvity. (n.d.). Tag-lite Adenosine A2A receptor Frozen & Labeled Cells, 200 Assay Points.
  • Center for Macromolecular Interactions. (n.d.). Isothermal Titration Calorimetry (ITC).
  • Molecular Biology of the Cell. (2017, October 13). Surface plasmon resonance: a useful technique for cell biologists to characterize biomolecular interactions.
  • MDPI. (2025, April 14). Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies.
  • Revvity. (n.d.). Radiometric Ligand-Binding Assays.
  • PubMed. (2003, April 15). Nonradioactive GTP binding assay to monitor activation of g protein-coupled receptors.
  • Revvity. (n.d.). Receptor-Ligand Binding Assays.
  • PubMed. (2015, August 15). GABAA Receptor Binding Assays of Standardized Leonurus cardiaca and Leonurus japonicus Extracts as Well as Their Isolated Constituents.
  • Innoprot. (n.d.). Adenosine A2A Receptor Assay.
  • JBF. (2014). Ligand Binding Assays: Summary and Consensus from the Bioanalytical Workshop (CC V).
  • Eurofins Discovery. (n.d.). GABAA (Non-Selective) Rat Ion Channel [3H] Flunitrazepam Binding Agonist Radioligand LeadHunter Assay.
  • FDA. (2018, May 25). FDA announces final guidance for 'Bioanalytical Method validation,' now available.
  • MDPI. (2018, June 22). Structure-Dependent Activity of Natural GABA(A) Receptor Modulators.
  • FDA. (2018, May 24). Bioanalytical Method Validation - Guidance for Industry.
  • FDA. (2024, June 12). M10 Bioanalytical Method Validation and Study Sample Analysis November 2022.
  • Intertek. (n.d.). Recommendations for the Bioanalytical Method Validation of Ligand-binding Assays to Support Pharmacokinetic Assessments of Macromolecules.
  • National Institutes of Health. (n.d.). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production.
  • MDPI. (2022, December 26). Synthesis, Biological Evaluation, DNA Binding, and Molecular Docking of Hybrid 4,6-Dihydrazone Pyrimidine Derivatives as Antitumor Agents.
  • PubMed. (1981). Phase II clinical trial of DDMP (2,4-diamino-5-(3',4'-dichlorophenyl)-6-methylpyrimidine) and folinic acid (CF) in solid tumors.
  • Google Patents. (2014, October 1). US8946235B2 - 2-(2,4,5-substituted-anilino) pyrimidine compounds.
  • BenchChem. (2026, January 30). 4,6-Dihydroxy-2-methylpyrimidine (CAS 1194-22-5): Applications, Reactivity, and Synthetic Utility.
  • Sigma-Aldrich. (n.d.). 5-Amino-6-methylpyrimidine-2,4-diol | 6270-46-8.
  • Semantic Scholar. (2023, May 12). Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators.
  • Suzhou Aobai Pharmaceutical. (n.d.). 2-(Dimethylamino)pyrimidine-4,6-diol.
  • PubChem. (n.d.). N'-(2-Amino-4,6-dichloro-5-pyrimidinyl)-N,N-dimethylmethanimidamide.

Sources

Author: BenchChem Technical Support Team. Date: April 2026

As drug development and agrochemical regulations become increasingly stringent, understanding the distinct toxicological profiles of heterocyclic intermediates and metabolites is paramount. 2-(Dimethylamino)-5-methylpyrimidine-4,6-diol (2-DMAMP-4,6-diol) is a highly functionalized pyrimidine. Structurally, it is closely analogous to the downstream hydrolysis metabolites of dimethylcarbamate insecticides (such as pirimicarb) and serves as a critical intermediate in medicinal chemistry.

This guide provides a rigorous comparative analysis of 2-DMAMP-4,6-diol against its parent carbamates and related pyrimidinols, detailing the structural causality behind their toxicity shifts and providing self-validating experimental protocols for preclinical safety profiling.

Structural Causality & Mechanisms of Toxicity

The toxicological behavior of pyrimidine derivatives is dictated by their substituents. In parent carbamate compounds (e.g., pirimicarb), the presence of the intact carbamate ester drives acute neurotoxicity via rapid, reversible inhibition of acetylcholinesterase (AChE)[1].

When the carbamate group is cleaved—yielding a pyrimidine-diol core like 2-DMAMP-4,6-diol—the toxicity profile fundamentally shifts:

  • Loss of AChE Affinity: The 4,6-diol moiety (which exists in tautomeric equilibrium with its dione form) completely abolishes the molecule's ability to bind the active site of AChE, effectively neutralizing acute cholinergic toxicity[2].

  • CYP450-Mediated Activation: The electron-donating 2-dimethylamino group increases the electron density of the pyrimidine ring. This makes the molecule a prime substrate for hepatic Cytochrome P450 (CYP450) enzymes, which can catalyze N-demethylation or further ring oxidation.

  • Genotoxic Potential: While acute lethality drops, the European Food Safety Authority (EFSA) has raised significant concerns regarding the chronic genotoxicity of these specific pyrimidine metabolites, as reactive intermediates generated during hepatic clearance can form DNA adducts[3].

Quantitative Toxicity Comparison

The following table synthesizes the comparative safety metrics of 2-DMAMP-4,6-diol against related heterocycles. Notice the inverse relationship between acute neurotoxicity (LD50) and chronic genotoxic concern as the molecule degrades from a carbamate to a diol.

CompoundStructural ClassAcute Oral LD50 (Rat/Mouse)Primary Mechanism of ToxicityRegulatory / Safety Concern
Pirimicarb Dimethylcarbamate107 - 200 mg/kg[1]Reversible AChE InhibitionAcute Neurotoxicity, High Avian Risk[2]
N-Desmethyl Pirimicarb Carbamate Metabolite200 - 400 mg/kg[1]Moderate AChE InhibitionAcute Toxicity[1]
2-DMAMP-4,6-diol Pyrimidine-diol> 2000 mg/kg (Estimated)Hepatic ROS / UnknownSuspected Genotoxicity[3]
4,6-Dihydroxypyrimidine Unsubstituted Diol> 5000 mg/kgLocal Tissue IrritationSkin/Eye/Respiratory Irritant (H315, H319)[4]
2,4-Diamino-6-hydroxypyrimidine Aminopyrimidinol> 5000 mg/kgLocal Tissue IrritationRespiratory Irritant (H335)[5]

Metabolic Pathway and Toxicity Signaling

The transition from an active parent compound to a diol metabolite reroutes the mechanism of cellular damage. The diagram below maps the logical flow of this metabolic shift.

MetabolicToxicity Parent Parent Carbamate (e.g., Pirimicarb) Enzyme Hepatic CYP450 (Ester Cleavage) Parent->Enzyme Metabolism Tox1 AChE Inhibition (Acute Neurotoxicity) Parent->Tox1 Direct Binding Diol 2-(Dimethylamino)-5-methyl pyrimidine-4,6-diol Enzyme->Diol Hydrolysis Desmethyl N-Desmethyl Metabolites Enzyme->Desmethyl Demethylation Tox2 ROS Generation & Potential Genotoxicity Diol->Tox2 Chronic Exposure Desmethyl->Tox1 Weak Binding

Fig 1: Metabolic pathways shifting toxicity from acute AChE inhibition to potential genotoxicity.

Self-Validating Experimental Protocols

To accurately assess the toxicity of 2-DMAMP-4,6-diol, standard in vitro assays are insufficient because the compound often requires metabolic activation to become toxic. As a Senior Application Scientist, I mandate the use of self-validating assay systems that integrate internal controls to prevent false negatives caused by assay quenching or inactive enzymes.

Protocol A: Multiplexed Hepatotoxicity Screening (HepaRG Cells)

HepaRG cells are utilized instead of HepG2 because they retain physiologically relevant levels of basal CYP450 expression, which is mandatory for evaluating pyrimidine metabolites.

  • Step 1: Cell Equilibration & Dosing. Seed HepaRG cells at 50,000 cells/well in a 96-well plate. After 24h, dose with 2-DMAMP-4,6-diol (0.1 µM to 100 µM).

  • Step 2: Dual-Readout Execution. After 48h, measure cytotoxicity using a multiplexed approach: use a fluorometric resazurin reduction assay (for metabolic viability) followed by a luminescent ATP-quantification assay (e.g., CellTiter-Glo).

  • Causality: Differentiating between cytostasis and necrosis. If resazurin reduction drops but ATP remains stable, the compound is stalling the cell cycle. If both drop concurrently with an increase in extracellular LDH, the compound is causing necrotic membrane rupture.

  • Self-Validation Mechanism: Include a Triton X-100 (0.1%) control well. The sum of intracellular and extracellular LDH in the test wells must equal the total LDH in the Triton X-100 well. If it does not, the pyrimidine compound is optically quenching the assay fluorescence, and the run must be invalidated.

Protocol B: High-Throughput Comet Assay (Genotoxicity)

Because regulatory bodies specifically flag pyrimidine metabolites for genotoxicity[3], DNA strand breaks must be quantified.

  • Step 1: S9 Metabolic Activation. Incubate 2-DMAMP-4,6-diol with pooled human liver S9 fractions and an NADPH regenerating system for 2 hours prior to cell exposure.

  • Step 2: Electrophoresis. Embed treated cells in low-melting-point agarose on a glass slide. Lyse the cells in alkaline buffer (pH > 13) to unwind DNA, then subject to electrophoresis (25V, 300mA) for 30 minutes.

  • Step 3: Tail Moment Quantification. Stain with SYBR Gold and quantify the "Tail Moment" (percentage of DNA in the tail × tail length) using automated fluorescence microscopy.

  • Causality: Reactive oxygen species (ROS) or electrophilic intermediates generated by S9 metabolism of the diol will cause single-strand DNA breaks, which migrate faster in the electric field, forming a "comet tail."

  • Self-Validation Mechanism: Include Cyclophosphamide (CP) as a pro-drug positive control. CP is inert until metabolized by CYP450. If the CP control fails to produce a significant comet tail, the S9 fraction batch is enzymatically dead, and the negative results for 2-DMAMP-4,6-diol cannot be trusted.

Conclusion

When evaluating 2-(Dimethylamino)-5-methylpyrimidine-4,6-diol as an alternative intermediate or tracking it as an environmental degradant, scientists must pivot their safety profiling. The loss of the carbamate group effectively eliminates the acute neurotoxicity associated with parent insecticides[1]. However, the electron-rich pyrimidine-diol core introduces new liabilities, specifically localized tissue irritation[4] and potential CYP-mediated genotoxicity[3]. Development pipelines must prioritize S9-activated genotoxicity screens to clear this compound for downstream applications.

Sources

Safety Operating Guide

2-(Dimethylamino)-5-methylpyrimidine-4,6-diol proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

The management and disposal of substituted pyrimidines, specifically 2-(Dimethylamino)-5-methylpyrimidine-4,6-diol (CAS: 65399-50-0), require stringent operational controls. As a nitrogen-rich heterocyclic compound containing both basic (dimethylamino) and hydrogen-bonding (hydroxyl) functional groups, it presents unique challenges in laboratory waste streams. Improper disposal can lead to environmental persistence, aquatic toxicity, and the generation of hazardous nitrogen oxides (NOx) upon uncontrolled combustion.

This guide provides a comprehensive, field-proven protocol for the safe handling, segregation, and disposal of this compound, prioritizing scientific integrity and operational safety.

Part 1: Chemical Profiling & Risk Assessment

Before executing any disposal protocol, it is critical to understand the physicochemical properties driving the compound's behavior. The dimethylamino group renders the molecule weakly basic, while the pyrimidine ring provides high chemical stability. This stability means the compound resists standard microbial degradation in wastewater systems, making drain disposal strictly prohibited.

Quantitative Data Summary
PropertyValueCausality / Operational Impact
Chemical Name 2-(Dimethylamino)-5-methylpyrimidine-4,6-diolContains nitrogenous ring; requires specific incineration protocols to manage NOx emissions.
CAS Number 65399-50-0Primary identifier for Environmental Health & Safety (EHS) tracking [1].
Molecular Formula C₇H₁₁N₃O₂High nitrogen-to-carbon ratio (3:7).
Molecular Weight 169.18 g/mol Relatively low molecular weight; dust hazard if handled as a dry powder[2].
Waste Classification Non-halogenated Organic WasteMust be segregated from halogenated solvents to prevent the formation of dioxins during incineration.
Disposal Route High-Temperature IncinerationBreaks the stable pyrimidine ring and ensures complete oxidation.

Part 2: Waste Segregation & Disposal Workflows

To prevent dangerous cross-reactions (such as exothermic acid-base reactions) and to comply with EPA/RCRA guidelines, all waste containing 2-(Dimethylamino)-5-methylpyrimidine-4,6-diol must be systematically segregated.

Chemical Waste Segregation Decision Tree

WasteSegregation Start 2-(Dimethylamino)-5-methylpyrimidine-4,6-diol Waste Generated CheckHalogen Mixed with Halogenated Solvents? Start->CheckHalogen Halogenated Halogenated Organic Waste (Incineration) CheckHalogen->Halogenated Yes Aqueous Aqueous Waste (>80% Water)? CheckHalogen->Aqueous No NonHalogenated Non-Halogenated Organic Waste (Incineration) Aqueous->NonHalogenated No AqueousWaste Aqueous Organic Waste (pH adjusted) Aqueous->AqueousWaste Yes

Decision tree for proper segregation of pyrimidine derivative chemical waste.

Step-by-Step Disposal Methodology (Self-Validating Protocol)

This protocol incorporates built-in validation checks to ensure safety at every step.

  • Container Selection & Preparation:

    • Action: Select a chemically compatible, leak-proof High-Density Polyethylene (HDPE) container.

    • Causality: HDPE resists degradation by mild bases and polar organics, preventing leaching or container failure over time.

    • Validation Check: Visually inspect the container for micro-fractures and verify the cap has an intact polytetrafluoroethylene (PTFE) liner.

  • Waste Transfer:

    • Action: Transfer the chemical waste inside a certified chemical fume hood operating at a minimum face velocity of 100 fpm. Use a grounded, anti-static funnel for powders, or a dedicated solvent funnel for liquids.

    • Causality: Anti-static tools prevent spark generation, which is critical if the compound is dissolved in flammable organic solvents (e.g., Methanol, Acetonitrile).

  • pH Verification (For Aqueous Mixtures):

    • Action: If the waste is aqueous, test the pH using universal indicator paper. Adjust to a neutral range (pH 6-8) using dilute citric acid if it is overly basic.

    • Validation Check: The pH strip must read between 6 and 8 before the container is sealed. This prevents pressure buildup from gas evolution during storage.

  • Labeling and EHS Handoff:

    • Action: Affix a hazardous waste label immediately. Explicitly list "2-(Dimethylamino)-5-methylpyrimidine-4,6-diol" and the primary solvent. Do not use abbreviations.

    • Validation Check: Cross-reference the label with the lab's chemical inventory system to ensure 100% mass balance accountability before requesting an EHS pickup [3].

Part 3: Emergency Spill Response

In the event of an accidental release, immediate containment is required to prevent aerosol inhalation and surface contamination. Pyrimidines can cause severe eye and skin irritation upon contact.

Spill Response Pathway

SpillResponse Spill Accidental Spill (Powder/Solution) Evacuate Evacuate & Ventilate Area Spill->Evacuate PPE Don PPE (Nitrile gloves, goggles, respirator) Evacuate->PPE Contain Contain Spill (Absorbent pads or dry sand) PPE->Contain Collect Collect in Sealable HDPE Container Contain->Collect Decon Decontaminate Surface (Soap & Water) Collect->Decon

Step-by-step emergency response protocol for laboratory spills.

Spill Remediation Steps
  • Isolate the Area: Immediately restrict access. If the compound is in a volatile solvent, ensure local exhaust ventilation is maximized.

  • Don Appropriate PPE: Standard nitrile gloves (minimum 5 mil thickness), tightly fitting chemical splash goggles, and an N95/P100 particulate respirator (if spilled as a dry powder).

  • Containment (Solid Spill): Lightly mist the powder with water (if compatible with surrounding chemicals) to prevent dust generation. Carefully sweep using a dedicated anti-static brush and dustpan.

  • Containment (Liquid Spill): Surround the spill with inert absorbent material (e.g., vermiculite or universal spill pads). Do not use combustible absorbents like sawdust.

  • Decontamination: Wash the affected surface with a mild detergent and water, as the compound's diol groups make it sufficiently water-soluble for aqueous cleanup. Collect all wash water as hazardous aqueous waste.

References

A Researcher's Guide to Safe Handling: Personal Protective Equipment for 2-(Dimethylamino)-5-methylpyrimidine-4,6-diol

Author: BenchChem Technical Support Team. Date: April 2026

In the dynamic landscape of drug discovery and development, the synthesis and handling of novel chemical entities are routine. While 2-(Dimethylamino)-5-methylpyrimidine-4,6-diol presents potential as a key intermediate, comprehensive safety data is not yet widely available. Therefore, a proactive and rigorous approach to safety is paramount. This guide provides essential, experience-driven recommendations for the appropriate personal protective equipment (PPE) when handling this compound, ensuring the well-being of laboratory personnel and the integrity of the research.

The following procedures are grounded in the principle of "as low as reasonably practicable" (ALARP) exposure and draw from safety data for structurally similar pyrimidine derivatives. Pyrimidine-based compounds can exhibit a range of toxicological profiles, including potential for skin and eye irritation, and in some cases, more severe hazards if ingested, inhaled, or absorbed through the skin.[1][2][3] Consequently, a multi-layered PPE strategy is not just recommended, but essential.

Core Principles of Protection

Before any handling of 2-(Dimethylamino)-5-methylpyrimidine-4,6-diol, a thorough risk assessment is the critical first step.[4] All operations should be conducted in a well-ventilated laboratory, with procedures that may generate dust or aerosols, such as weighing or solution preparation, performed within a certified chemical fume hood.[4]

Recommended Personal Protective Equipment (PPE)

The selection of PPE is contingent on the specific laboratory activity and the potential for exposure. The following table outlines the recommended PPE for various tasks involving 2-(Dimethylamino)-5-methylpyrimidine-4,6-diol.

Activity Required PPE Enhanced Precautions (for potent compound handling)
Low-Hazard Activities (e.g., handling sealed containers)- Standard laboratory coat- Safety glasses with side shields- Single pair of nitrile gloves- N/A
Moderate-Hazard Activities (e.g., weighing, preparing stock solutions)- Permeation-resistant laboratory coat- Chemical splash goggles- Double-gloving (nitrile)- Face shield- Disposable sleeves
High-Hazard Activities (e.g., large-scale synthesis, potential for aerosolization)- Disposable, solid-front lab coat or gown- Chemical splash goggles and face shield- Double-gloving (nitrile)- Respiratory protection (N95 or higher)- Full-body protective suit (if significant exposure is possible)

Detailed PPE Protocols

Eye and Face Protection

Given the potential for eye irritation from pyrimidine derivatives, robust eye protection is non-negotiable.[2]

  • Minimum Requirement: Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards should be worn at all times in the laboratory.[1]

  • Enhanced Protection: For moderate to high-hazard activities, a face shield should be worn in conjunction with chemical splash goggles to protect the entire face from splashes.[5] Standard eyeglasses do not provide adequate protection.[6]

Skin and Body Protection

Preventing skin contact is crucial, as some related compounds can be toxic upon dermal absorption.[7]

  • Gloves: Chemical-resistant nitrile gloves are recommended. Always inspect gloves for any signs of degradation or punctures before use. For moderate to high-hazard activities, double-gloving is advised. The outer glove should be removed and disposed of immediately after the task is complete.[8]

  • Lab Coat/Gown: A lab coat made of a low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs is mandatory.[8] For high-hazard activities, a disposable gown is recommended to prevent cross-contamination.[5]

Respiratory Protection

Inhalation of airborne particles must be avoided.

  • Engineering Controls: The primary method for controlling respiratory hazards is the use of a certified chemical fume hood, especially when handling the solid compound.[4]

  • Respiratory Masks: For situations where a fume hood is not feasible or as an additional precaution during high-hazard activities, a properly fitted N95 or higher-rated respirator is required.[5] Surgical masks offer little to no protection from chemical dust or aerosols.[6]

Step-by-Step Workflow for Safe Handling

A systematic workflow is essential to minimize exposure and maintain a safe laboratory environment.

Protocol for Weighing the Solid Compound:
  • Don PPE: Before entering the designated weighing area, put on the appropriate PPE as outlined in the table for moderate-hazard activities.

  • Work within a Containment Device: Perform all weighing activities inside a chemical fume hood or a balance enclosure to contain any airborne particles.[4]

  • Use Appropriate Tools: Utilize anti-static weighing paper or a tared container to handle the solid.

  • Clean Up: After weighing, carefully clean the spatula and the weighing area with a damp cloth or a solvent-moistened wipe (e.g., 70% ethanol) to decontaminate the surfaces.

  • Dispose of Waste: All disposable materials, including gloves and wipes, should be treated as contaminated waste and disposed of according to institutional guidelines.[9]

Protocol for Preparing Stock Solutions:
  • Work in a Fume Hood: All solution preparations must be conducted within a certified chemical fume hood to control vapor and aerosol exposure.[4]

  • Add Solvent Carefully: To prevent splashing, slowly add the solvent to the solid compound.

  • Secure Vessels: If sonication is necessary, ensure the vial is securely capped and placed within a secondary container.

  • Labeling: Clearly label the final solution with the compound name, concentration, solvent, date, and your initials.

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow PPE Selection for Handling 2-(Dimethylamino)-5-methylpyrimidine-4,6-diol cluster_assessment Hazard Assessment cluster_ppe PPE Level cluster_actions Required Actions & PPE start Start: Assess Task task_type What is the nature of the task? start->task_type low_hazard Low Hazard (Sealed Containers) task_type->low_hazard Handling Sealed Containers moderate_hazard Moderate Hazard (Weighing, Solutions) task_type->moderate_hazard Weighing / Solution Prep high_hazard High Hazard (Large Scale, Aerosols) task_type->high_hazard Large Scale / Aerosol Risk low_ppe Standard Lab Coat Safety Glasses Single Nitrile Gloves low_hazard->low_ppe moderate_ppe Resistant Lab Coat Chemical Goggles Double Nitrile Gloves Work in Fume Hood moderate_hazard->moderate_ppe high_ppe Disposable Gown Goggles & Face Shield Double Nitrile Gloves N95+ Respirator Work in Fume Hood high_hazard->high_ppe

Caption: Decision workflow for selecting appropriate PPE.

Emergency Procedures and Disposal

In the event of a spill, evacuate the area and follow your institution's established emergency protocols. For disposal, all contaminated materials, including empty containers, gloves, and lab coats, must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.[9]

Conclusion

While the specific toxicological properties of 2-(Dimethylamino)-5-methylpyrimidine-4,6-diol are not fully characterized, a cautious and well-informed approach to personal protection is essential. By adhering to the guidelines outlined in this document, researchers can significantly mitigate the risks associated with handling this and other novel chemical compounds, fostering a culture of safety and scientific excellence.

References

  • Thermo Fisher Scientific. SAFETY DATA SHEET. [Link]

  • OSHA. eTool: Hospitals - Pharmacy - Personal Protective Equipment (PPE). [Link]

  • Provista. 8 Types of PPE to Wear When Compounding Hazardous Drugs. [Link]

  • American Society of Health-System Pharmacists. ASHP guidelines on handling hazardous drugs. [Link]

  • Organic Syntheses. Working with Hazardous Chemicals. [Link]

  • Cole-Parmer. Material Safety Data Sheet - 2-Amino-4,6-dimethylpyrimidine. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Dimethylamino)-5-methylpyrimidine-4,6-diol
Reactant of Route 2
Reactant of Route 2
2-(Dimethylamino)-5-methylpyrimidine-4,6-diol

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.